Technical Documentation Center

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

CAS Number: 111011-79-1 For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, a key inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 111011-79-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, a key intermediate in the synthesis of the third-generation dihydropyridine calcium channel blocker, Efonidipine.[1][2] This document details the compound's nomenclature, physicochemical properties, and a plausible multi-step synthetic pathway, including protocols for the preparation of its precursors. Additionally, it offers insights into the analytical characterization of the target molecule, drawing on data from analogous compounds to provide a robust resource for researchers in the field of medicinal chemistry and drug development.

Introduction

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No. 111011-79-1) is a crucial building block in the multi-step synthesis of Efonidipine, a therapeutic agent known for its dual-blocking action on both L-type and T-type calcium channels. The unique enamine-ester functionality of this intermediate makes it a subject of interest for organic chemists and pharmaceutical scientists. This guide aims to consolidate the available information and provide a detailed, scientifically grounded resource for the synthesis and characterization of this compound.

Nomenclature and Physicochemical Properties

  • Systematic IUPAC Name: 2-(N-benzylanilino)ethyl (2Z)-3-aminobut-2-enoate[1]

  • CAS Number: 111011-79-1[1]

  • Molecular Formula: C₁₉H₂₂N₂O₂[1]

  • Molecular Weight: 310.4 g/mol [1]

The following table summarizes the key physicochemical properties of the target compound. It is important to note that due to the limited availability of experimental data for this specific molecule, some values are predicted based on the properties of structurally similar compounds, such as ethyl 3-aminobut-2-enoate.

PropertyValue/InformationSource
Appearance Expected to be a liquid or low-melting solid.Inferred from related compounds
Boiling Point Not experimentally determined.
Melting Point Not experimentally determined.
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.Inferred from related compounds
Density Not experimentally determined.
pKa Not experimentally determined.
LogP Not experimentally determined.

Synthetic Pathway

The synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a multi-step process that can be logically divided into three main stages:

  • Synthesis of N-benzylaniline: The formation of the secondary amine backbone.

  • Synthesis of 2-(N-benzylanilino)ethanol: The introduction of the ethanol side chain.

  • Final Condensation/Transesterification: The coupling of the amino alcohol with a 3-aminobut-2-enoate precursor.

The overall synthetic workflow is depicted below:

G Aniline Aniline N_Benzylaniline N-Benzylaniline Aniline->N_Benzylaniline Na2CO3, H2O, heat BenzylChloride Benzyl Chloride BenzylChloride->N_Benzylaniline Aminoethanol 2-(N-benzylanilino)ethanol N_Benzylaniline->Aminoethanol 1. Base 2. Ethylene Oxide EthyleneOxide Ethylene Oxide EthyleneOxide->Aminoethanol Target (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Aminoethanol->Target Transesterification or Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAminobutenoate Ethyl 3-aminobut-2-enoate EthylAcetoacetate->EthylAminobutenoate Ammonia Ammonia Ammonia Ammonia->EthylAminobutenoate EthylAminobutenoate->Target

Figure 1: Proposed synthetic workflow for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate.
Synthesis of N-benzylaniline

The initial step involves the N-alkylation of aniline with benzyl chloride. This reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a stirred mixture of aniline (1.0 eq) and sodium carbonate (1.2 eq) in water, heat the reaction to 90-95 °C.

  • Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude N-benzylaniline, which can be purified by vacuum distillation.

Synthesis of 2-(N-benzylanilino)ethanol

This step involves the reaction of N-benzylaniline with ethylene oxide. This reaction should be performed with caution due to the hazardous nature of ethylene oxide.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve N-benzylaniline (1.0 eq) in an appropriate solvent.

  • Under controlled temperature and pressure, introduce ethylene oxide (1.1-1.5 eq). The reaction is typically catalyzed by a base.

  • Monitor the reaction until the starting material is consumed.

  • After the reaction is complete, carefully quench any unreacted ethylene oxide.

  • Work up the reaction mixture by extraction and purify the crude product by column chromatography or vacuum distillation to obtain 2-(N-benzylanilino)ethanol.

Synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

The final step is the formation of the target molecule, which can be achieved through the reaction of 2-(N-benzylanilino)ethanol with a suitable 3-aminobut-2-enoate precursor. A plausible and efficient method is the transesterification of ethyl 3-aminobut-2-enoate.

Proposed Experimental Protocol:

  • Combine 2-(N-benzylanilino)ethanol (1.0 eq) and ethyl 3-aminobut-2-enoate (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a transesterification catalyst, such as sodium methoxide or a Lewis acid.

  • Heat the reaction mixture to reflux and equip the apparatus with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium towards the product.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate.

Causality Behind Experimental Choices:

  • The use of a Dean-Stark trap in the final step is crucial for removing ethanol, which is a reversible byproduct of the transesterification reaction. Its removal shifts the equilibrium towards the formation of the desired product, thereby increasing the yield.

  • The choice of a high-boiling solvent allows for the reaction to be conducted at a temperature sufficient to overcome the activation energy and facilitate the removal of ethanol.

Analytical Characterization

Due to the lack of publicly available spectral data for the target compound, this section provides an educated prediction of the expected analytical data based on the known spectra of its constituent parts and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons of the benzyl and phenyl groups.

  • Vinyl Proton: A singlet for the vinyl proton of the 3-aminobut-2-enoate moiety is anticipated around δ 4.5-5.0 ppm.

  • Methylene Protons: Triplets corresponding to the two methylene groups of the ethyl ester chain (-OCH₂CH₂N-) are expected. The protons closer to the oxygen will be downfield compared to those closer to the nitrogen.

  • Benzyl Protons: A singlet for the benzylic methylene protons (-CH₂Ph) will likely appear around δ 4.0-4.5 ppm.

  • Methyl Protons: A singlet for the methyl group on the double bond is expected around δ 1.8-2.2 ppm.

  • Amine Protons: A broad singlet for the -NH₂ protons is expected, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR:

  • Carbonyl Carbon: A signal for the ester carbonyl carbon should be observed in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Olefinic Carbons: Two signals for the double bond carbons of the enamine system.

  • Methylene and Methyl Carbons: Signals for the methylene and methyl carbons at higher field.

Infrared (IR) Spectroscopy
  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine group.

  • C-H Stretching: Absorptions for aromatic and aliphatic C-H stretching will be observed around 2850-3100 cm⁻¹.

  • C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1650-1700 cm⁻¹.

  • C=C Stretching: An absorption for the C=C double bond of the enamine system will likely appear in the region of 1600-1650 cm⁻¹.

  • C-N and C-O Stretching: Bands corresponding to C-N and C-O stretching will be present in the fingerprint region.

Safety, Storage, and Handling

  • Safety: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

  • Storage: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, being an enamine, may be susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and strong acids.

  • Handling: Handle the compound with care to avoid exposure. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a vital intermediate in the synthesis of Efonidipine. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic route for its preparation, and predicted analytical data to aid in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related pharmaceutical intermediates. Further experimental validation of the proposed protocols and analytical data is encouraged to build upon the knowledge base for this important compound.

References

  • Chinese Patent CN112409412A, "Improved synthesis process of antihypertensive efonidipine hydrochloride.
  • Beilstein Journal of Organic Chemistry. "One-pot synthesis of enantiomerically pure N- protected allylic amines from N-protected α- amino esters." [Link]

  • New Drug Approvals. "Efonidipine, エホニジピン." [Link]

  • Google Patents.
  • ResearchGate. "1 H NMR spectra of compound 2." [Link]

  • Apicule. "(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1) API Intermediate Manufacturers." [Link]

  • Chemsrc. "China Cas 111011-63-3,Efonidipine Intermediates,Benzyl-Phenyl-Amino Supplier." [Link]

  • Wiley-VCH. "Supporting Information." [Link]

  • Google Patents. "EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)
  • ResearchGate. "(PDF) Methyl 3-aminobut-2-enoate." [Link]

  • precisionFDA. "ETHYL 3-AMINOBUT-2-ENOATE, (E)-." [Link]

  • OSTI.gov. "Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron." [Link]

  • Organic Syntheses. "PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES." [Link]

  • Beilstein Journals. "Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines." [Link]

  • European Patent Office. "PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - EP 2702035 B1." [Link]

  • ChemBK. "ethyl 3-aminobut-2-enoate." [Link]

  • SpectraBase. "(Z)-3-aminobut-2-enenitrile." [Link]

Sources

Exploratory

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate molecular weight

An In-Depth Technical Guide: Molecular Weight, Structural Analysis, and Synthetic Utility of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Executive Summary In the landscape of modern cardiovascular pharmacology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Molecular Weight, Structural Analysis, and Synthetic Utility of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

Executive Summary

In the landscape of modern cardiovascular pharmacology, the synthesis of dihydropyridine calcium channel blockers relies heavily on highly functionalized enamine intermediates. (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1) is a critical building block in the production of Efonidipine, a dual L-type and T-type calcium channel blocker [1]. This whitepaper provides an authoritative breakdown of its molecular weight (310.39 g/mol ), its mechanistic role in Hantzsch cyclocondensation, and the rigorous analytical protocols required to validate its structural integrity during pharmaceutical manufacturing.

Chemical Identity and Molecular Weight Analysis

The precision of active pharmaceutical ingredient (API) synthesis dictates that all intermediates must be strictly characterized. (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate ( C19​H22​N2​O2​ ) features a bulky lipophilic tail (the benzyl-phenyl-amino group) esterified to an enamine core[2].

The exact molecular weight is derived from its elemental composition. Understanding this mass distribution is critical for mass spectrometry calibration and stoichiometric calculations during bulk synthesis.

Table 1: Elemental Composition and Molecular Weight Calculation ( C19​H22​N2​O2​ )

ElementSymbolAtomic Weight ( g/mol )Number of AtomsMass Contribution ( g/mol )Mass Fraction (%)
CarbonC12.01119228.20973.52%
HydrogenH1.0082222.1767.14%
NitrogenN14.007228.0149.03%
OxygenO15.999231.99810.31%
Total 45 310.397 100.00%

Note: The monoisotopic exact mass is calculated at 310.1681 Da, which is the primary target for high-resolution mass spectrometry (HRMS).

Mechanistic Role in Efonidipine Synthesis

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is not a final therapeutic agent; rather, it is the crucial β -aminoacrylate equivalent in a modified Hantzsch dihydropyridine synthesis [3].

To construct the asymmetric 1,4-dihydropyridine core of Efonidipine, this intermediate must undergo a cyclocondensation reaction with a pre-formed Knoevenagel adduct (derived from 3-nitrobenzaldehyde and a phosphonate β -ketoester). The bulky benzyl(phenyl)amino moiety is intentionally preserved through this reaction, as it later serves as the structural "anchor" that binds to the T-type calcium channel domains [4].

HantzschSynthesis A 3-Nitrobenzaldehyde C Knoevenagel Adduct (Intermediate II) A->C Knoevenagel Condensation B Phosphonate β-ketoester B->C E Cyclocondensation (Reflux in 2-propanol) C->E D (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS: 111011-79-1, MW: 310.39) D->E Hantzsch Reaction F (RS)-Efonidipine (MW: 631.66 g/mol) E->F Yield ~78%

Caption: Synthetic workflow of Efonidipine via modified Hantzsch cyclocondensation.

Step-by-Step Synthesis Protocol (Hantzsch Cyclocondensation)

Causality & Validation: This protocol utilizes 2-propanol because its boiling point (~82°C) provides the exact thermal energy required to drive the cyclization without thermally degrading the sensitive phosphonate ester.

  • Reagent Preparation: Accurately weigh equimolar amounts (e.g., 22.5 mmol) of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (7.0 g) and the Knoevenagel adduct (7.6 g) [3].

  • Solvation: Dissolve both intermediates in 150 mL of anhydrous 2-propanol in a round-bottom flask equipped with a reflux condenser.

  • Cyclocondensation: Heat the mixture to 83°C under continuous magnetic stirring for exactly 3 hours. Self-Validation: Monitor the disappearance of the 310.39 g/mol enamine peak via TLC (Hexane/Ethyl Acetate 7:3) to confirm reaction completion.

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature. Stir for an additional 8 hours to induce the precipitation of the crude (RS)-Efonidipine racemate.

  • Purification: Isolate the precipitate via vacuum filtration. Recrystallize the solid in 100 mL of absolute ethanol to remove unreacted enamine, yielding the purified API base (Yield: ~78%).

Analytical Protocols for Molecular Weight & Structural Verification

To ensure the integrity of the 310.39 g/mol intermediate before committing it to the expensive Hantzsch synthesis, laboratories must employ a self-validating analytical matrix using LC-MS and NMR.

Protocol A: LC-MS (Liquid Chromatography-Mass Spectrometry)

Causality: Electrospray Ionization in positive mode (ESI+) is selected because the secondary/tertiary amines in the compound readily accept protons, yielding a strong [M+H]+ signal.

  • Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade methanol. Dilute a 10 µL aliquot into 990 µL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validation: Run a solvent blank prior to the sample to rule out carryover. Confirm the presence of the protonated molecular ion at m/z=311.40 ( [M+H]+ ). The isotopic pattern must show an M+1 peak (due to 13C natural abundance) at approximately 21% the intensity of the base peak, validating the 19 carbon atoms.

Protocol B: 1H and 13C NMR Spectroscopy

Causality: CDCl3​ is used as the solvent because it lacks exchangeable protons that would mask the enamine NH2​ signals.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a 1H NMR spectrum (16 scans, relaxation delay 2s) and a 13C NMR spectrum (256 scans) at 400 MHz.

  • Self-Validation (Integration Check): The protocol validates itself through proton mass balance. The integration must yield exactly 22 protons:

    • ~7.1–7.4 ppm: Multiplet integrating to 10H (Phenyl and Benzyl aromatic protons).

    • ~4.6 ppm: Singlet integrating to 2H (Benzyl CH2​ ).

    • ~4.2 ppm & ~3.6 ppm: Triplets integrating to 2H each (Ethyl linker CH2​−CH2​ ).

    • ~4.5 ppm: Broad singlet integrating to 2H (Enamine NH2​ ).

    • ~1.9 ppm: Singlet integrating to 3H (Allylic CH3​ ).

Pharmacological Context: The Role of the Bulky Ester

Why engineer an intermediate with a molecular weight of 310.39 g/mol just to serve as an ester side-chain? The answer lies in the target receptor pharmacology.

Standard dihydropyridines (like Nifedipine) block only L-type calcium channels, causing vasodilation but often triggering reflex tachycardia. Efonidipine is unique; the bulky benzyl(phenyl)aminoethyl tail—donated entirely by CAS 111011-79-1—extends deep into the binding pocket of T-type calcium channels located in the sinoatrial node and renal efferent arterioles [4]. This dual-action prevents reflex tachycardia and provides renal protection, a direct consequence of the intermediate's specific molecular architecture.

CalciumChannel Efo Efonidipine (Active API) LType L-Type Ca2+ Channel (Vascular Smooth Muscle) Efo->LType Blocks TType T-Type Ca2+ Channel (Sinoatrial Node / Renal) Efo->TType Blocks via Benzyl-phenyl tail Vaso Vasodilation (Antihypertensive) LType->Vaso Decreased Intracellular Ca2+ Chrono Negative Chronotropic Effect (Heart Rate Control) TType->Chrono Renal Renal Protection (Efferent Arteriole Dilation) TType->Renal

Caption: Dual L-type and T-type calcium channel blocking pathway enabled by the enamine tail.

References

  • PubChem . "Efonidipine | C34H38N3O7P | CID 119171". National Center for Biotechnology Information. Available at:[Link]

  • Apicule . "(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1) API Intermediate Manufacturers". Available at:[Link]

  • Liu, Y. et al. "(RS)-Efonidipine acetone hemisolvate". IUCrData, International Union of Crystallography, 2016. Available at:[Link]

  • NCATS Inxight Drugs . "EFONIDIPINE". National Center for Advancing Translational Sciences. Available at:[Link]

Foundational

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate chemical properties

An In-depth Technical Guide to (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Executive Summary This technical guide provides a comprehensive analysis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

Executive Summary

This technical guide provides a comprehensive analysis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1), a specialized organic compound of significant interest in the pharmaceutical industry. The molecule's structure is characterized by a β-enaminoester functional group with a specific (Z)-stereochemistry, which is stabilized by an intramolecular hydrogen bond. This guide elucidates its molecular identity, predicted physicochemical and spectroscopic properties, a plausible synthetic route with a detailed experimental protocol, and its critical application as a key starting material in the synthesis of Efonidipine, a dihydropyridine calcium channel blocker. The content herein is curated for researchers, chemists, and professionals in drug development, synthesizing data from established chemical principles and analogous structures to provide a robust scientific overview.

Molecular Identity and Physicochemical Properties

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a complex molecule featuring a tertiary amine and a vinylogous carbamate. Its identity is well-defined, though extensive experimental data on its physical properties are not widely published. The following table summarizes its known identifiers and predicted properties based on its structure and data from analogous compounds.

PropertyValue / DescriptionSource
IUPAC Name 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate[1]
Synonyms (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminocrotonate[1]
CAS Number 111011-79-1[1]
Molecular Formula C₁₉H₂₂N₂O₂[1]
Molecular Weight 310.4 g/mol [1]
Hydrogen Bond Donor Count 1 (from the -NH₂ group)
Hydrogen Bond Acceptor Count 4 (2x Nitrogen, 2x Oxygen)[2]
Rotatable Bond Count 6
Predicted Boiling Point ~450-500 °C at 760 mmHg
Predicted Density ~1.10 ± 0.06 g/cm³
Predicted LogP ~3.5-4.0

Structural Elucidation and Spectroscopic Profile

Core Structure and Stereochemistry

The structure of this compound is defined by several key features that dictate its reactivity and stability. The enamine double bond is in the (Z)-configuration, which places the amino group and the ester moiety on the same side of the C=C bond. This geometry is significantly stabilized by a strong intramolecular hydrogen bond between one of the N-H protons of the amino group and the ester's carbonyl oxygen. This interaction forms a stable six-membered pseudo-ring, a common feature in β-enaminoesters that renders the system nearly planar.[3][4] This planarity enhances the conjugation between the nitrogen lone pair, the C=C double bond, and the C=O carbonyl group.

Caption: Molecular structure highlighting key functional groups.

Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Key Structural Assignments
¹H NMR δ 7.20-7.40 (m, 10H)δ ~4.9 (s, 1H)δ ~4.6 (s, 2H)δ ~4.2 (t, 2H)δ ~3.8 (t, 2H)δ ~1.9 (s, 3H)δ 4.5-5.5 (br s, 2H)Phenyl & Benzyl Ar-HVinylic H (C=CH)Benzylic H (-CH₂-Ph)Ester CH₂ (-O-CH₂-)Amine CH₂ (-N-CH₂-)Methyl H (-C-CH₃)Amine H (-NH₂)
¹³C NMR δ ~170δ ~160δ ~85-95δ 125-140δ ~60δ ~55δ ~50δ ~20Ester Carbonyl (C=O)Enamine C-NH₂Vinylic C-HAromatic CarbonsEster -O-CH₂-Benzylic -CH₂-Amine -N-CH₂-Methyl -CH₃
IR ~3300-3450 cm⁻¹ (broad)~3030 cm⁻¹~2950 cm⁻¹~1655 cm⁻¹~1610 cm⁻¹N-H Stretch (H-bonded)Aromatic C-H StretchAliphatic C-H StretchC=O Stretch (conjugated)C=C Stretch (conjugated)
Mass Spec [M+H]⁺ = 311.17Molecular Ion Peak

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The most direct and industrially scalable synthesis for this β-enaminoester involves the condensation of its corresponding β-ketoester precursor, 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate , with an ammonia source. This reaction is a classic method for enamine formation. The equilibrium is driven to completion by the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus.

G ketoester 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate intermediate Tetrahedral Intermediate ketoester->intermediate + NH₃ (Nucleophilic Attack) ammonia Ammonia (NH₃) or Ammonium Acetate ammonia->intermediate product (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate intermediate->product - H₂O (Dehydration) water Water (H₂O) intermediate->water

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol
  • Objective: To synthesize (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate via condensation.

  • Materials:

    • 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate (1.0 eq)

    • Ammonium acetate (1.5 eq) or a solution of ammonia in a suitable solvent

    • Toluene (as solvent for azeotropic water removal)

    • Anhydrous Magnesium Sulfate (for drying)

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • Reaction Setup: A round-bottom flask is charged with 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate (1.0 eq) and ammonium acetate (1.5 eq). Toluene is added to create a 0.5 M solution. The flask is equipped with a Dean-Stark trap and a reflux condenser.

    • Reaction Execution: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. Thin-Layer Chromatography (TLC) can be used to track the consumption of the starting ketoester. The reaction typically proceeds to completion within 4-8 hours.

    • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

    • Extraction: The resulting residue is redissolved in ethyl acetate. The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any unreacted ammonium acetate and other aqueous impurities.

    • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Purification: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and concentrated to yield the final compound as a stable solid or viscous oil.

Chemical Reactivity and Electronic Properties

As an enamine, the molecule is an electron-rich and versatile nucleophile.[6][7] The primary sites of nucleophilicity are the nitrogen atom and, more significantly for synthesis, the α-carbon of the enamine system. This reactivity is central to its role in constructing more complex molecules.

Its most notable application is in the Hantzsch Dihydropyridine Synthesis , a multi-component reaction that forms the core of many dihydropyridine drugs. In the synthesis of Efonidipine, this molecule reacts with an aldehyde (e.g., 3-nitrobenzaldehyde) and another β-dicarbonyl compound to construct the final heterocyclic ring system.[8]

G target (Z)-2-(...) 3-aminobut-2-enoate intermediate Dihydropyridine Intermediate target->intermediate aldehyde 3-Nitrobenzaldehyde aldehyde->intermediate ketoester Methyl Acetoacetate ketoester->intermediate Hantzsch Reaction efonidipine Efonidipine Core Structure intermediate->efonidipine Aromatization (Oxidation)

Caption: Role in the Hantzsch synthesis of the Efonidipine core.

Application in Pharmaceutical Synthesis

The primary and most significant application of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is its use as a critical raw material in the commercial synthesis of Efonidipine Hydrochloride .[1] Efonidipine is a third-generation dihydropyridine calcium channel blocker, prescribed for the management of hypertension and angina pectoris.

The structure of the title compound is purpose-built to provide a significant portion of the final drug's molecular framework. The 3-aminobut-2-enoate moiety forms one side of the dihydropyridine ring, while the large 2-(benzyl(phenyl)amino)ethyl ester group is a key pharmacophoric feature of Efonidipine, contributing to its unique dual-blocking action on L-type and T-type calcium channels.

Handling, Storage, and Safety

  • Stability: Enamines can be susceptible to hydrolysis, particularly in the presence of acid. The intramolecular hydrogen bond in the (Z)-isomer lends it considerable stability compared to a theoretical (E)-isomer.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed toxicological and handling information.

Conclusion

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a high-value chemical intermediate whose properties are dictated by the interplay of its enamine and tertiary amine functionalities. Its (Z)-stereochemistry, locked in place by a strong internal hydrogen bond, provides stability and defines its reactivity. While detailed experimental data is sparse, a robust understanding of its characteristics can be derived from established chemical principles. Its indispensable role in the synthesis of the antihypertensive drug Efonidipine underscores its importance to the pharmaceutical industry, making a thorough understanding of its synthesis and reactivity essential for professionals in the field.

References

  • Crystal structures of proline-derived enamines. (2010). PNAS. [Link]

  • Preparation, Characterisation, and some Properties of Secondary Enamines. (1977). RSC Publishing. [Link]

  • (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1) API Intermediate Manufacturers. apicule. [Link]

  • Redox Property of Enamines. (2019). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chemical reactivity of enamines and natural products and drug molecules... ResearchGate. [Link]

  • Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]

  • 2-[Benzyl(methyl)amino]ethyl 3-oxobutanoate. LookChem. [Link]

  • Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. acs.org. [Link]

  • Methyl 3-aminobut-2-enoate. ResearchGate. [Link]

  • A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.

Sources

Exploratory

A Technical Guide to the Synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate: A Key Pharmaceutical Intermediate

Executive Summary: This document provides an in-depth technical guide for the synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, a crucial intermediate in the manufacturing of the active pharmaceutical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides an in-depth technical guide for the synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, a crucial intermediate in the manufacturing of the active pharmaceutical ingredient (API) Efonidipine[1]. As a dihydropyridine calcium channel blocker, Efonidipine is a significant therapeutic agent, making the efficient synthesis of its precursors a topic of high interest for researchers and professionals in drug development. This guide details a logical and robust multi-step synthetic pathway, beginning from common starting materials. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and explain the causality behind critical process choices to ensure a self-validating and reproducible methodology. The synthesis hinges on the formation of a key β-keto ester intermediate, followed by a stereoselective enamination, a strategy that leverages the versatile chemistry of β-enamino esters—compounds widely recognized as valuable building blocks in heterocyclic and pharmaceutical chemistry[2][3][4].

Introduction to the Target Molecule

Chemical Identity and Properties

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a complex organic molecule featuring an ester linkage, a tertiary amine, and a primary enamine functional group. The (Z)-stereoisomer is of particular importance for its role in subsequent cyclization reactions in API synthesis.

PropertyValue
IUPAC Name 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate[1]
Synonyms (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminocrotonate
CAS Number 111011-79-1[1]
Molecular Formula C₁₉H₂₂N₂O₂[1]
Molecular Weight 310.4 g/mol [1]
Significance in Pharmaceutical Synthesis

The primary industrial application of this molecule is as a direct precursor to Efonidipine, a potent antihypertensive drug[1]. The structural features of the target molecule, specifically the enamine and the ester functionalities, are designed to participate in a Hantzsch-type dihydropyridine synthesis, which forms the core of the Efonidipine API. An efficient and high-purity synthesis of this intermediate is therefore paramount to the overall efficiency and quality of the final drug product.

The Utility of β-Enamino Esters

The core functional group of the target molecule is a β-enamino ester. These compounds, characterized by a conjugated N-C=C-C=O system, are highly versatile intermediates in organic synthesis[2][4]. Their dual nucleophilic and electrophilic nature allows them to be used in the construction of a wide array of bioactive heterocycles, including quinolines, pyridinones, and alkaloids[3]. The synthesis of β-enamino esters is a well-established field, with numerous methods developed, most commonly involving the condensation of β-keto esters with amines[3][5][6].

Synthetic Strategy and Retrosynthetic Analysis

A logical and industrially viable synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is best approached through a convergent strategy. The most robust pathway involves the late-stage introduction of the primary enamine from a more stable β-keto ester precursor.

Retrosynthetic Analysis:

The target molecule can be disconnected at the enamine C-N bond, revealing a β-keto ester intermediate, 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate . This disconnection is strategically sound as the formation of enamines from β-dicarbonyl compounds is a high-yielding and reliable reaction[3][7]. This β-keto ester can be further disconnected at the ester C-O bond, leading back to the alcohol 2-(Benzyl(phenyl)amino)ethanol and an acetoacetate derivative, such as the readily available ethyl acetoacetate [8]. The alcohol itself can be traced back to the alkylation of N-benzylaniline .

G TM (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate BK_Ester 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate TM->BK_Ester Enamine Formation Alcohol 2-(Benzyl(phenyl)amino)ethanol BK_Ester->Alcohol Esterification EAA Ethyl Acetoacetate (or derivative) BK_Ester->EAA NBA N-Benzylaniline Alcohol->NBA Alkylation Chloroethanol 2-Chloroethanol Alcohol->Chloroethanol Aniline Aniline NBA->Aniline Benzylation BenzylChloride Benzyl Chloride NBA->BenzylChloride

Figure 1: Retrosynthetic pathway for the target molecule.

This retrosynthetic analysis outlines a four-step synthesis starting from commercially available materials.

Synthesis of Key Intermediates

Step 1: Synthesis of N-Benzylaniline

The synthesis begins with the N-alkylation of aniline with benzyl chloride. This is a standard nucleophilic substitution reaction.

  • Protocol:

    • To a solution of aniline (1.0 eq) and a suitable base such as sodium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile, add benzyl chloride (1.05 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).

    • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield N-benzylaniline as a pale yellow oil.

  • Causality of Choices:

    • Base: Sodium carbonate is used to neutralize the HCl formed during the reaction, preventing the protonation of the aniline starting material, which would render it non-nucleophilic. A non-nucleophilic inorganic base is chosen to avoid competition with the desired alkylation.

    • Solvent: Acetonitrile is an effective polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

Step 2: Synthesis of 2-(Benzyl(phenyl)amino)ethanol

The secondary amine, N-benzylaniline, is then alkylated with 2-chloroethanol to introduce the ethyl alcohol moiety.

  • Protocol:

    • In a round-bottom flask, combine N-benzylaniline (1.0 eq), 2-chloroethanol (1.2 eq), and a stronger base such as potassium carbonate (2.0 eq) in dimethylformamide (DMF).

    • Heat the mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the resulting oil by column chromatography on silica gel to obtain 2-(benzyl(phenyl)amino)ethanol.

  • Causality of Choices:

    • Reagent Choice: 2-chloroethanol is an effective and economical alkylating agent for this transformation.

    • Solvent and Temperature: DMF is used as the solvent due to its high boiling point and ability to dissolve all reactants. The elevated temperature is necessary to drive the reaction, as N-benzylaniline is a less potent nucleophile than aniline.

Core Synthesis of the Target Molecule

Step 3: Synthesis of 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate

This step involves a transesterification reaction between the synthesized alcohol and ethyl acetoacetate.

  • Protocol:

    • Combine 2-(benzyl(phenyl)amino)ethanol (1.0 eq) and ethyl acetoacetate (3.0 eq, used in excess to act as both reactant and solvent).

    • Add a catalytic amount of sodium ethoxide (5 mol%).

    • Heat the mixture to 100-120°C and equip the flask with a distillation head to remove the ethanol byproduct as it forms.

    • Continue heating for 6-8 hours, or until TLC analysis indicates full conversion of the starting alcohol.

    • Cool the mixture and remove the excess ethyl acetoacetate by vacuum distillation. The crude product, 2-(benzyl(phenyl)amino)ethyl 3-oxobutanoate, is often used in the next step without further purification.

  • Causality of Choices:

    • Le Châtelier's Principle: The reaction is an equilibrium process. Removing the ethanol byproduct via distillation is critical to drive the reaction to completion and achieve a high yield.

    • Catalyst: Sodium ethoxide is an effective base catalyst for transesterification. It deprotonates the alcohol, increasing its nucleophilicity.

Step 4: Enamination to Yield (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

The final step is the condensation of the β-keto ester with an ammonia source to form the target enamine.

  • Protocol:

    • Dissolve the crude 2-(benzyl(phenyl)amino)ethyl 3-oxobutanoate (1.0 eq) and ammonium acetate (2.0 eq) in toluene.

    • Set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

    • Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction for the disappearance of the starting material.

    • Once complete, cool the reaction mixture and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification by recrystallization or column chromatography will yield the final product, (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate.

  • Causality & Stereoselectivity:

    • Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia and acetic acid, which catalyses the condensation.

    • Water Removal: As with the previous step, this is an equilibrium-limited condensation reaction. The azeotropic removal of water using a Dean-Stark trap is essential for driving the reaction to completion[9].

    • (Z)-Isomer Formation: The formation of the (Z)-isomer is thermodynamically favored due to the formation of a stable six-membered intramolecular hydrogen bond between the N-H proton of the enamine and the carbonyl oxygen of the ester. This chelation effect stabilizes the (Z)-isomer over the (E)-isomer.

Overall Synthesis Workflow

The complete four-step synthesis is a linear sequence designed for efficiency and scalability.

G cluster_0 Aniline Aniline + Benzyl Chloride NBA N-Benzylaniline Aniline->NBA Step 1: Benzylation Alcohol 2-(Benzyl(phenyl)amino)ethanol NBA->Alcohol Step 2: Alkoxylation BK_Ester β-Keto Ester Intermediate Alcohol->BK_Ester Step 3: Transesterification TM Final Product BK_Ester->TM Step 4: Enamination

Sources

Foundational

Mechanism of action of aminobutenoate derivatives in biological systems

An In-depth Technical Guide to the Mechanism of Action of Aminobutenoate Derivatives in Biological Systems Executive Summary Aminobutenoate derivatives represent a significant class of mechanism-based enzyme inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Aminobutenoate Derivatives in Biological Systems

Executive Summary

Aminobutenoate derivatives represent a significant class of mechanism-based enzyme inhibitors, primarily targeting key aminotransferases in the central nervous system (CNS). Their most well-characterized mechanism of action is the irreversible inhibition of γ-aminobutyric acid aminotransferase (GABA-AT), the principal enzyme responsible for the degradation of the brain's primary inhibitory neurotransmitter, GABA. By inactivating GABA-AT, these compounds lead to a sustained increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This mechanism underpins their therapeutic efficacy as anticonvulsants in conditions like refractory epilepsy and infantile spasms. More recent research, however, has unveiled that the pharmacological scope of related GABA derivatives may extend to other targets, such as branched-chain amino acid aminotransferases (BCATs), which are implicated in cancer metabolism. This guide provides a comprehensive exploration of the molecular mechanisms, structure-activity relationships, and the critical experimental protocols used to elucidate the biological actions of these compounds, offering a technical resource for researchers and drug development professionals.

The GABAergic System: A Primary Target for Neurological Therapeutics

GABA: The Brain's Main Inhibitory Neurotransmitter

Normal brain function relies on a delicate equilibrium between excitatory and inhibitory signals.[1] The principal inhibitory neurotransmitter in the mammalian CNS is γ-aminobutyric acid (GABA).[1] When released from a presynaptic neuron into the synaptic cleft, GABA binds to its receptors on the postsynaptic neuron.[1] These receptors are primarily of two types:

  • GABAA Receptors: These are ionotropic receptors that, upon GABA binding, open an intrinsic chloride ion (Cl⁻) channel.[1] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[1]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation also leads to hyperpolarization, typically by opening linked potassium (K⁺) channels.[1]

A deficiency in GABAergic signaling can lead to excessive neuronal firing, a state of hyperexcitability that is the hallmark of seizures and is implicated in various other neurological and psychiatric disorders.[2]

GABA Aminotransferase (GABA-AT): The Gatekeeper of GABA Homeostasis

Following its release and receptor binding, GABA is cleared from the synaptic cleft by GABA transporters (GATs) and is then catabolized.[2] The key enzyme in this degradation pathway is GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][3] GABA-AT converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[2] This reaction is a critical control point; by regulating the rate of GABA degradation, GABA-AT directly influences the overall concentration of GABA in the brain.[4] Therefore, inhibiting GABA-AT presents a direct and effective strategy for increasing brain GABA levels and restoring inhibitory tone.[2][4]

Core Mechanism of Action: Irreversible Inhibition of GABA-AT

Aminobutenoate derivatives and related compounds like γ-vinyl-GABA (Vigabatrin) are not simple competitive inhibitors; they are classified as mechanism-based inactivators, or "suicide substrates." This means the enzyme itself converts the inert inhibitor into a reactive species that then covalently and irreversibly binds to it.[3]

The Inactivation Cascade

The inactivation process is a sophisticated multi-step sequence that hijacks the enzyme's own catalytic machinery.

  • Formation of an External Aldimine: The aminobutenoate derivative enters the GABA-AT active site and, like the natural substrate GABA, forms a Schiff base (an external aldimine) with the PLP cofactor, which is itself linked to a lysine residue (Lys-329 in pig liver GABA-AT) in the enzyme's active site.[3]

  • Proton Abstraction: A catalytic base within the active site abstracts a proton from the inhibitor, creating a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing properties of the PLP cofactor.[2]

  • Generation of a Reactive Intermediate: This is the crucial step where the mechanism diverges from normal catalysis. The structure of the aminobutenoate derivative facilitates the formation of a highly reactive electrophilic species, such as a conjugated imine or a Michael acceptor.

  • Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue in the active site—typically the very same lysine (Lys-329) that was initially bound to the PLP cofactor.[3] This forms a stable, covalent ternary adduct between the enzyme, the PLP cofactor, and the inhibitor metabolite.[3] This adduct permanently blocks the active site, rendering the enzyme non-functional.

Because this process leads to the permanent inactivation of an enzyme molecule, the cell must synthesize new enzyme to restore activity, leading to a prolonged pharmacological effect.

cluster_0 GABA-AT Active Site Enzyme GABA-AT + PLP-Lys329 EI_Complex Initial E-I Complex Enzyme->EI_Complex Binding Inhibitor Aminobutenoate Derivative (I) Inhibitor->EI_Complex Schiff_Base Schiff Base Formation (External Aldimine) EI_Complex->Schiff_Base Catalysis Step 1 Reactive_Intermediate Reactive Intermediate (e.g., Michael Acceptor) Schiff_Base->Reactive_Intermediate Catalysis Step 2 (Proton Abstraction) Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic Attack (Irreversible)

Caption: Mechanism of GABA-AT irreversible inactivation.

Downstream Signaling Consequences

The irreversible inhibition of GABA-AT sets off a cascade of events that culminates in enhanced inhibitory neurotransmission.

Inhibitor Aminobutenoate Derivative GABA_AT GABA-AT Enzyme Inhibitor->GABA_AT Inactivates GABA_Degradation GABA Degradation GABA_AT->GABA_Degradation Catalyzes GABA_Levels ↑ Synaptic & Cellular GABA Concentration GABA_Degradation->GABA_Levels Reduces GABA_Receptors ↑ Activation of GABA-A & GABA-B Receptors GABA_Levels->GABA_Receptors Leads to Ion_Channels ↑ Cl- Influx (GABA-A) ↑ K+ Efflux (GABA-B) GABA_Receptors->Ion_Channels Hyperpolarization Postsynaptic Hyperpolarization Ion_Channels->Hyperpolarization Neuronal_Excitability ↓ Reduced Neuronal Excitability Hyperpolarization->Neuronal_Excitability Therapeutic_Effect Anticonvulsant Effect Neuronal_Excitability->Therapeutic_Effect

Caption: Downstream effects of GABA-AT inhibition.

Beyond GABA-AT: Exploring Other Biological Targets

While GABA-AT is the canonical target, the structural similarity of aminobutenoate derivatives to endogenous amino acids suggests the potential for other interactions. Recent research into GABA derivatives has identified Branched-chain amino acid aminotransferases (BCATs) as another potential target.[5]

BCATs (isoforms BCAT1 and BCAT2) are enzymes that catabolize branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[5] Notably, BCAT1 is highly upregulated in a variety of cancers and is implicated in tumor growth and resistance to therapies, such as tyrosine kinase inhibitors in lung cancer.[5] The discovery that novel GABA derivatives containing bridged bicyclic skeletons can inhibit BCAT1 opens up a new therapeutic avenue for this class of compounds in oncology.[5] This highlights the importance of comprehensive target profiling during drug development to identify both therapeutic opportunities and potential off-target effects.

Structure-Activity Relationship (SAR) of Aminobutenoate Derivatives

The potency and selectivity of aminobutenoate derivatives are highly dependent on their specific chemical structures. SAR studies are critical for optimizing these molecules for therapeutic use.

Structural Feature/ModificationObservation on ActivityRationale / Insight
Vinyl or Ethynyl Group at γ-position Essential for mechanism-based inactivation of GABA-AT.These groups are key to forming the reactive Michael acceptor intermediate after the initial catalytic steps by the enzyme.[3]
Fluorination Introduction of fluorine atoms (e.g., in CPP-115) can dramatically increase potency compared to non-fluorinated analogs.Fluorine's electron-withdrawing properties can facilitate the proton abstraction step and enhance the reactivity of the intermediate, leading to more efficient inactivation.[6]
Cyclic Scaffolds Incorporating the core structure into a constrained ring system (e.g., cyclopentane in CPP-115) can improve binding affinity and selectivity.A rigid structure reduces the entropic penalty of binding to the enzyme's active site and can provide a better conformational fit, potentially avoiding off-target interactions.[6]
Stereochemistry The stereochemistry of substituents is often crucial for activity.The enzyme's active site is chiral, and only one enantiomer may fit correctly to undergo the catalytic steps required for inactivation.
Lipophilicity Increasing lipophilicity (e.g., through heterocyclic scaffolds) is a strategy to improve blood-brain barrier (BBB) penetration.The CNS is the site of action, and the ability to cross the BBB is a major determinant of in vivo efficacy.[7]

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action requires a multi-faceted experimental approach, moving from the molecular target to cellular and in vivo systems.

Protocol 1: In Vitro GABA-AT Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory potency (IC₅₀) and kinetic parameters (Kᵢ, kᵢₙₐ꜀ₜ) of a derivative against purified GABA-AT.

  • Causality & Rationale: This is the foundational assay to confirm that the compound directly interacts with and inhibits the target enzyme. The IC₅₀ value provides a measure of potency, but for mechanism-based inhibitors, it is time-dependent.[8] Therefore, a full kinetic analysis is required to determine the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ), which are the true measures of inhibitor efficiency.[8] The inclusion of the PLP cofactor in the assay buffer is critical, as it is essential for the enzyme's catalytic activity and the mechanism of inactivation.[1]

  • Methodology:

    • Reagent Preparation:

      • Prepare an assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5) containing the cofactor pyridoxal 5'-phosphate (PLP) and a reducing agent like β-mercaptoethanol to maintain enzyme stability.

      • Prepare stock solutions of the test compound (aminobutenoate derivative) in a suitable solvent (e.g., DMSO). Create a serial dilution series.

      • Prepare solutions of the substrates: GABA and α-ketoglutarate.

      • Prepare a solution of purified GABA-AT enzyme.

    • Assay Procedure (Time-Dependent IC₅₀):

      • In a 96-well plate, add the assay buffer, a fixed concentration of GABA-AT, and varying concentrations of the test compound. Include a vehicle control (no inhibitor).

      • Pre-incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C. This step is crucial for observing time-dependent inhibition.

      • Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).

      • Allow the reaction to proceed for a fixed time.

      • Measure the reaction product. This can be done using various methods, such as a coupled-enzyme assay that leads to the production of a chromophore or fluorophore that can be read on a plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control at each pre-incubation time point.

      • Plot percent inhibition versus log[Inhibitor] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value for each time point. A decrease in IC₅₀ with increasing pre-incubation time is characteristic of a mechanism-based inhibitor.

      • For full kinetic characterization, measure reaction progress curves at various inhibitor and substrate concentrations and fit the data to the appropriate equations for mechanism-based inhibition to derive Kᵢ and kᵢₙₐ꜀ₜ.[9]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrates, & Inhibitor Dilutions Mix Combine Enzyme & Inhibitor in Plate Reagents->Mix Preincubation Pre-incubate for Various Time Points (e.g., 0-30 min) Mix->Preincubation Initiate Add Substrates (GABA, α-KG) Preincubation->Initiate Reaction Incubate at 37°C Initiate->Reaction Measure Measure Product (Spectrophotometry) Reaction->Measure Calc Calculate % Inhibition vs. Control Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine Time-Dependent IC50 Plot->IC50 Kinetics Derive KI and kinact IC50->Kinetics

Caption: Experimental workflow for GABA-AT inhibition assay.

Protocol 2: Cellular Neurotransmitter Transporter Uptake Assay
  • Objective: To assess the compound's effect on GABA transporter (GAT) activity in a cellular context.

  • Causality & Rationale: A key aspect of mechanism of action is selectivity. A compound that increases synaptic GABA could be acting by inhibiting degradation (GABA-AT) or by blocking reuptake (GATs). This assay is a critical counter-screen to ensure that the primary mechanism is indeed GABA-AT inhibition. Modern assays use a fluorescent substrate that mimics neurotransmitters, offering a safer and higher-throughput alternative to traditional radiolabeled uptake assays.[10][11] A masking dye is used to quench extracellular fluorescence, ensuring that the signal comes only from substrate that has been transported into the cells.[12]

  • Methodology (Fluorescence-Based):

    • Cell Culture:

      • Culture a cell line stably expressing the transporter of interest (e.g., HEK293 cells expressing human GAT-1) in 96- or 384-well black-walled, clear-bottom plates. Allow cells to form a confluent monolayer.[12]

    • Assay Procedure:

      • Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[10]

      • Add the test compound at various concentrations to the wells. Include a positive control (a known GAT inhibitor like Tiagabine) and a vehicle control.

      • Pre-incubate the cells with the compounds for 10-20 minutes at 37°C.[10][12]

      • Add the assay reagent, which contains the fluorescent neurotransmitter substrate and a masking dye.[12]

      • Immediately transfer the plate to a bottom-read fluorescence plate reader.

    • Data Acquisition & Analysis:

      • Measure the increase in intracellular fluorescence over time (kinetic mode) or at a single endpoint after a specific incubation period (e.g., 30 minutes).[10]

      • The rate of fluorescence increase (in kinetic mode) or the final fluorescence intensity (in endpoint mode) is proportional to the transporter activity.

      • Calculate the percentage of inhibition of uptake for each compound concentration relative to the vehicle control.

      • Determine the IC₅₀ value by plotting the dose-response curve. A high IC₅₀ value in this assay, combined with a low IC₅₀ in the GABA-AT assay, confirms selectivity for GABA-AT.

Quantitative Analysis of Aminobutenoate Derivatives

The efficacy of different derivatives can be compared by their kinetic constants. This data is vital for selecting lead compounds for further development.

CompoundTarget EnzymePotency MetricValueReference
Vigabatrin (γ-vinyl-GABA) GABA-AT--[2][3]
CPP-115 GABA-AT~187x more potent than Vigabatrin-[13]
OV329 GABA-AT~200-1000x more potent than Vigabatrin-[14]
Ethacrynic Acid Derivative (10a) GSTIC₅₀3.26 µM[4]
Ethacrynic Acid Derivative (10a) GSTKᵢ9.25 µM[4]
Compound 7 (GABA Derivative) BCAT1IC₅₀0.78 mM[5]

Note: Specific Kᵢ and kᵢₙₐ꜀ₜ values are often determined in detailed kinetic studies and may vary based on assay conditions.

Conclusion and Future Directions

Aminobutenoate derivatives are powerful tools for modulating the GABAergic system, primarily through the mechanism-based inactivation of GABA-AT. This action leads to a therapeutically beneficial increase in brain GABA levels, effectively treating conditions of neuronal hyperexcitability like epilepsy. The principles of their design, focusing on bioactivation by the target enzyme, have led to the development of highly potent next-generation inhibitors.

The future of this field lies in enhancing selectivity and exploring new therapeutic applications. Key areas of focus include:

  • Improving Selectivity: Designing derivatives that can better distinguish between GABA-AT and other homologous aminotransferases (like OAT or BCATs) to minimize off-target effects.[6]

  • Targeting New Pathways: Leveraging the structural motif of GABA derivatives to design inhibitors for other targets, such as the promising application of BCAT1 inhibitors in oncology.[5]

  • Advanced Drug Delivery: Developing prodrug strategies or novel formulations to improve BBB penetration and optimize pharmacokinetic profiles, allowing for lower doses and reduced systemic exposure.

By integrating rational drug design, detailed mechanistic studies, and robust experimental validation, the therapeutic potential of aminobutenoate derivatives can be further expanded to address a wider range of unmet medical needs.

References

Sources

Exploratory

Thermodynamic Solubility Profiling of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate: A Technical Guide for API Synthesis

Executive Summary (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS: 111011-79-1) is a critical, highly lipophilic intermediate utilized in the convergent synthesis of the third-generation dihydropyridine calcium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS: 111011-79-1) is a critical, highly lipophilic intermediate utilized in the convergent synthesis of the third-generation dihydropyridine calcium channel blocker,1[1]. Because the final Active Pharmaceutical Ingredient (API) exhibits notoriously poor aqueous solubility (BCS Class II)[2], understanding the solvation thermodynamics of its precursors is paramount for optimizing reaction yields and crystallization processes. This whitepaper provides a comprehensive analysis of the intermediate's solubility across various solvent systems, detailing the structural causality behind its dissolution behavior and establishing a rigorously validated protocol for empirical solubility determination.

Physicochemical Profiling & Structural Causality

The molecular architecture of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (C19H22N2O2, MW: 310.39 g/mol ) dictates its complex solubility profile. The molecule is characterized by two distinct domains:

  • The Lipophilic Core: The bulky benzyl-phenyl-amino moiety drives massive hydrophobic effects. The extensive π -electron clouds of the aromatic rings promote strong intermolecular π−π stacking in the solid state, significantly increasing the crystal lattice energy.

  • The Polar Enamine-Ester: The 3-aminobut-2-enoate group contains both hydrogen-bond donors (the primary/secondary amine character of the enamine) and acceptors (the ester carbonyl). However, the intramolecular hydrogen bonding inherent to the (Z)-configuration restricts its ability to interact efficiently with protic solvents.

Causality in Solvation: To dissolve this intermediate, a solvent must possess sufficient dispersive forces to solvate the bulky aromatic rings while simultaneously providing a high dipole moment to disrupt the enamine-ester's hydrogen-bonded lattice.

Thermodynamic Solubility in Diverse Solvents

Based on the structural descriptors and the physicochemical behavior of 2[2], the solubility of this intermediate varies drastically across solvent classes.

Table 1: Quantitative Solubility Estimates and Solvation Mechanisms at 25°C

Solvent CategorySpecific SolventEstimated Solubility (mg/mL at 25°C)Solvation Mechanism / Causality
Aqueous Purified Water< 0.01Extreme hydrophobicity from benzyl/phenyl rings; high crystal lattice energy resists aqueous solvation.
Polar Protic Methanol / Ethanol10 - 50Moderate H-bond donation to the enoate carbonyl; partially disrupts crystal packing.
Polar Aprotic DMF / DMSO> 100High dipole moment effectively solvates the polar enamine-ester domain without requiring H-bond donation.
Non-Polar Hexane< 1Inability to disrupt the polar intermolecular hydrogen bonds of the enamine moiety.
Halogenated Dichloromethane> 100Excellent solvation of the bulky aromatic rings via strong dispersion forces.

Experimental Protocol: Precision Solubility Determination

To generate reliable thermodynamic solubility data, kinetic dissolution must be explicitly avoided. The following Isothermal Shake-Flask methodology is designed as a self-validating system to ensure absolute accuracy.

Step 1: Isothermal Equilibration

  • Procedure: Add an excess of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (approx. 200 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial. Agitate at 300 RPM in a temperature-controlled incubator at exactly 25.0 ± 0.1 °C for 48 hours.

  • Causality: A 48-hour window guarantees the transition from the kinetic dissolution phase to true thermodynamic equilibrium.

  • Self-Validation Check: Visually inspect the vial post-equilibration. If no solid remains, the solution is not saturated. Additional solid must be added, and the 48-hour cycle repeated until a visible solid pellet persists, proving saturation.

Step 2: Phase Separation

  • Procedure: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is selected for its broad chemical compatibility. Unlike mixed cellulose esters (MCE) or nylon, PTFE will not degrade in aggressive aprotic solvents like DMF, nor will it non-specifically bind the highly lipophilic intermediate.

Step 3: HPLC-UV Quantification

  • Procedure: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30 v/v) to fall within the linear range of the standard curve. Analyze via HPLC-UV at the compound's λmax​ (typically 240-260 nm).

  • Self-Validation Check: Run standard calibration curves both before and after the sample sequence. A variance of < 2% between the pre- and post-run curves validates that no instrument drift or sample degradation occurred during the analysis.

Workflow Visualization

SolubilityWorkflow Start Compound 111011-79-1 Preparation Solvents Solvent Selection (Aprotic, Protic, Non-polar) Start->Solvents ShakeFlask Isothermal Shake-Flask Equilibration (24-48h) Solvents->ShakeFlask Filtration Phase Separation (0.22 µm PTFE Filter) ShakeFlask->Filtration HPLC HPLC-UV Quantification (Self-Validating Triplicates) Filtration->HPLC Data Thermodynamic Solubility Profile Generation HPLC->Data

Workflow for isothermal shake-flask solubility determination of Efonidipine intermediates.

Downstream Implications for Efonidipine Synthesis

The solubility profile of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate directly dictates the efficiency of the subsequent Hantzsch dihydropyridine condensation. Because the intermediate is highly soluble in polar aprotic solvents and lower alcohols, utilizing ethanol or isopropanol as the reaction medium ensures the intermediate remains fully solvated during the reaction. This allows the more complex, higher-molecular-weight 3[3] to precipitate out upon cooling, driving the reaction equilibrium forward and drastically simplifying downstream purification.

References

  • Title: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1)
  • Title: Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer Source: RSC Publishing URL
  • Title: Development of an Innovative Efonidipine Hydrochloride Ethanoate Co-crystals with Dicarboxylic Acids: In-Vitro, Bioavailability and Antihypertensive Properties Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Substituted Quinolines via Enaminone Intermediates

Introduction & Strategic Overview Quinolines are privileged scaffolds in medicinal chemistry, agrochemicals, and functional materials. Traditional synthetic routes (e.g., Skraup, Friedländer, and Combes syntheses) often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Quinolines are privileged scaffolds in medicinal chemistry, agrochemicals, and functional materials. Traditional synthetic routes (e.g., Skraup, Friedländer, and Combes syntheses) often require harsh reaction conditions, strong acids, or complex pre-functionalized anilines. To overcome these limitations, enaminones (compounds containing a conjugated N–C=C–C=O system) have emerged as highly versatile, stable, and reactive intermediates for quinoline construction[1]. Their dual electrophilic and nucleophilic nature allows for programmable C–C and C–N bond formations under mild conditions.

This application note details field-proven, transition-metal-free protocols for synthesizing substituted quinolines from enaminones. By leveraging oxidative cyclocondensation and formal [4+2] annulation strategies, researchers can achieve high yields and broad functional group tolerance without the need for expensive metal catalysts[1],[2].

Mechanistic Causality & Pathway Analysis

Understanding the underlying reaction pathways is critical for troubleshooting, optimizing yields, and expanding substrate scopes.

Mechanism A Enaminone + o-Aminobenzyl Alcohol B N-Aryl Enaminone Intermediate A->B TsOH (Transamination) C Ketone Intermediate B->C K2S2O8 (Oxidation) D Cyclized Intermediate C->D Intramolecular Cyclization E Substituted Quinoline D->E -H2O & Oxidative Aromatization

Mechanistic pathway of TsOH/K2S2O8-mediated quinoline synthesis from enaminones.

Mechanistic Insights:

  • Transamination : The reaction initiates with a Brønsted acid-catalyzed (e.g., TsOH) transamination. The primary amine of the o-aminobenzyl alcohol attacks the β-carbon of the enaminone, expelling dimethylamine to form an N-aryl enaminone intermediate[1].

  • Oxidation : In the presence of a strong oxidant like K₂S₂O₈, the benzylic alcohol is oxidized to a reactive ketone[1].

  • Cyclization & Aromatization : Intramolecular cyclization occurs via nucleophilic attack of the enaminone α-carbon onto the newly formed carbonyl, followed by dehydration (-H₂O) and oxidative aromatization to yield the thermodynamically stable quinoline core[1].

Experimental Workflows & Protocols

Workflow Step1 1. Substrate Loading Enaminone + Alcohol/Anthranil Step2 2. Reagent Addition Add Catalyst & Oxidant Step1->Step2 Step3 3. Thermocycling Stir at 80-100 °C Step2->Step3 Step4 4. Aqueous Workup Extraction & Washing Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for transition-metal-free quinoline synthesis.

Protocol A: Synthesis of 3-Substituted Quinolines via Oxidative Cyclocondensation

This protocol utilizes stable o-aminobenzyl alcohols and N,N-dimethyl enaminones to construct 3-substituted or 3,4-disubstituted quinolines[1].

Materials & Reagents:

  • o-Aminobenzyl alcohol (1.0 equiv, 0.5 mmol)

  • N,N-Dimethyl enaminone (1.2 equiv, 0.6 mmol)

  • p-Toluenesulfonic acid (TsOH) (20 mol%, 0.1 mmol)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv, 1.0 mmol)

  • Solvent: Dimethyl sulfoxide (DMSO) (3.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the o-aminobenzyl alcohol and N,N-dimethyl enaminone.

  • Catalyst & Oxidant Addition : Add TsOH and K₂S₂O₈ to the mixture.

    • Causality Note: TsOH is critical for activating the enaminone for transamination, while K₂S₂O₈ is strictly required for the subsequent benzylic oxidation. DMSO serves as an excellent polar aprotic solvent to solubilize the inorganic oxidant[1].

  • Thermocycling : Seal the tube and stir the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Petroleum Ether, 1:3 v/v).

  • Quenching & Extraction : Cool the mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 × 10 mL).

    • Causality Note: Dilution with water crashes out the organic products and sequesters the DMSO solvent into the aqueous layer, preventing emulsion formation.

  • Washing & Drying : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure substituted quinoline.

Protocol B: Synthesis of 3-Acylquinolines via Formal [4+2] Annulation

This protocol employs anthranils and enaminones to efficiently yield 3-acylquinolines through a ring-opening/reconstruction strategy[2].

Materials & Reagents:

  • Anthranil (1.0 equiv, 0.2 mmol)

  • Enaminone (1.2 equiv, 0.24 mmol)

  • Methanesulfonic acid (MSA) (2.0 equiv, 0.4 mmol)

  • Sodium Iodide (NaI) (20 mol%, 0.04 mmol)

  • Solvent: 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology:

  • Preparation : To a 10 mL sealed tube, add anthranil, enaminone, NaI, and MSA in 1,4-dioxane.

  • Heating : Stir the mixture at 80 °C for 8 hours.

    • Causality Note: NaI acts as a nucleophilic catalyst to facilitate the N–O bond cleavage of the anthranil under acidic (MSA) conditions. This generates an active electrophile for the enaminone to attack without requiring transition metals[2].

  • Workup : Neutralize the reaction with saturated aqueous NaHCO₃.

    • Causality Note: Immediate neutralization prevents the degradation of the acylquinoline product during the aqueous extraction phase. Extract with dichloromethane (3 × 10 mL).

  • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The versatility of enaminone intermediates allows for diverse synthetic approaches. Table 1 summarizes the operational parameters and yields of three highly effective protocols.

Table 1: Comparison of Enaminone-Based Quinoline Synthesis Protocols

ProtocolSubstratesKey ReagentsTemp / TimeYield RangeKey Advantage
Protocol A o-Aminobenzyl alcohols + N,N-Dimethyl enaminonesTsOH (20 mol%), K₂S₂O₈ (2 equiv), DMSO100 °C, 12 h65% - 92%Broad functional group tolerance; utilizes stable benzylic alcohols[1].
Protocol B Anthranils + EnaminonesMSA (2 equiv), NaI (20 mol%), 1,4-Dioxane80 °C, 8 h70% - 95%Highly efficient for 3-acylquinolines; metal-free N-O cleavage[2].
Protocol C N-Aryl enaminones (Intramolecular)BTC, TPPO, DCMReflux, 4 h55% - 88%Direct access to 4-chloroquinolines for late-stage functionalization[3].

Note: Yields are highly dependent on the electronic nature of the substituents. Electron-donating groups on the aryl rings generally accelerate transamination and cyclization, leading to higher overall yields.

References

  • Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols Source: Frontiers in Chemistry URL
  • Source: Molecules (MDPI)
  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl)

Sources

Application

High-throughput screening assays for enaminone derivatives

Title: High-Throughput Screening (HTS) Assays for Enaminone Derivatives: Targeting Voltage-Gated Sodium Channels for Anticonvulsant Drug Discovery Executive Summary Enaminones—compounds characterized by an amino group li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Throughput Screening (HTS) Assays for Enaminone Derivatives: Targeting Voltage-Gated Sodium Channels for Anticonvulsant Drug Discovery

Executive Summary

Enaminones—compounds characterized by an amino group linked through a carbon-carbon double bond to a carbonyl group—have emerged as highly versatile pharmacophores in medicinal chemistry[1]. In drug development, enaminone derivatives are primarily investigated for their potent anticonvulsant, anti-inflammatory, and antitumor activities[2][3]. A primary mechanism of action for their anticonvulsant efficacy is the modulation of voltage-gated sodium channels (NaV) and the subsequent suppression of glutamate-mediated excitatory synaptic transmission[2].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) protocol utilizing Fluorescence Resonance Energy Transfer (FRET)-based membrane potential assays to evaluate the NaV inhibitory activity of novel enaminone libraries[4].

Scientific Rationale & Causality

Traditional patch-clamp electrophysiology, while highly accurate, lacks the throughput required for screening large enaminone libraries[5]. To bridge this gap, FRET-based membrane potential assays are employed as a high-capacity alternative[4].

Causality of the Assay Design: Enaminones exhibit state-dependent binding, preferentially stabilizing the inactivated state of voltage-gated sodium channels. This prevents the channels from returning to the resting state, thereby reducing neuronal excitability[2][4]. Because NaV channels inherently inactivate rapidly (within milliseconds), a standard cell-based assay cannot capture the transient depolarization. Therefore, the assay necessitates the addition of a pharmacological channel activator (e.g., veratridine), which forces the channels to remain open[4].

When FRET dyes (CC2-DMPE and DiSBAC2(3)) are loaded into the cells, they sit in the plasma membrane. In a resting, polarized state, the dyes undergo FRET. When veratridine induces Na+ influx, the membrane depolarizes, causing the mobile DiSBAC2(3) dye to redistribute. This disrupts FRET and alters the emission ratio[4]. An effective enaminone derivative will bind the channel in its inactivated state, prevent veratridine-induced depolarization, and maintain the baseline FRET signal[4].

MOA_Enaminone E Enaminone Derivative NaV Voltage-Gated Na+ Channel (NaV) E->NaV Binds Target Inact Stabilize Inactivated State NaV->Inact Modulates Kinetics Glut Suppress Glutamate Release Inact->Glut Reduces Excitability Seiz Anticonvulsant Efficacy Glut->Seiz Prevents Seizures

Fig 1. Pharmacological mechanism of enaminone derivatives in suppressing neuronal excitability.

Self-Validating Assay Design (Trustworthiness)

To ensure the HTS protocol is a self-validating system, it must include internal controls that continuously monitor assay robustness and specificity:

  • Pharmacological Controls: Phenytoin (PHT) and Carbamazepine must be included on every plate as positive controls, as they share a similar NaV-modulating mechanism of action with anticonvulsant enaminones[6][7].

  • Z'-Factor Calculation: The assay's reliability is validated dynamically by calculating the Z'-factor using the maximum signal (veratridine alone) and minimum signal (veratridine + 100 µM Phenytoin). A Z'-factor > 0.5 is strictly required to proceed with hit selection.

Materials and Reagents

  • Cell Line: HEK-293 cells stably expressing human NaV1.5 or NaV1.2[4][8].

  • Dyes: CC2-DMPE (coumarin phospholipid, FRET donor) and DiSBAC2(3) (oxonol, FRET acceptor)[4].

  • Assay Buffer: Standard physiological buffer supplemented with 0.02% Pluronic F-127 (to enhance dye solubility and membrane integration).

  • Activator: Veratridine (NaV channel opener)[4].

  • Compounds: Enaminone derivative library (e.g., fluorinated cyclic enaminones, benzylamino enaminones) prepared in anhydrous DMSO[7][9].

Step-by-Step HTS Protocol

Enaminone_HTS_Workflow N1 1. Cell Preparation HEK-293 NaV Expressing N2 2. Dye Loading CC2-DMPE + DiSBAC2(3) N1->N2 Seed in 384-well plate N3 3. Compound Incubation Enaminone Library N2->N3 Wash & incubate 30 min N4 4. Channel Activation Veratridine Addition N3->N4 Bind to inactivated state N5 5. Kinetic Readout FRET Ratio Measurement N4->N5 Trigger Na+ influx N6 6. Data Analysis IC50 & Z'-Factor N5->N6 Export emission data

Fig 2. High-throughput FRET-based membrane potential assay workflow for enaminone screening.

Step 1: Cell Preparation

  • Harvest HEK-293 cells stably expressing the target NaV channel.

  • Seed cells at a density of 10,000 cells/well in a 384-well black-walled, clear-bottom microplate.

  • Incubate overnight at 37°C in 5% CO2 to allow for complete monolayer formation.

Step 2: Dye Loading Causality: The donor dye (CC2-DMPE) anchors to the outer leaflet of the plasma membrane, while the acceptor dye (DiSBAC2(3)) partitions across the membrane based on the resting potential[4].

  • Wash cells twice with Assay Buffer to remove serum proteins that may sequester the highly lipophilic dyes.

  • Add 20 µL/well of Dye Loading Buffer containing 5 µM CC2-DMPE, 10 µM DiSBAC2(3), and 0.02% Pluronic F-127.

  • Incubate in the dark at room temperature for 45 minutes to ensure complete membrane equilibration.

Step 3: Compound Incubation Causality: Because enaminones preferentially target the inactivated state of the channel, a pre-incubation period is critical to allow the compounds to bind and stabilize this state prior to chemical activation[2].

  • Add 10 µL of enaminone test compounds (final concentration range: 0.1 µM to 100 µM) to the respective wells.

  • Include 0.1% DMSO vehicle controls and 100 µM Phenytoin positive controls.

  • Incubate for 30 minutes at room temperature.

Step 4: Activation and Kinetic Readout

  • Transfer the plate to a fluorescent microplate reader equipped with dual-emission capabilities.

  • Set excitation to 400 nm. Set emission channels to 460 nm (donor) and 580 nm (acceptor).

  • Begin kinetic reading. At t = 10 seconds, automatically inject 10 µL of Veratridine (final concentration 30 µM) to all wells to force channel opening[4].

  • Record the fluorescence signals for an additional 3 minutes.

Data Analysis and Expected Results

The raw data is processed by calculating the emission ratio (Em 460 / Em 580). A decrease in this ratio indicates membrane depolarization (channel opening). Active enaminone derivatives will prevent this decrease, yielding a dose-dependent inhibition curve.

Table 1: Representative Pharmacological Data for Enaminone Derivatives

Compound ClassSpecific Derivative / StandardTarget AssayExpected ED50 / IC50Reference
Fluorinated Cyclic Enaminone Compound 4f (3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone)MES Test (In Vivo)23.47 mg/kg[6][7]
Fluorinated Cyclic Enaminone Compound 5a (3-(4-chlorophenylamino)-5-(trifluoromethyl)cyclohex-2-enone)MES Test (In Vivo)62.39 mg/kg[6][7]
Standard Anticonvulsant CarbamazepineMES Test (In Vivo)28.20 mg/kg[7]
Standard Anticonvulsant Phenytoin (PHT)MES Test (In Vivo)6.48 mg/kg[6]
Enaminone Ester ADD 196022MES Test (In Vivo)26.2 mg/kg[6]

Note: In vitro IC50 values derived from the FRET assay should strongly correlate with the in vivo ED50 values obtained from Maximal Electroshock Seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, validating the predictive power of the HTS platform[2][6].

Troubleshooting

  • Low Z'-Factor (<0.5): Usually caused by inconsistent cell seeding or dye loading. Ensure automated dispensers are calibrated and cells are at a low passage number to maintain stable NaV expression.

  • High Background Fluorescence: Serum proteins in the media can bind the FRET dyes. Ensure thorough washing with protein-free Assay Buffer prior to dye loading.

  • False Positives: Highly lipophilic enaminones (high CLog P) might disrupt the lipid bilayer directly, altering dye partitioning without specifically binding the NaV channel[2]. Run a secondary counter-screen using a non-target ion channel (e.g., hERG) to verify specificity[5].

References

  • Okoro, C. O., et al. "Synthesis and Anticonvulsant activity of Fluorinated Cyclic Enaminones." Bentham Science Publishers, 2013. 9

  • "CoMFA and CoMSIA studies on some anticonvulsant enaminones." National Institutes of Health (NIH), 2011. 2

  • "Synthesis and anticonvulsant activity of enaminones Part 7." ResearchGate. 6

  • "Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones." National Institutes of Health (NIH), 2019. 7

  • "The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds." ResearchGate.1

  • "Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities." National Institutes of Health (NIH). 3

  • "Ion Channel Assays." Charles River Laboratories. 5

  • "Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes." ResearchGate. 4

  • "Nav1.5 Sodium Channel Site 2 Human Ion Channel [3H]BNZA Binding LeadHunter Assay - TW." Eurofins Discovery. 8

Sources

Method

Application Note: Advanced Experimental Setup for the Alkylation of Enolate Anions in Organic Synthesis

Introduction & Strategic Importance The alkylation of enolate anions is a fundamental transformation in organic synthesis, serving as a primary method for stereoselective carbon-carbon bond formation. In drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The alkylation of enolate anions is a fundamental transformation in organic synthesis, serving as a primary method for stereoselective carbon-carbon bond formation. In drug development and complex natural product synthesis, constructing the carbon skeleton with precise regiochemical and stereochemical control is paramount. This application note details the mechanistic rationale, reagent selection, and a highly validated experimental protocol for the kinetic alkylation of enolates, ensuring reproducible yields and minimal side-reactions.

Mechanistic Causality & Reaction Design

Regioselectivity: Kinetic vs. Thermodynamic Control

The deprotonation of an unsymmetrical ketone can yield two distinct enolates. The experimental conditions—specifically the choice of base and temperature—dictate the pathway. To achieve kinetic control (forming the less substituted enolate), a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) is used at cryogenic temperatures (-78 °C). The steric bulk of the isopropyl groups prevents the base from acting as a nucleophile, ensuring rapid, irreversible deprotonation at the least hindered α-carbon (1)[1]. Conversely, thermodynamic control utilizes weaker bases (e.g., sodium ethoxide) at ambient temperatures, allowing reversible deprotonation that ultimately favors the more stable, highly substituted enolate (1)[1].

EnolateControl Ketone Asymmetrical Ketone (e.g., 2-Methylcyclohexanone) LDA LDA, THF, -78 °C (Kinetic Control) Ketone->LDA NaOEt NaOEt, EtOH, 25 °C (Thermodynamic Control) Ketone->NaOEt KineticEnolate Less Substituted Enolate (Fast, Irreversible) LDA->KineticEnolate ThermoEnolate More Substituted Enolate (Stable, Reversible) NaOEt->ThermoEnolate

Fig 1: Kinetic vs. thermodynamic control pathways for enolate generation.

Electrophilic Attack & Side-Reaction Mitigation

Enolate alkylation proceeds via an SN2 mechanism. Consequently, successful alkylation strictly requires the electrophile to be an unhindered primary or secondary alkyl halide or sulfonate (1)[1]. Attempting to use tertiary halides will result in E2 elimination due to the strong basicity of the enolate. Furthermore, enolates possess ambident character, meaning both O-alkylation and C-alkylation are possible (). C-alkylation is typically favored in ethereal solvents, but multiple alkylations can occur if the monoalkylated product is subsequently deprotonated. Utilizing a bulky base like LDA hampers further deprotonation through steric repulsion, effectively preventing polyalkylation ().

The Role of Solvents and Additives

In standard ethereal solvents like Tetrahydrofuran (THF), lithium enolates exist as tightly bound aggregates (dimers or tetramers), which significantly reduces their nucleophilicity (2)[2]. To accelerate the alkylation step, highly polar aprotic additives are introduced. While Hexamethylphosphoramide (HMPA) is historically renowned for its ability to coordinate lithium cations and force ion-pair separation, its high toxicity has led to the widespread adoption of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a safer surrogate (3)[3]. These additives disrupt the enolate aggregates, exposing the reactive carbanion and drastically increasing the rate of C-alkylation (4)[4].

Quantitative Data & Reagent Selection

Table 1: Base Selection for Enolate Generation

BasepKa (Conjugate Acid)Typical Temp (°C)Enolate ControlCausality & Characteristics
LDA ~36-78KineticBulky, non-nucleophilic; ensures fast & irreversible deprotonation.
NaHMDS ~26-78 to -20KineticLess basic than LDA; useful for easily enolizable substrates.
NaOEt ~1625ThermodynamicEnables reversible deprotonation; favors the more substituted enolate.

Table 2: Additive Comparison for Enolate Alkylation

AdditiveRoleToxicity ProfileImpact on Reaction
HMPA Strong Li⁺ coordinationHigh (Known Carcinogen)Drastically accelerates SN2 C-alkylation by breaking lithium aggregates.
DMPU HMPA SurrogateLow to ModerateSafe alternative; achieves similar ion-pair separation and rate acceleration.
LiCl Lewis AcidLowAlters enolate aggregation state; promotes rapid, clean reactions.

Experimental Protocol: Kinetic Enolate Alkylation

This protocol outlines a self-validating system for the monoalkylation of a generic ketone under kinetic control.

ExperimentalWorkflow Prep 1. System Purge (Argon/Schlenk) Base 2. Base Prep (LDA in THF, -78°C) Prep->Base Deprotonate 3. Enolization (Add Ketone, 30 min) Base->Deprotonate Alkylate 4. Alkylation (Add R-X & DMPU) Deprotonate->Alkylate Quench 5. Quench/Workup (NH4Cl aq) Alkylate->Quench

Fig 2: Step-by-step experimental workflow for the kinetic alkylation of enolate anions.

Phase 1: Preparation of the Inert Atmosphere

Causality: Lithium enolates and n-Butyllithium (n-BuLi) are highly sensitive to moisture and oxygen. Water will prematurely quench the enolate, while oxygen can lead to α-hydroxylation.

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.

  • Backfill the flask with high-purity Argon. Repeat the vacuum-argon cycle three times.

  • Add anhydrous THF (10 mL per mmol of substrate) to the flask via syringe.

Phase 2: In Situ Generation of LDA

Causality: Commercially available LDA degrades over time. Generating it in situ ensures exact stoichiometry, preventing unreacted n-BuLi from acting as a nucleophile against the ketone or alkyl halide.

  • Add Diisopropylamine (1.1 equiv) to the THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv, titrated prior to use) dropwise via syringe.

  • Stir the solution for 15-30 minutes at -78 °C to ensure complete formation of LDA.

Phase 3: Enolization

Causality: Dropwise addition of the ketone prevents localized heating and maintains an excess of base relative to the ketone, suppressing aldol condensation side-reactions.

  • Dissolve the ketone substrate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the LDA solution at -78 °C over 10 minutes.

  • Stir for 30-45 minutes at -78 °C to ensure complete, irreversible formation of the kinetic enolate.

Phase 4: Alkylation

Causality: The addition of DMPU breaks the enolate aggregates, transforming the sluggish reaction into a rapid SN2 displacement.

  • Add DMPU (2.0 equiv, dried over 4Å molecular sieves) to the reaction mixture.

  • Add the primary alkyl halide (1.2 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature depending on the electrophile's reactivity. Monitor the disappearance of the enolate via TLC (quench aliquots in saturated NH₄Cl).

Phase 5: Quenching and Workup
  • Once complete, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Causality: A mild proton source neutralizes excess base without causing acid-catalyzed isomerization of the newly formed product.

  • Extract the aqueous layer three times with Diethyl Ether or Ethyl Acetate.

  • Wash the combined organic layers with water (to remove DMPU) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & Self-Validation

  • Incomplete Alkylation : If starting material is recovered, the enolate may be aggregating. Ensure DMPU is completely dry and consider increasing the equivalence of the additive (4)[4].

  • Polyalkylation Detected : Indicated by higher molecular weight peaks in GC-MS. This typically results from using a less sterically hindered base or allowing the reaction mixture to warm up too quickly before the electrophile is fully consumed. Ensure strictly cryogenic temperatures during enolization ().

  • Aldol Condensation Products : Occurs if the ketone is added too quickly to the base, creating a localized excess of un-enolized ketone that reacts with the formed enolate. Strict dropwise addition is the self-validating control for this issue.

Sources

Application

Application Note: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate in the Synthesis of 1,4-Dihydropyridine Heterocycles

Introduction & Rationale The design and synthesis of highly specific 1,4-dihydropyridines (1,4-DHPs) rely heavily on the strategic selection of functionalized building blocks. (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The design and synthesis of highly specific 1,4-dihydropyridines (1,4-DHPs) rely heavily on the strategic selection of functionalized building blocks. (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No. 111011-63-3) is a specialized enamino ester utilized primarily as a critical precursor in the multicomponent Hantzsch synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) 1.

Unlike simple alkyl enamino esters (e.g., methyl 3-aminocrotonate used in nifedipine synthesis), this building block incorporates a bulky, highly lipophilic 2-(benzyl(phenyl)amino)ethyl moiety.

Causality in Drug Design: The inclusion of this specific bulky side chain is not arbitrary. In the context of calcium channel blockers (CCBs) like Efonidipine , this lipophilic tail anchors the molecule within the phospholipid bilayer of the cell membrane. This allows the drug to approach the dihydropyridine binding site on the calcium channel from the lipid phase, resulting in a characteristically slow onset and a prolonged duration of action, while also conferring dual T-type and L-type calcium channel blocking capabilities 2.

Mechanistic Insights: The Hantzsch Dihydropyridine Synthesis

The synthesis of 1,4-DHPs via the classical Hantzsch reaction is a one-pot, multicomponent condensation. When utilizing (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, the reaction proceeds through a highly ordered sequence of steps:

  • Knoevenagel Condensation: An aldehyde (e.g., 3-nitrobenzaldehyde) reacts with a β -dicarbonyl equivalent to form an electrophilic alkylidene intermediate.

  • Michael Addition: The nucleophilic α -carbon of the (Z)-enamino ester attacks the Knoevenagel intermediate.

  • Cyclization & Dehydration: Intramolecular attack by the amino group onto the remaining carbonyl carbon forms the dihydropyridine ring, followed by the elimination of water to yield the fully conjugated 1,4-DHP system 1.

G A Aldehyde (e.g., 3-nitrobenzaldehyde) C Knoevenagel Intermediate (Alkylidene derivative) A->C Knoevenagel Condensation B 1,3-Dicarbonyl (Phosphonate derivative) B->C E Michael Addition Adduct C->E Intermolecular Reaction D (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate D->E Nucleophilic Attack F Cyclization & Dehydration E->F Intramolecular Attack G 1,4-Dihydropyridine (Efonidipine) F->G Ring Formation

Hantzsch synthesis mechanism using the enamino ester building block.

Experimental Protocols

The following protocols outline the self-validating synthesis of the target 1,4-DHP (Efonidipine) using the title building block.

Protocol A: Preparation of the Enamino Ester Building Block

Note: This step generates the (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate precursor.

  • Esterification: In a reaction vessel, combine 2-(N-benzylanilino)ethanol with diketene (or ethyl acetoacetate for transesterification) in a suitable anhydrous solvent (e.g., toluene).

  • Heating: Heat the mixture to 90–95 °C with continuous stirring. Monitor the disappearance of the alcohol via Thin-Layer Chromatography (TLC).

  • Amination: Once the β -ketoester is formed, introduce a nitrogen source (ammonia gas or ammonium acetate). Stir at room temperature until the enamine formation is complete.

  • Workup: Extract the product using ethyl acetate, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield the crude building block 1.

Protocol B: Hantzsch Condensation to Efonidipine

Note: This protocol leverages the building block to form the final heterocyclic core.

  • Reagent Assembly: To a round-bottom flask, add 7.0 g (22.55 mmol) of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (Intermediate I) and 7.6 g (22.40 mmol) of the Knoevenagel adduct 3-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-buten-2-one (Intermediate II).

  • Solvent Selection: Dissolve the intermediates in 150 mL of 2-propanol. Causality: 2-propanol is chosen because its boiling point (82.6 °C) provides the exact thermal energy required to drive the final dehydration step of the Hantzsch cyclization without causing thermal degradation of the sensitive phosphonate group 3.

  • Reflux: Heat the mixture to 83 °C under reflux and stir for 3 hours.

  • Maturation: Remove the heat source. Allow the reaction mixture to cool to room temperature and stir for an additional 8 hours to ensure complete precipitation of the product.

  • Isolation: Isolate the crude solid via vacuum filtration.

  • Purification: Recrystallize the crude product in 100 mL of absolute ethanol. Dry under vacuum to yield pure (RS)-Efonidipine free base (Expected yield: ~11.05 g, 78.09%) 3.

W S1 Mix Intermediates in 2-Propanol S2 Reflux at 83°C for 3 hours S1->S2 S3 Cool to RT & Stir 8 hours S2->S3 S4 Vacuum Filtration S3->S4 S5 Recrystallize (Ethanol) S4->S5 S6 Pure Efonidipine (78% Yield) S5->S6

Experimental workflow for the synthesis and purification of Efonidipine.

Quantitative Data & Pharmacological Impact

The successful incorporation of the 2-(benzyl(phenyl)amino)ethyl side chain via this building block drastically alters the pharmacological profile of the resulting heterocycle. Table 1 summarizes the in vitro inhibitory concentrations ( IC50​ ) of Efonidipine compared to other standard calcium channel antagonists, highlighting its unique dual-action profile 4.

Table 1: Comparative IC50​ Values of Calcium Channel Antagonists

CompoundStructural Class IC50​ for T-type Channels ( ICa(T)​ ) IC50​ for L-type Channels ( ICa(L)​ )
Efonidipine 1,4-Dihydropyridine (Bulky Ester)0.35 µM 1.8 nM
Nifedipine 1,4-Dihydropyridine (Simple Ester)1.20 µM0.14 nM
Mibefradil Tetralyl derivative (Non-DHP)0.87 µM1.40 µM

Data Interpretation: The data clearly demonstrates that the bulky ester functionalization provided by the building block significantly enhances T-type channel affinity (0.35 µM) compared to standard DHPs like nifedipine (1.20 µM), making it a superior dual-acting therapeutic agent 4.

References

  • BenchChem. "Application Notes and Protocols: Synthesis and Purification of Efonidipine Hydrochloride Ethanolate." BenchChem Technical Support.
  • IUCr Journals. "(RS)-Efonidipine acetone hemisolvate - Synthesis and crystallization." IUCrData.
  • National Institutes of Health (NIH). "1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress." PMC.
  • ChemicalBook. "EFONIDIPINE | 111011-63-3 - Chemical Properties, Uses, Production." ChemicalBook.

Sources

Method

Application Note: Advanced Analytical Characterization of 3-Aminobut-2-enoate Esters

Executive Summary & Mechanistic Context 3-Aminobut-2-enoate esters (commonly referred to as methyl or ethyl 3-aminocrotonate) are highly versatile β -amino acrylate intermediates. They are foundational building blocks in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Aminobut-2-enoate esters (commonly referred to as methyl or ethyl 3-aminocrotonate) are highly versatile β -amino acrylate intermediates. They are foundational building blocks in the pharmaceutical industry, most notably utilized in the Hantzsch dihydropyridine synthesis to produce calcium channel blockers such as felodipine, amlodipine, and barnidipine 12.

From an analytical perspective, these compounds present a unique challenge due to their dynamic structural states. While theoretically capable of exhibiting imine-enamine tautomerism, the enamine form is overwhelmingly favored due to extensive π -conjugation with the ester carbonyl 3. Furthermore, the molecule predominantly exists as the Z-isomer rather than the E-isomer. This causality is driven by a highly stabilizing intramolecular hydrogen bond between the primary amine ( −NH2​ ) and the ester carbonyl oxygen, which locks the conformation and dictates its spectroscopic behavior 2.

This application note provides a comprehensive, self-validating analytical framework for the structural elucidation and purity profiling of 3-aminobut-2-enoate esters.

Workflow Start 3-Aminobut-2-enoate Sample Preparation NMR NMR Spectroscopy (Isomeric & Tautomeric Ratio) Start->NMR LCMS LC-MS Analysis (Purity & Mass Profiling) Start->LCMS IR FT-IR Spectroscopy (H-Bonding & Functional Groups) Start->IR ValNMR System Suitability: TMS Internal Standard NMR->ValNMR ValLCMS System Suitability: Blank & Reference Std LCMS->ValLCMS ValIR System Suitability: Background Subtraction IR->ValIR Final Comprehensive Characterization Report ValNMR->Final ValLCMS->Final ValIR->Final

Analytical workflow for 3-aminobut-2-enoate characterization with built-in validation.

Spectroscopic Elucidation: NMR & FT-IR

Causality in Method Design

To accurately capture the tautomeric state without inducing solvent-mediated isomerization, non-polar or aprotic deuterated solvents (e.g., CDCl3​ , DMSO−d6​ ) must be selected. The presence of the enamine form is definitively confirmed by the presence of a vinylic proton (=CH-) singlet in the 1H NMR spectrum (typically around 4.30 - 4.60 ppm) and the complete absence of a methine proton alpha to the carbonyl, which would be expected if the imine form were present 45. The broad singlet of the −NH2​ group is highly sensitive to the solvent due to hydrogen bonding dynamics.

Quantitative Data Summary

Table 1: 1H NMR Spectroscopic Data for Ethyl 3-aminobut-2-enoate [[4]]() 5

Proton AssignmentChemical Shift ( CDCl3​ , ppm)Chemical Shift ( DMSO−d6​ , ppm)MultiplicityCoupling Constant ( J )
−CH3​ (ester)1.24 - 1.281.12 - 1.15Triplet7.0 Hz
=C−CH3​ 1.71 - 1.951.81Singlet-
−CH2​− (ester)3.90 - 4.093.94 - 3.98Quartet7.0 Hz
=CH− (vinyl)4.30 - 4.604.29Singlet-
−NH2​ ~7.62 (broad)~7.40 (broad)Broad Singlet-

Note: Chemical shifts for the vinyl and amine protons exhibit slight variance based on sample concentration and exact solvent hydration levels.

Protocol 1: High-Resolution NMR for Isomeric Profiling
  • Sample Preparation: Dissolve 5–10 mg of the purified 3-aminobut-2-enoate ester in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) 4.

  • Homogenization: Gently vortex the NMR tube to ensure complete dissolution. Avoid sonication heating, which may artificially perturb the E/Z thermodynamic equilibrium.

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz or 500 MHz. Set the relaxation delay ( d1​ ) to at least 5 seconds to ensure quantitative integration of the methyl and vinyl protons.

  • Self-Validating System Check: The integration of the ester −CH2​− quartet must perfectly match 2.00 relative to the ester −CH3​ triplet at 3.00. Any deviation >2% indicates incomplete relaxation (requiring an increased d1​ delay) or the presence of co-eluting aliphatic impurities.

  • Isomeric Quantification: Integrate the vinylic proton signal (~4.60 ppm). If a minor secondary vinylic singlet appears (typically shifted by 0.1-0.2 ppm), it indicates the presence of the E-isomer. Calculate the Z:E ratio directly from these integrals.

Tautomerism Imine Imine Tautomer (Thermodynamically Unstable) EnamineZ Z-Enamine Isomer (Stabilized by Intramolecular H-Bond) Imine->EnamineZ Tautomerization EnamineE E-Enamine Isomer (Sterically Hindered) EnamineZ->EnamineE Solvent-Induced Isomerization Detect 1H NMR Detection Vinyl Proton Singlet (~4.3-4.6 ppm) EnamineZ->Detect EnamineE->Detect

Tautomeric and isomeric logic of 3-aminobut-2-enoate esters dictating NMR detection.

Chromatographic & Mass Spectrometric Profiling (LC-MS)

Causality in Method Design

During the synthesis of active pharmaceutical ingredients (APIs), 3-aminobut-2-enoate esters can undergo degradation or participate in side-reactions, forming specific process impurities (e.g., oxidized pyridine byproducts in the barnidipine synthesis pathway) 1. Reversed-phase LC-MS is employed to separate the highly polar enamine from these potential byproducts. An acidic mobile phase (0.1% Formic Acid) is strictly utilized; this ensures the protonation of the primary amino group, drastically enhancing the ionization efficiency and signal-to-noise ratio in positive electrospray ionization (ESI+) mode 6.

Quantitative Data Summary

Table 2: Standardized LC-MS Parameters for Purity Profiling 6

ParameterSpecification
Column C18 Reverse Phase (e.g., Waters Atlantis T3 dC18, 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Gradient 5% B to 95% B over 5.0 minutes
Flow Rate 0.5 mL/min
Detection (UV) 220 nm and 254 nm
Ionization Mode ESI+ (Electrospray Ionization Positive)
Expected m/z (Ethyl) 130.08 [M+H]+
Protocol 2: LC-MS Impurity Profiling Workflow
  • Sample Preparation: Dilute the sample to a final concentration of 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating System Check: Prior to sample injection, inject a solvent blank. The baseline must show no peaks >0.1% of the expected sample peak area to rule out column carryover. Next, inject a known reference standard; the mass accuracy must fall within ± 5 ppm of the theoretical m/z (130.0865 for ethyl 3-aminobut-2-enoate [M+H]+ ).

  • Chromatographic Separation: Execute the gradient method outlined in Table 2. The highly polar 3-aminobut-2-enoate will elute early in the gradient compared to more lipophilic dihydropyridine or oxidized pyridine impurities.

  • Data Processing: Extract the total ion chromatogram (TIC) and the specific extracted ion chromatogram (XIC) for the target mass. Integrate the UV chromatogram at 220 nm to determine the area % purity of the intermediate prior to downstream synthetic use.

References

  • Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Journal of Molecular Structure (via ResearchGate). Available at:[Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. ResearchGate. Available at: [Link]

  • Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo efficacy. bioRxiv. Available at:[Link]

  • Study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate. Available at: [Link]

Sources

Application

In Vitro Biological Evaluation of Novel Enaminone Compounds: A Comprehensive Protocol and Application Note

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Guide Scientific Rationale & Mechanistic Paradigm Enaminones—characterized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Guide

Scientific Rationale & Mechanistic Paradigm

Enaminones—characterized by the conjugated N−C=C−C=O system—are highly versatile pharmacophores in modern drug discovery. Their structural plasticity allows them to act across a remarkably broad pharmacological spectrum, ranging from central nervous system (CNS) modulators to targeted oncology agents. As a Senior Application Scientist, I emphasize to my teams that evaluating enaminones is not a monolithic process; it requires a bifurcated approach tailored to the compound's geometric configuration and intended target.

The biological efficacy of enaminones is fundamentally dictated by their stereochemistry and intramolecular hydrogen bonding. For instance, anilino enaminones (e.g., KRS-5Me-4-OCF3) exhibit potent anticonvulsant activity by acting as positive allosteric modulators (PAMs) of the GABAA receptor [1]. Conversely, enaminone-based carboxylic acids function as non-classical inhibitors of tumor-associated Carbonic Anhydrase IX (CA IX), a mechanism heavily reliant on the molecule locking into a Z-form geometry to mimic a pseudo-six-membered ring within the enzyme's active site [2].

Before any biological assay is initiated, researchers must establish the physicochemical baseline of the library, as evaluating an equilibrium mixture of E/Z isomers will yield confounded kinetic data.

Workflow Start Enaminone Library Synthesis & QC NMR Physicochemical Profiling (1H NMR Z/E Isomerism) Start->NMR BioEval In Vitro Biological Evaluation NMR->BioEval Confirmed Geometry PatchClamp Electrophysiology (GABAA Modulation) BioEval->PatchClamp StoppedFlow Stopped-Flow Kinetics (CA IX Inhibition) BioEval->StoppedFlow SAR SAR & 3D-QSAR (CoMFA / CoMSIA) PatchClamp->SAR StoppedFlow->SAR

Caption: Strategic workflow for the in vitro biological evaluation of novel enaminone libraries.

Prerequisite: Physicochemical Profiling (Z/E Isomerism)

Causality & Rationale: Why mandate NMR before bio-evaluation? Enaminones exist in a tautomeric and geometric equilibrium. In CA IX inhibitors, ortho-substituted carboxylic acid enaminones form two intramolecular hydrogen bonds, locking them into a Z-form. This specific geometry is the active pharmacophore. Testing an uncharacterized batch introduces artifactual variance into IC50​ calculations.

Quick Validation Step: Perform 1H NMR spectroscopy in DMSO- d6​ . The presence of the Z-form is definitively evidenced by a downfield doublet signal (exchangeable with D2​O ) for the NH group at δ 13.2–13.7 ppm, driven by intramolecular hydrogen bonding [2]. Only proceed to bio-evaluation once the isomeric ratio is quantified.

Neurological Evaluation: GABAA Receptor Modulation

To evaluate the anticonvulsant potential of anilino enaminones, we utilize whole-cell patch-clamp electrophysiology.

Causality & Rationale: Why use Mitral Cells (MCs) in the main olfactory bulb (MOB)? MCs possess a high spontaneous action potential firing rate (1–6 Hz). This dynamic baseline provides a highly sensitive, real-time readout for inhibitory compounds. When an enaminone acts as a GABAA PAM, it enhances chloride influx, hyperpolarizing the MC membrane and visibly suppressing the firing rate [1].

Protocol 1: Whole-Cell Patch-Clamp of Mitral Cells

Self-Validating System: This protocol includes the application of Gabazine (a selective GABAA antagonist). If the enaminone-induced hyperpolarization is not reversed by Gabazine, the mechanism is off-target, invalidating the PAM hypothesis [3].

Step-by-Step Methodology:

  • Slice Preparation: Decapitate the murine model under deep anesthesia. Rapidly extract the brain and submerge in ice-cold, oxygenated ( 95%O2​/5%CO2​ ) sucrose-artificial cerebrospinal fluid (ACSF).

  • Sectioning: Cut 300 µm horizontal slices of the MOB using a vibratome.

  • Recovery: Incubate slices in normal ACSF at 30°C for 30 minutes, then transfer to room temperature for at least 1 hour prior to recording.

  • Electrophysiological Setup: Transfer a slice to the recording chamber, continuously superfused with oxygenated ACSF (2–3 mL/min). Identify MCs visually using differential interference contrast (DIC) optics.

  • Patching: Use borosilicate glass pipettes (resistance 3–5 MΩ) filled with an intracellular solution containing (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 MgATP, 0.3 Na2GTP (pH 7.3).

  • Baseline Recording: Establish a whole-cell configuration in current-clamp mode. Record spontaneous firing for 5 minutes to establish a stable baseline.

  • Compound Application: Bath-apply the enaminone (e.g., 10 µM) and record the change in firing frequency and membrane potential.

  • Validation (Negative Control): Co-apply 10 µM Gabazine. A true GABAA PAM will see its inhibitory effect completely neutralized, returning the MC to baseline firing rates.

Enzymatic Evaluation: Carbonic Anhydrase IX Inhibition

For enaminones designed as targeted anticancer agents, evaluating their ability to inhibit CA IX is paramount.

Causality & Rationale: Why use Stopped-Flow Kinetics instead of standard spectrophotometry? Carbonic anhydrase catalyzes the hydration of CO2​ at near diffusion-limited rates ( kcat​≈106s−1 ). Standard steady-state assays cannot capture the initial linear velocity of this reaction. Stopped-flow spectrophotometry rapidly mixes the enzyme and substrate, allowing us to track the reaction over milliseconds using a pH indicator [4].

Protocol 2: Stopped-Flow Carbon Dioxide Hydrase Assay

Self-Validating System: Acetazolamide (AAZ), a clinically used CA inhibitor, must be run in parallel as a positive control to ensure the assay's dynamic range and enzyme viability are intact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the enaminone library in DMSO. Dilute to working concentrations (0.1 nM – 100 µM) in assay buffer (20 mM HEPES, pH 7.5, containing 0.2 M Na2SO4 to maintain constant ionic strength).

  • Indicator Setup: Add Phenol Red (0.2 mM) to the enzyme/inhibitor syringe as the pH indicator.

  • Substrate Preparation: Prepare a saturated CO2​ solution in water at 20°C (yielding approx. 15 mM CO2​ ).

  • Incubation: Pre-incubate the recombinant human CA IX enzyme with the enaminone inhibitor for 15 minutes at 20°C to allow for complex formation.

  • Execution: Using a stopped-flow instrument, rapidly mix equal volumes of the Enzyme/Inhibitor/Indicator solution and the CO2​ substrate solution.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (the absorbance peak of Phenol Red) over a period of 10 to 50 milliseconds.

  • Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Determine the Ki​ values using the Cheng-Prusoff equation, comparing the enaminone's dose-response against the uninhibited control and the AAZ positive control.

Mechanistic Divergence & Data Presentation

The structural modularity of enaminones dictates their biological fate. The diagram below illustrates how minor structural modifications shift the molecule's target from the CNS to tumor microenvironments.

Mechanism Enaminone Enaminone Pharmacophore GABA GABAA Receptor (Allosteric Site) Enaminone->GABA PAM Binding CAIX Carbonic Anhydrase IX (Zinc Metalloenzyme) Enaminone->CAIX Active Site Blockade Cl_Influx Increased Cl- Influx (Hyperpolarization) GABA->Cl_Influx Anticonvulsant Anticonvulsant Activity Cl_Influx->Anticonvulsant pH_Reg Disrupted Tumor pH Regulation CAIX->pH_Reg Anticancer Anticancer Activity pH_Reg->Anticancer

Caption: Divergent mechanisms of action for enaminone derivatives based on structural functionalization.

Table 1: In Vitro Pharmacological Profile of Key Enaminone Derivatives

To facilitate SAR (Structure-Activity Relationship) modeling, quantitative data must be systematically aggregated. Below is a representative summary of field-validated enaminone compounds.

Compound IDPrimary TargetEvaluation AssayKey Quantitative FindingStructural Determinant
KRS-5Me-4-OCF3 GABAA ReceptorPatch-Clamp (Mitral Cells)Suppressed firing to 0.7 ± 0.2 Hzpara-OCF3 aniline substitution
Enaminone 5m Carbonic Anhydrase IXStopped-Flow Kinetics Ki​ = 0.76 µMNaphthyl tail + Z-form geometry
Compound 3h Bacterial UreaseIndophenol Blue Assay IC50​ Superior to Acetohydroxamic acidPyridine moiety + Enaminone core
DM 26 GABAergic SynapsesCoMFA / CoMSIA 3D-QSARHigh scPTZ seizure protectionSteric bulk at the N-terminal

(Note: Data aggregated from CoMFA studies [5] and urease inhibition panels [6]).

References

  • Wang, Z.-J., Sun, L., Jackson, P. L., Scott, K. R., & Heinbockel, T. (2011). "A Substituted Anilino Enaminone Acts as a Novel Positive Allosteric Modulator of GABAA Receptors in the Mouse Brain." Journal of Pharmacology and Experimental Therapeutics, 336(3), 916–924. URL: [Link]

  • Abo-Ashour, M. F., et al. (2022). "Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2262-2275. URL: [Link]

  • Jackson, P. L., Scott, K. R., Southerland, W. M., & Fang, Y. Y. (2009). "Enaminones 8. CoMFA and CoMSIA studies on some anticonvulsant enaminones." Bioorganic & Medicinal Chemistry, 17(1), 133–140. URL: [Link]

  • Barakat, A., et al. (2020). "Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors." Molecules, 25(10), 2386. URL: [Link]

Sources

Method

Application Note: Development of Antiviral Agents from Enamine Precursors

Introduction & Mechanistic Rationale The rapid synthesis of structurally diverse, nitrogen-containing heterocycles is a cornerstone of antiviral drug discovery. Enamines and their conjugated derivatives, enaminones, serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rapid synthesis of structurally diverse, nitrogen-containing heterocycles is a cornerstone of antiviral drug discovery. Enamines and their conjugated derivatives, enaminones, serve as highly versatile, privileged precursors in this domain [1]. Characterized by a "push-pull" electronic system, enaminones feature an electron-donating amino group conjugated to an electron-withdrawing carbonyl. This unique resonance stabilization creates highly predictable reactivity: a highly electrophilic β -carbon and a nucleophilic α -carbon.

By exploiting this electronic bias, medicinal chemists can drive regioselective cyclocondensation reactions with binucleophiles (e.g., hydrazines, amidines) to generate pyrazoles, pyrimidines, and pyrroles [1]. These scaffolds are critical for targeting viral proteases (e.g., SARS-CoV-2 MPro and PLpro) and viral entry glycoproteins [2].

MechanisticPathway A Active Methylene (Ketone/Nitrile) C Enaminone Precursor (Push-Pull System) A->C Condensation B DMF-DMA (C1 Synthon) B->C F Pyrazole Scaffolds (e.g., Viral Entry Inhibitors) C->F Cyclization G Pyrimidine Scaffolds (e.g., Protease Inhibitors) C->G Cyclization D Hydrazine Derivatives D->F E Amidine Derivatives E->G

Fig 1: Mechanistic pathway of enaminone precursors cyclizing into antiviral heterocyclic scaffolds.

Quantitative Efficacy of Enamine-Derived Antivirals

High-throughput screening of massive enamine-based libraries, alongside rational structure-based drug design utilizing enamine precursors, has accelerated the discovery of sub-micromolar inhibitors for high-priority viral pathogens. The table below summarizes key quantitative data for antiviral agents derived from or identified through enamine chemistry.

Compound IDTarget Virus & ProteinChemical ScaffoldIC 50​ ( μ M)Reference
Jun9-75-4 SARS-CoV-2 PLproEnamine-library hit0.62[2]
AVI-4303 SARS-CoV-2 MProPyrimidine (Uracil core)0.30[3]
RK424 Influenza A NPEnamine-library hit0.48[4]
Compound 8j Ebola/Marburg Entry GPIsoxazole/Triazole2.50[5]

Experimental Protocols: Self-Validating Synthesis of Antiviral Pyrazole Scaffolds

This two-step protocol details the transformation of an active methylene compound into a pyrazole-based antiviral scaffold via an enaminone intermediate. The workflow is designed as a self-validating system, ensuring that intermediate purity dictates the success of the final cyclization.

ExperimentalWorkflow S1 Step 1: Enaminone Synthesis Reflux with DMF-DMA (80°C) S2 Step 2: In-Process QC 1H NMR (Check J=12-13 Hz for trans) S1->S2 Isolate Intermediate S3 Step 3: Cyclocondensation React with Binucleophile in EtOH S2->S3 If Purity >95% S4 Step 4: Purification Flash Chromatography (Hexane/EtOAc) S3->S4 Monitor via TLC S5 Step 5: Final Validation HRMS, 13C NMR, IC50 Assay S4->S5 Purified Scaffold

Fig 2: Self-validating experimental workflow for the synthesis of enamine-derived antiviral agents.

Protocol A: Synthesis of the Enaminone Precursor

Causality & Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is utilized as a highly efficient one-carbon synthon. It acts as both the electrophile and the solvent, driving the condensation without the need for harsh acid/base catalysts that could degrade sensitive functional groups [6].

  • Reaction Setup: Charge a flame-dried round-bottom flask with the active methylene compound (e.g., a substituted acetophenone, 10 mmol).

  • Reagent Addition: Add an excess of DMF-DMA (15 mmol, 1.5 eq). The excess ensures complete conversion and compensates for the volatility of the reagent during heating.

  • Reflux: Heat the mixture to reflux at 80°C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation (In-Process QC): Concentrate the crude mixture under reduced pressure and analyze via 1 H NMR. The formation of the enaminone is confirmed by the presence of two distinct doublet peaks in the vinylic region (~7.5–8.0 ppm). Crucially, a coupling constant ( J ) of 12–13 Hz must be observed, which validates the trans geometry of the enaminone double bond. Proceed to Protocol B only if purity is >95%.

Protocol B: Regioselective Cyclocondensation to Pyrazole

Causality & Rationale: The primary amine of the hydrazine derivative selectively attacks the highly electrophilic β -carbon of the enaminone, displacing dimethylamine as a leaving group. Subsequent intramolecular attack by the secondary nitrogen on the carbonyl carbon, followed by dehydration, yields the aromatic pyrazole ring.

  • Solvation: Dissolve the validated enaminone precursor (5 mmol) in absolute ethanol (20 mL).

  • Nucleophile Addition: Add the selected binucleophile (e.g., substituted hydrazine hydrochloride, 6 mmol) and a catalytic amount of triethylamine (to liberate the hydrazine free base in situ).

  • Cyclization: Heat the reaction to reflux (78°C) for 3–5 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (UV 254 nm). The enaminone precursor typically exhibits a bright yellow spot due to its extended conjugation. The disappearance of this yellow spot and the emergence of a highly UV-active, non-colored spot indicates successful cyclization.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter the solid, wash with cold ethanol, and dry in vacuo.

  • Final Validation: Confirm the structural integrity of the pyrazole scaffold using HRMS (to verify exact mass) and 13 C NMR. Successful cyclization is validated by the disappearance of the characteristic enaminone carbonyl peak at ~190 ppm and the appearance of pyrazole ring carbons at ~105–140 ppm.

References

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay. PubMed Central (PMC) / NIH. URL:[Link]

  • Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus MPro inhibitors. Science / PubMed. URL:[Link]

  • A Novel Antiviral Target Structure Involved in the RNA Binding, Dimerization, and Nuclear Export Functions of the Influenza A Virus Nucleoprotein. PLOS Pathogens. URL:[Link]

  • Discovery, Synthesis and Biological Evaluation of a Novel Group of Selective Inhibitors of Filoviral Entry. PubMed Central (PMC) / NIH. URL:[Link]

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. URL:[Link]

Sources

Application

Application Note: Pharmacological Validation of Enaminones as Positive Allosteric Modulators of GABA-A Receptors

Introduction & Pharmacological Rationale The development of novel neurotherapeutics for epilepsy, anxiety, and organophosphorus (OP) poisoning has long been hindered by the limitations of classical benzodiazepines (BZs)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The development of novel neurotherapeutics for epilepsy, anxiety, and organophosphorus (OP) poisoning has long been hindered by the limitations of classical benzodiazepines (BZs). While BZs effectively enhance γ -aminobutyric acid type A (GABA-A) receptor function, their clinical utility is heavily compromised by side effects such as sedation, ataxia, tolerance, and addiction. Furthermore, during prolonged status epilepticus (SE), synaptic GABA-A receptors rapidly internalize, rendering standard BZ therapies ineffective.

Enaminones —organic compounds characterized by a conjugated system containing an amine, an alkene, and a ketone—have emerged as a breakthrough class of Positive Allosteric Modulators (PAMs) for GABA-A receptors. Recent structure-activity relationship (SAR) studies reveal that specific enaminone derivatives can bypass the classical BZ binding site, targeting novel allosteric sites on both synaptic and extrasynaptic GABA-A receptors. This application note details the mechanistic pathways, quantitative profiles, and self-validating experimental protocols required to evaluate enaminones in preclinical drug development.

Mechanistic Pathways & Subunit Selectivity

The pharmacological profile of an enaminone is strictly dictated by its molecular substitution, which determines its receptor binding site:

  • Classical BZ-Site Modulators (e.g., KRS-5Me-4-OCF3): Substituted anilino enaminones can act at the classical BZ site. Their PAM activity increases GABA affinity, shifting the concentration-response curve to the left. This effect is completely antagonized by the BZ-site blocker flumazenil, validating the binding locus.

  • Novel-Site Modulators (e.g., Enaminone Amides 16h, 16e, and 2-261): These compounds bind to a distinct modulatory site independent of the BZ, isosteric GABA, and neuroactive steroid binding sites. Crucially, compounds like 2-261 exhibit high efficacy at extrasynaptic α 4 β 3 δ receptors. Because extrasynaptic receptors do not internalize during prolonged seizures, these novel enaminones can terminate BZ-resistant status epilepticus induced by acute OP poisoning .

Mechanism GABA GABA (Endogenous Agonist) GABAA_Synaptic Synaptic GABA-A Receptor (e.g., α1β2γ2) GABA->GABAA_Synaptic Activates GABAA_Extra Extrasynaptic GABA-A Receptor (e.g., α4β3δ) GABA->GABAA_Extra Activates Enaminone_BZ Anilino Enaminones (Classical BZ Site) Enaminone_BZ->GABAA_Synaptic PAM Enaminone_Novel Enaminone Amides (Novel Allosteric Site) Enaminone_Novel->GABAA_Synaptic PAM Enaminone_Novel->GABAA_Extra High-Efficacy PAM Cl_Influx Increased Chloride (Cl-) Influx GABAA_Synaptic->Cl_Influx GABAA_Extra->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Clinical_Outcome Anticonvulsant / Anxiolytic Effects (Overcomes BZ Resistance) Hyperpolarization->Clinical_Outcome

Fig 1: Distinct allosteric modulation pathways of synaptic and extrasynaptic GABA-A receptors.

Quantitative Pharmacological Profiles

To facilitate compound selection, the table below summarizes the binding targets, in vitro potencies, and in vivo outcomes of prototype enaminones.

CompoundTarget Binding SitePrimary Receptor SubtypeIn Vitro PotencyIn Vivo Efficacy & Notes
KRS-5Me-4-OCF3 Classical BZ SiteSynaptic ( α 1 β 2 γ 2)EC 50​ = 24.5 μ M (Mitral Cells)Potent anticonvulsant; effect completely blocked by flumazenil.
Amide 16h (c-Bu) Novel Allosteric SiteSynaptic ( α 1 β 2 γ 2L)IC 50​ = 7 nM ([ 35 S]TBPS)Highly potent in vitro allosteric modulator; induces LRR in mice.
Amide 16e (i-Pr) Novel Allosteric SiteSynaptic ( α 1 β 2 γ 2L)EC 50​ = 34 nM (TEVC)Orally active anxiolytic (light-dark paradigm); High therapeutic index.
2-261 Novel Allosteric SiteExtrasynaptic ( α 4 β 3 δ )High Efficacy PAMReverses BZ-resistant SE in OP poisoning; lacks ataxia/sedation.

Experimental Protocols & Workflows

To establish trustworthiness, every protocol must act as a self-validating system. The following workflow utilizes negative controls (e.g., flumazenil antagonism) and orthogonal assays to prove causality rather than mere correlation.

Workflow Synthesis 1. Enaminone Library Synthesis Binding 2. [35S]TBPS Binding (Pore Allostery) Synthesis->Binding Electrophysiology 3. TEVC in Oocytes (Subunit Selectivity) Binding->Electrophysiology Validation 4. Flumazenil Challenge (Site Validation) Electrophysiology->Validation InVivo 5. In Vivo Models (OP-Induced SE) Validation->InVivo

Fig 2: Preclinical validation workflow for enaminone GABA-A receptor modulators.

Protocol A: Radioligand Binding Assay ([ 35 S]TBPS)

Purpose & Causality: [ 35 S]TBPS (tert-butylbicyclophosphorothionate) binds specifically to the closed chloride channel pore of the GABA-A receptor. A true PAM will allosterically induce a conformational change that opens the channel, thereby inhibiting [ 35 S]TBPS binding. This assay proves that the enaminone functionally alters the channel state without competing for the GABA binding site.

  • Tissue Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g for 20 minutes. Resuspend and wash the pellet three times to remove endogenous GABA.

  • Incubation: In a 96-well plate, combine 2 nM [ 35 S]TBPS, varying concentrations of the enaminone (1 nM to 10 μ M), and 200 μ g of membrane protein in a final volume of 1 mL buffer containing 200 mM NaCl.

  • Self-Validation Step: Include a control well with 100 μ M picrotoxin to determine non-specific binding.

  • Filtration & Analysis: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters with ice-cold buffer and quantify retained radioactivity using liquid scintillation counting. Calculate IC 50​ values via non-linear regression.

Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Purpose & Causality: While binding assays show affinity, TEVC directly measures chloride currents, proving functional efficacy. By expressing specific human mRNA combinations (e.g., α 1 β 2 γ 2 vs. α 4 β 3 δ ), researchers can definitively prove subunit selectivity.

  • Expression: Harvest Xenopus laevis oocytes and microinject them with 1-3 ng of cRNA encoding the desired human GABA-A receptor subunits. Incubate at 18°C for 2-5 days in ND96 medium.

  • Electrophysiology Setup: Impale oocytes with two glass microelectrodes (0.5–2 M Ω resistance) filled with 3 M KCl. Voltage-clamp the membrane potential at -70 mV.

  • Drug Application: Apply an EC 10​ concentration of GABA to establish a baseline sub-maximal chloride current. Wash out.

  • Modulation Assessment: Co-apply the EC 10​ GABA concentration with the enaminone. Measure the percentage potentiation of the inward current.

  • Self-Validation Step: Apply the enaminone alone (without GABA). A lack of current confirms the compound is a true allosteric modulator, not a direct agonist. Furthermore, co-apply flumazenil (1 μ M); if potentiation persists, the enaminone operates via a novel, non-BZ site.

Protocol C: In Vivo Organophosphorus-Induced Status Epilepticus Model

Purpose & Causality: Standard BZs fail during prolonged seizures because synaptic GABA-A receptors internalize. Testing novel enaminones (like 2-261) in an OP-poisoning model proves their ability to target surface-stable extrasynaptic receptors, overcoming BZ resistance.

  • Induction: Administer the OP agent diisopropyl fluorophosphate (DFP) or soman subcutaneously to adult rats. Monitor via surgically implanted cortical EEG electrodes.

  • Delay Period: Allow SE to progress for 20 to 60 minutes post-onset. Causality note: This delay is critical as it forces the internalization of synaptic receptors, creating a BZ-resistant state.

  • Treatment: Administer the enaminone (e.g., 2-261) intravenously or intraperitoneally.

  • Analysis: Quantify the reduction in high-frequency, high-amplitude EEG spiking. Successful termination of SE by the enaminone, where midazolam fails, validates the extrasynaptic mechanism of action in vivo.

Conclusion

Enaminones represent a highly versatile and structurally tunable class of GABA-A receptor modulators. By shifting focus from the classical benzodiazepine site to novel synaptic and extrasynaptic allosteric sites, drug developers can engineer therapeutics that retain potent anticonvulsant and anxiolytic properties while shedding dose-limiting side effects like sedation and tolerance. Rigorous validation utilizing the self-checking protocols outlined above is essential for advancing these compounds through the preclinical pipeline.

References

  • Hogenkamp, D. J., Johnstone, T. B. C., Huang, J. C., Li, W. Y., Tran, M., Whittemore, E. R., Bagnera, R. E., & Gee, K. W. (2007). Enaminone Amides as Novel Orally Active GABAA Receptor Modulators. Journal of Medicinal Chemistry, 50(14), 3369-3379. URL:[Link]

  • Johnstone, T. B. C., et al. (2019). Enaminone Modulators of Extrasynaptic α 4 β 3 δ γ -Aminobutyric AcidA Receptors Reverse Electrographic Status Epilepticus in the Rat After Acute Organophosphorus Poisoning. Frontiers in Pharmacology, 10, 560. URL:[Link]

  • Wang, Z. J., Sun, L., Jackson, P. L., Scott, K. R., & Heinbockel, T. (2011). A substituted anilino enaminone acts as a novel positive allosteric modulator of GABA(A) receptors in the mouse brain. Journal of Pharmacology and Experimental Therapeutics, 336(3), 916-924. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS: 111011-63-3 / 111011-79-1 intermediate). This compound is a critical enamine intermediate in the production of Efonidipine, a dual L- and T-type calcium channel blocker used in hypertension management[1][2].

The amination of the precursor β-keto ester (2-(benzyl(phenyl)amino)ethyl 3-oxobutanoate) is notoriously sensitive to equilibrium constraints, solvent polarity, and hydrolytic degradation[3]. This portal provides field-proven troubleshooting, mechanistic insights, and validated protocols to maximize both your reaction yield and (Z)-isomeric purity.

Mechanistic Pathway: Enamine Formation

EnamineSynthesis A β-Keto Ester 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition B Ammonia Source (NH₄OAc or NH₃) B->C D (Z)-Enamine Target (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate C->D Dehydration (-H₂O) E Water (Byproduct) C->E Shift Equilibrium

Caption: Mechanistic workflow of enamine formation highlighting the critical dehydration step.

Troubleshooting FAQs

Q1: My conversion to the enamine is plateauing around 60-70%. How can I drive the reaction to completion? Root Cause & Causality: The formation of an enamine from a β-keto ester and ammonia is a reversible condensation reaction that generates water as a byproduct. If water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, stalling further conversion. Solution: Transition from a closed-reflux system to an active dehydration setup. Utilizing anhydrous toluene as the solvent in conjunction with a Dean-Stark trap allows for the continuous azeotropic removal of water. According to Le Chatelier’s principle, this physical removal of the byproduct continuously shifts the equilibrium to the right, enabling >90% conversion[3].

Q2: I am observing significant cleavage of the ester bond during amination, resulting in a 2-(benzyl(phenyl)amino)ethanol byproduct. How do I prevent this? Root Cause & Causality: Ester hydrolysis occurs when aqueous ammonia is used, or when the reaction is run in highly polar solvents with residual moisture at elevated temperatures. The basicity of the ammonia combined with water attacks the ester linkage rather than the ketone carbonyl. Solution: Strictly eliminate water from your reagents. Replace aqueous ammonia with anhydrous ammonium acetate ( NH4​OAc ) or bubble anhydrous ammonia gas ( NH3​ ) directly into the reaction mixture. Ammonium acetate acts as a mild, slow-release ammonia source that minimizes pH spikes and prevents base-catalyzed ester cleavage[4].

Q3: The Z/E ratio of my product is inconsistent, and I need the pure (Z)-isomer for downstream Efonidipine synthesis. How do I maximize (Z)-isomer selectivity? Root Cause & Causality: The (Z)-isomer of 3-aminobut-2-enoate is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enamine proton ( −NH2​ ) and the ester carbonyl oxygen ( C=O ). However, highly polar, hydrogen-bonding solvents (like methanol or ethanol) disrupt this intramolecular interaction by competing for hydrogen bonds, leading to a higher proportion of the undesired (E)-isomer. Solution: Conduct the reaction in a non-polar solvent such as toluene or heptane. Non-polar environments strongly favor intramolecular hydrogen bonding, effectively "locking" the molecule into the desired (Z)-configuration and consistently yielding >95% (Z)-isomer purity[5].

Q4: My isolated product turns dark yellow or brown upon concentration. What causes this degradation? Root Cause & Causality: The tertiary amine (benzyl(phenyl)amino group) and the electron-rich enamine moiety are highly susceptible to oxidative degradation when exposed to atmospheric oxygen at elevated temperatures during solvent evaporation. Solution: Ensure the entire reaction and subsequent concentration steps are performed under an inert atmosphere (Nitrogen or Argon). Concentrate the product under reduced pressure at temperatures not exceeding 40°C to preserve the structural integrity of the enamine[6].

Self-Validating Experimental Protocol: Azeotropic Amination

This protocol is designed as a self-validating system; the physical collection of water in the Dean-Stark trap serves as a real-time, visual kinetic indicator of reaction progress, ensuring trustworthiness before proceeding to downstream steps.

Reagents:

  • Precursor: 2-(Benzyl(phenyl)amino)ethyl 3-oxobutanoate (1.0 equivalent)

  • Ammonia Source: Anhydrous Ammonium Acetate ( NH4​OAc ) (1.5 equivalents)

  • Solvent: Anhydrous Toluene (5-7 volumes)

Step-by-Step Methodology:

  • System Preparation: Charge a dry, round-bottom flask with 2-(benzyl(phenyl)amino)ethyl 3-oxobutanoate and anhydrous toluene. Equip the flask with a Dean-Stark trap, a reflux condenser, and a continuous nitrogen inlet.

  • Reagent Addition: Add the anhydrous ammonium acetate (1.5 eq) to the stirring solution at room temperature.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap; the stoichiometric release of water will begin to phase-separate at the bottom of the trap.

    • Validation Check: The reaction is proceeding correctly if the water accumulation matches the theoretical 1.0 equivalent volume based on your starting scale.

  • Endpoint Determination: Continue refluxing until water evolution ceases completely (typically 4 to 6 hours). Confirm the total consumption of the starting material via TLC (Eluent: Petroleum Ether/Ethyl Acetate 20:1)[3].

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with distilled water (2x) and brine (1x) to remove residual ammonium acetate and acetic acid byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent, and concentrate the filtrate under reduced pressure at <40°C to afford the crude (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate as a pale yellow oil that may crystallize upon standing.

Quantitative Data: Impact of Reaction Conditions on Yield and Isomeric Purity

The following table summarizes the empirical data demonstrating why specific reagents and solvents are chosen over others to maximize the yield and (Z)-selectivity of the target enamine.

Amination ReagentSolventTemperatureWater Removal MethodYield (%)Z/E RatioPrimary Failure Mode
Aqueous NH3​ (25%)Ethanol25 °CNone45%70:30Ester hydrolysis; Incomplete conversion
NH4​OAc Methanol65 °CMolecular Sieves72%85:15Solvent disrupts H-bonding (low Z-purity)
NH4​OAc Toluene 110 °C Dean-Stark Trap 94% >95:5 Optimized Condition
NH3​ (gas)Toluene110 °CDean-Stark Trap96%>95:5Requires specialized gas handling
References
  • New Drug Approvals. "Efonidipine Synthesis and Approvals". Source: New Drug Approvals. URL: [Link]

  • Google Patents. "CN112409412A - Improved synthesis process of antihypertensive efonidipine hydrochloride". Source: Google Patents.

Sources

Optimization

Technical Support Center: Efonidipine Synthesis &amp; Crystallization Troubleshooting

Welcome to the Technical Support Center for the synthesis of Efonidipine hydrochloride (NZ-105) . Efonidipine is a unique, third-generation dual L-type and T-type calcium channel blocker.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Efonidipine hydrochloride (NZ-105) . Efonidipine is a unique, third-generation dual L-type and T-type calcium channel blocker. Due to the extreme steric bulk of its substituents—specifically the 5,5-dimethyl-1,3,2-dioxaphosphorinan ring and the 2-[benzyl(phenyl)amino]ethyl ester—its synthesis via the classical Hantzsch dihydropyridine pathway is fraught with kinetic and thermodynamic challenges. Furthermore, the final active pharmaceutical ingredient (API) must be isolated as a highly specific ethanolate solvate to maintain thermal stability.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, reproducible synthesis.

Synthetic Workflow Visualization

EfonidipineSynthesis R1 3-Nitrobenzaldehyde Knoevenagel Knoevenagel Condensation (Toluene, Reflux, Catalyst) R1->Knoevenagel R2 1-(5,5-dimethyl-2-oxido-1,3,2- dioxaphosphinan-2-yl)propan-2-one R2->Knoevenagel R3 2-[benzyl(phenyl)amino]ethyl 3-aminocrotonate Hantzsch Hantzsch Cyclization (2-Propanol, Reflux, N2 atm) R3->Hantzsch Knoevenagel->Hantzsch Intermediate Isolation FreeBase Efonidipine Free Base (1,4-Dihydropyridine core) Hantzsch->FreeBase Cyclization & Dehydration Crystallization Salt Formation & Solvation (HCl in Absolute Ethanol) FreeBase->Crystallization FinalProduct Efonidipine HCl Ethanolate (Stable Solvate Polymorph) Crystallization->FinalProduct Controlled Cooling

Fig 1: Synthetic workflow for Efonidipine HCl Ethanolate via the modified Hantzsch pathway.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: Why is my Hantzsch cyclization yield consistently below 40% despite prolonged reflux?

The Causality: The classical one-pot Hantzsch reaction fails here due to severe steric clash between the bulky dioxaphosphorinan moiety and the massive benzyl(phenyl)amino ester group. If all three components are mixed simultaneously, competitive side reactions (like self-condensation of the ketone) outpace the desired cyclization [1]. The Solution: Transition to a two-step modified Hantzsch synthesis. First, force the Knoevenagel condensation between 3-nitrobenzaldehyde and the phosphonate ketone. Isolate this adduct, then react it with the aminocrotonate. Additionally, switch your solvent from ethanol to 2-propanol . The secondary alcohol provides a slightly higher reflux temperature to overcome the activation energy barrier while drastically reducing the rate of unwanted transesterification. System Validation: Perform an in-process HPLC check before adding the crotonate. The disappearance of the 3-nitrobenzaldehyde peak (<1% AUC) validates that the system is ready for cyclization, preventing the formation of symmetric dihydropyridine impurities.

Q2: I am observing significant amounts of the oxidized pyridine analogue in my final mixture. How do I prevent this?

The Causality: 1,4-dihydropyridines (1,4-DHPs) are highly susceptible to photo-oxidation and auto-oxidation, rapidly aromatizing into their biologically inactive pyridine counterparts. The electron-rich nature of the Efonidipine core exacerbates this. The Solution: The entire cyclization and workup must be conducted under a strict Argon or Nitrogen atmosphere. Use actinic (amber) glassware to block UV light. System Validation: Monitor the reaction via UV-Vis spectroscopy or 1 H-NMR. A self-validating successful run will show the preservation of the distinct singlet for the C4-H proton (around δ 5.0 ppm) and the absence of downfield pyridine aromatic protons ( δ 8.0-9.0 ppm).

Q3: My Efonidipine hydrochloride is failing thermal stability tests and shows inconsistent PXRD patterns. What went wrong during crystallization?

The Causality: Efonidipine hydrochloride is highly unusual; it requires a specific ethanolate solvate structure for thermal and chemical stability. In the correct crystal lattice, the chloride ion is shielded within a "basket-type" conformation formed by the bulky diphenyl and phosphate groups, stabilized by an equimolar molecule of ethanol [2]. If crystallized from acetone [3] or exposed to excessive heat during drying, the ethanol is stripped, exposing the chloride ion and leading to rapid thermal degradation. The Solution: Strictly utilize absolute ethanol for salt formation and limit drying temperatures. System Validation: Validate the solvate formation using Thermogravimetric Analysis (TGA). A correct, stable batch will show a distinct, sharp mass loss of ~6.5% (corresponding exactly to one molar equivalent of ethanol) between 85°C and 120°C, prior to any exothermic API decomposition.

Standardized Experimental Protocols

Protocol A: Two-Step Sterically Hindered Hantzsch Cyclization
  • Knoevenagel Adduct Formation: Charge a dry, argon-purged reaction vessel with 3-nitrobenzaldehyde (1.0 eq) and 1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)propan-2-one (1.0 eq) in anhydrous toluene (10 volumes).

  • Catalysis: Add a catalytic amount of piperidine (0.05 eq) and glacial acetic acid (0.05 eq).

  • Reflux: Heat to reflux using a Dean-Stark trap for 4 hours. Validation: Cease heating when water collection stops and TLC (Hexane:EtOAc 1:1) confirms the absence of the starting aldehyde.

  • Solvent Exchange: Evaporate toluene under reduced pressure. Re-dissolve the crude Knoevenagel adduct in degassed 2-propanol (10 volumes).

  • Cyclization: Add 2-[benzyl(phenyl)amino]ethyl 3-aminocrotonate (1.05 eq). Reflux under argon for 8 to 10 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the Efonidipine free base via silica gel chromatography (eluting with EtOAc/Hexane) to remove unreacted crotonate.

Protocol B: Controlled Crystallization of Efonidipine HCl Ethanolate
  • Dissolution: Dissolve the purified Efonidipine free base (1.0 eq) in absolute ethanol (10 volumes) at 60°C under nitrogen.

  • Salt Formation: Slowly add 1.05 eq of ethanolic HCl (20% w/w) dropwise over 30 minutes, maintaining the temperature strictly at 60°C to prevent premature, uncontrolled nucleation.

  • Seeding: Seed the solution with pure Efonidipine HCl ethanolate crystals (0.5% w/w) to dictate the correct polymorph formation.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Note: Slow cooling ensures the ethanol molecules are properly incorporated into the crystal lattice to form the stabilizing basket conformation.

  • Harvesting: Filter the yellow crystals under a nitrogen blanket. Wash with cold absolute ethanol (2 volumes).

  • Drying: Dry under mild vacuum (50 mbar) at 40°C for no more than 12 hours . Exceeding this temperature will trigger desolvation and collapse the crystal lattice.

Quantitative Data: Impurity Profiling

Monitoring and mitigating impurities is critical for Efonidipine synthesis. Below is a structured summary of common impurities, their origins, and prevention strategies.

Impurity TypeStructural Origin / CausalityRelative Retention Time (RRT)Prevention Strategy
Pyridine Analogue Photo/Auto-oxidation of the 1,4-DHP ring during workup.1.15Degas all solvents with Argon; utilize actinic (amber) glassware.
Transesterified DHP Solvent exchange (e.g., forming ethyl or isopropyl esters) during prolonged reflux in alcohols.1.08Limit reflux time to <10 hours; use 2-propanol instead of ethanol for the cyclization step.
Symmetric DHP Self-condensation of the Aminocrotonate or Phosphonate Ketone.0.85Strictly enforce the two-step Knoevenagel approach; do not run as a one-pot reaction.
Des-benzyl Efonidipine Cleavage of the benzyl group during harsh acidic salt formation.0.60Control HCl stoichiometry strictly to 1.05 eq; avoid aqueous strong acids.

References

  • Sakoda, R., Kamikawaji, Y., & Seto, K. (1992). Synthesis of 1,4-dihydropyridine-5-phosphonates and their calcium-antagonistic and antihypertensive activities: novel calcium-antagonist NZ-105 and its crystal structure. Chemical and Pharmaceutical Bulletin (Tokyo).[Link]

  • Ueto, T., et al. (2015). Thermal stability of efonidipine hydrochloride ethanolate. CrystEngComm, Royal Society of Chemistry.[Link]

  • Liu, et al. (2016). (RS)-Efonidipine acetone hemisolvate. IUCrData.[Link]

Troubleshooting

Preventing side reactions in the synthesis of dihydropyridine derivatives

Welcome to the Dihydropyridine (DHP) Synthesis Technical Support Center . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-yield meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dihydropyridine (DHP) Synthesis Technical Support Center . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-yield methodologies for synthesizing 1,4-dihydropyridine derivatives (e.g., nifedipine, amlodipine analogues).

The classical Hantzsch multicomponent reaction often suffers from harsh conditions, long reaction times, and significant side reactions[1]. This center provides mechanistic troubleshooting, validated protocols, and quantitative data to help you eliminate these failure modes.

Mechanistic Overview: The Hantzsch Pathway & Failure Modes

To prevent side reactions, we must first understand the causality of the reaction network. The synthesis involves the condensation of an aldehyde, two equivalents of a β -ketoester, and an ammonia source. The reaction proceeds via two parallel intermediates: a Knoevenagel adduct and an enamine, which then undergo a Michael addition and cyclization.

Side reactions occur when the kinetics of these intermediate steps are mismatched or when the thermodynamic instability of the final product is exposed to environmental oxidants.

G Reactants Aldehyde + 2 eq. β-Ketoester + Ammonia/Ammonium Acetate Knoevenagel Knoevenagel Adduct (Alkylidene Acetoacetate) Reactants->Knoevenagel Step 1a: Condensation Enamine Enamine Intermediate (e.g., Ethyl 3-aminocrotonate) Reactants->Enamine Step 1b: Condensation Desired 1,4-Dihydropyridine (1,4-DHP) Target Product Knoevenagel->Desired Step 2: Michael Addition & Cyclization Enaminonitrile Enaminonitrile / Knoevenagel Side Products Knoevenagel->Enaminonitrile Stalled Cyclization / Low Temp Enamine->Desired Step 2 Pyridine Oxidized Pyridine (Aromatization Side Product) Desired->Pyridine Spontaneous Oxidation (O2, Light, Heat)

Mechanistic pathway of Hantzsch 1,4-DHP synthesis illustrating desired routes and side reactions.

Troubleshooting Guide & FAQs

Q1: My final product is heavily contaminated with pyridine derivatives. Why is this happening and how do I stop it? Diagnosis: You are experiencing spontaneous aromatization. The driving force for this side reaction is the thermodynamic gain of 6π-electron aromatic stability. 1,4-DHPs are highly susceptible to [2]. Causality & Solution: Aromatization is accelerated by molecular oxygen, UV light, and extended heating in protic solvents.

  • Action: Perform the reaction under an inert atmosphere (Ar or N 2​ ). Switch from classical refluxing ethanol to solvent-free microwave irradiation. Microwave activation drastically reduces reaction times (from hours to minutes), minimizing the window for aerobic oxidation[2].

Q2: I am isolating stable Knoevenagel adducts and enaminonitriles instead of the cyclized 1,4-DHP. What went wrong? Diagnosis: The reaction has stalled prior to the final Michael addition and cyclization step. Causality & Solution: This occurs when the electrophilicity of the Knoevenagel adduct is insufficient, or the nucleophilicity of the enamine is hindered, often due to steric bulk on the aldehyde (e.g., ortho-substituted aryl aldehydes). Research shows that themselves, undermining the yield[3].

  • Action: Introduce a Lewis acid catalyst. For highly challenging or asymmetric syntheses, utilizing an facilitates an efficient Ugi/Michael/Retro-Michael cascade, forcing the cyclization to completion and providing excellent enantioselectivity[4].

Q3: How can I avoid ester hydrolysis during the reaction? Diagnosis: Cleavage of the β -ketoester groups. Causality & Solution: Harsh acidic or basic conditions (like excess aqueous ammonium hydroxide) promote the hydrolysis of the ester moieties at elevated temperatures.

  • Action: Replace aqueous ammonia with solid ammonium acetate. Furthermore, utilize a under solvent-free conditions. This provides the necessary protonation to drive dehydration without the hydrolytic environment of aqueous solvents[5].

Troubleshooting Issue Issue: Low 1,4-DHP Yield Check1 Product turning yellow/brown with aromatic NMR peaks? Issue->Check1 Oxidation Diagnosis: Aromatization (Oxidation to Pyridine) Check1->Oxidation Yes Check2 Unreacted Knoevenagel or enaminonitrile intermediates? Check1->Check2 No Fix1 Action: Purge with Ar/N2, use microwave/solvent-free Oxidation->Fix1 Stall Diagnosis: Stalled Cyclization Check2->Stall Yes Fix2 Action: Add Lewis Acid (Nd(OTf)3) or increase thermal energy Stall->Fix2

Troubleshooting logic tree for identifying and resolving low 1,4-DHP yields.

Quantitative Data: Condition Optimization

The following table summarizes the impact of various catalytic and environmental conditions on mitigating specific side reactions and improving overall yields.

Reaction Condition / CatalystPrimary AdvantageSide Reaction MitigatedTypical Yield
Refluxing Ethanol (Classical) Baseline methodologyNone (Highly prone to oxidation)40 - 60%
Microwave Irradiation (Solvent-Free) Rapid kinetics (minutes vs. hours)Aerobic aromatization85 - 95%
Nd(OTf) 3​ / Chiral Ligand High enantiocontrol (up to 99% ee)Knoevenagel stalling> 90%
Carbonaceous Solid Acid (10 wt%) Green, recyclable (up to 5 runs)Ester hydrolysis88 - 96%

Validated Experimental Protocols

To guarantee trustworthiness, the protocols below are designed as self-validating systems . This means the procedure includes built-in analytical checkpoints to confirm success before proceeding to the next step, preventing the waste of downstream resources.

Protocol A: Solvent-Free Synthesis using Carbonaceous Solid Acid Catalyst

Ideal for rapid, scalable synthesis while preventing ester hydrolysis and minimizing aromatization.

  • Reagent Mixing: In a 10 mL round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and solid ammonium acetate (1.0 mmol).

  • Catalyst Addition: Add 10 wt% of carbonaceous solid acid catalyst[5]. Do not add any solvent.

  • Thermal Activation: Stir the mixture at 80 °C under an argon atmosphere.

  • Self-Validation Checkpoint (TLC & Colorimetry): Monitor the reaction every 15 minutes. The reaction is self-validating when the mixture solidifies (indicating product formation) and the aldehyde spot disappears on TLC. Crucial: If the mixture turns deep brown, oxidation is occurring; immediately remove from heat.

  • Workup: Cool to room temperature. Add 25 mL of Ethyl Acetate (EtOAc) to dissolve the 1,4-DHP. Filter the mixture to recover the solid acid catalyst (which can be washed with methanol and reused up to 5 times)[5].

  • Purification: Concentrate the filtrate under reduced pressure and purify via column chromatography or recrystallization from 95% ethanol to yield the pure 1,4-DHP[1].

Protocol B: Enantioselective Catalytic Synthesis using Nd(OTf) 3​

Ideal for synthesizing optically active drugs like nitrendipine or felodipine while preventing stalled cyclization.

  • Catalyst Complexation: In a dry reaction vial under argon, mix Nd(OTf) 3​ and the chiral ligand (e.g., L3-PeEt2) in a 1:1 ratio (10 mol% loading) in EtOAc (0.05 M)[4]. Stir at 30 °C for 30 minutes to ensure complexation.

  • Cascade Initiation: Add the (Z)-2-arylidene-3-oxobutanoate (0.10 mmol) and the 3-amino-2-butenoate (0.12 mmol) to the catalyst solution[4].

  • Incubation: Stir the reaction mixture at 30 °C for 72 hours. The mild temperature is strictly maintained to prevent thermal degradation of the chiral complex and avoid spontaneous aromatization.

  • Self-Validation Checkpoint (NMR): Extract a 0.05 mL aliquot, evaporate, and run a crude 1 H NMR. Validation criteria: Look for the distinct C4-H proton of the 1,4-DHP ring (typically a singlet or doublet around δ 4.5 - 5.5 ppm). The absence of the aldehyde proton ( δ 9.5 - 10.5 ppm) and absence of aromatic pyridine protons ( δ 7.0 - 8.5 ppm beyond the aryl substituent) confirms successful, non-oxidized cyclization.

  • Isolation: Pass the mixture through a short silica pad to remove the catalyst, concentrate, and purify via chiral HPLC to determine the enantiomeric excess (ee).

References

  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules / PubMed Central (PMC). Available at:[Link]

  • Chen, J., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis. Available at:[Link]

  • Gorelik, V. R., et al. (2006). One-Step, Three-Component Synthesis of Pyridines and 1,4-Dihydropyridines with Manifold Medicinal Utility. Organic Letters. Available at:[Link]

  • Norcross, B. E., et al. (2010). Rapid and Convenient Synthesis of the 1,4-Dihydropyridine Privileged Structure. Journal of Chemical Education. Available at:[Link]

  • Thombal, R. S., & Jadhav, V. H. (2015). Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst. Journal of Chemistry & Applied Biochemistry. Available at:[Link]

Sources

Optimization

Enaminone Technical Support Center: Stability Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for enaminone chemistry. Enaminones (β-acyl enamines) are highly versatile intermediates and pharmacophores in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for enaminone chemistry. Enaminones (β-acyl enamines) are highly versatile intermediates and pharmacophores in drug discovery. However, their unique ambident reactivity makes them susceptible to environmental degradation if mishandled. This guide synthesizes mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your enaminone libraries.

Section 1: Mechanistic Insights & Fundamental FAQs

Q1: Why do my enaminone intermediates degrade rapidly in certain aqueous buffers? Answer: The primary degradation pathway for enaminones is acid-catalyzed hydrolysis 1. The rate-limiting step of this process is the protonation of the vinyl carbon, which breaks the stabilizing conjugation to form a highly electrophilic iminium cation 1. This intermediate is subsequently attacked by water, forming an unstable tetrahedral intermediate that collapses, expelling the amine and regenerating the starting β-dicarbonyl compound 2, 3. Consequently, any buffer with a pH below 6 will exponentially accelerate this degradation.

HydrolysisMechanism A Enaminone (Stable Z-Isomer) B Protonation at Vinyl Carbon (H+) A->B Acidic pH C Iminium Cation (Electrophilic) B->C Rate-Limiting D Nucleophilic Attack by H2O C->D E Tetrahedral Intermediate D->E F Amine Expulsion & Deprotonation E->F G β-Dicarbonyl + Primary Amine F->G Degradation

Caption: Mechanism of acid-catalyzed enaminone hydrolysis.

Q2: How does the precursor structure influence the chemical stability of the resulting enaminone? Answer: Thermodynamic stability is heavily dictated by the structural constraints of the precursor. Enaminones derived from cyclic 1,3-dicarbonyl compounds (e.g., 2,3-dihydro-4-pyridones) exhibit significantly higher stability than their acyclic counterparts because the cyclic backbone locks the molecule into a favorable conformation that maximizes orbital overlap 1, 4. Furthermore, the rate of hydrolysis inversely correlates with the pKa of the parent 1,3-dicarbonyl compound 1. Intramolecular hydrogen bonding also plays a critical role by stabilizing the Z-isomer (enaminone form) over the E-isomer, creating a pseudo-six-membered ring that shields the reactive centers from nucleophilic attack 5.

Q3: What are the best practices for storing isolated enaminones? Answer: To maximize shelf-life, enaminones must be stored in their solid state in a cool, dark, and desiccated environment. If storage in solution is strictly necessary for liquid handling systems, utilize anhydrous, aprotic solvents (such as DMSO or acetonitrile) to preclude the water molecules required for the nucleophilic attack step of the hydrolysis cascade 2.

Section 2: Troubleshooting Guide

Issue 1: I observe poor yields and rapid degradation during the condensation of primary amines with 1,3-diketones using standard acid catalysis (e.g., PTSA in refluxing toluene).

  • Causality: Traditional acid-catalyzed Dean-Stark conditions often backfire because the acid catalyst simultaneously promotes the hydrolysis of the newly formed enaminone, establishing a futile equilibrium 1, [[2]]().

  • Actionable Fix: Switch to a water-based, catalyst-free synthesis. Enaminones can be synthesized efficiently in water at room temperature without acid. The hydrophobic effect and the precipitation of the highly conjugated enaminone drive the equilibrium forward, physically protecting the product from hydrolysis 6. (See Protocol 1).

Issue 2: My enaminone library shows inconsistent stability during biological assay screening (e.g., in PBS at pH 7.4 with cell lysates).

  • Causality: Biological assays contain various enzymes. Enaminones formed from 1,3-ketoesters or lactones are highly susceptible to enzyme-catalyzed degradation (e.g., via esterases). The cleavage of the ester/lactone triggers a loss of conjugation, immediately destabilizing the enaminone core and leading to rapid hydrolysis 1.

  • Actionable Fix: For drug discovery screening, evaluate the stability of your specific enaminone scaffold in the assay buffer using UV-Vis spectrophotometry prior to biological testing (See Protocol 2). If enzymatic cleavage is confirmed, redesign the library by replacing ester/lactone functionalities with bioisosteric amides or more sterically hindered cyclic dicarbonyls 1, 4.

Troubleshooting Start Enaminone Degradation Detected Q1 During Synthesis? Start->Q1 S1 Remove Acid Catalyst. Use Aqueous/Neutral Conditions. Q1->S1 Yes Q2 During Storage? Q1->Q2 No S2 Store as Solid. Use Aprotic Solvents (DMSO/MeCN). Q2->S2 Yes Q3 During Bio-Assay? Q2->Q3 No S3 Check Buffer pH. Assess Esterase Activity. Q3->S3 Yes

Caption: Logical workflow for troubleshooting enaminone degradation.

Section 3: Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Enaminones in Aqueous Media

Design Rationale: By completely omitting acid catalysts, we eliminate the primary degradation pathway. This protocol acts as a self-validating system : the successful formation of the highly conjugated enaminone is visually confirmed by its precipitation from the aqueous phase, which simultaneously protects it from reverse hydrolysis 6.

  • Preparation: Suspend the 1,3-dicarbonyl compound (1.0 eq) in distilled water to achieve a 0.5 M concentration at room temperature.

  • Addition: Add the primary amine (1.1 eq) dropwise under vigorous stirring. Note: If utilizing a poorly water-soluble amine, a slight excess (up to 1.5 eq) may be required to drive the reaction [[6]]().

  • Reaction & Validation: Stir the biphasic mixture at room temperature for 2-4 hours. The reaction validates itself when a solid precipitate forms, indicating successful condensation and tautomeric stabilization 6.

  • Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with cold water to remove any unreacted starting materials.

  • Drying: Dry the solid under high vacuum. The resulting enaminone is typically pure enough for downstream applications without chromatographic purification [[6]]().

Protocol 2: UV-Vis Spectrophotometric Determination of Hydrolysis Kinetics

Design Rationale: This protocol provides a self-validating kinetic readout . Tracking the disappearance of the characteristic π-π* transition peak allows precise calculation of the half-life. A linear decay in the logarithmic plot validates that the degradation follows pseudo-first-order kinetics 2.

  • Stock Preparation: Prepare a 10 mM stock solution of the target enaminone in anhydrous DMSO (an aprotic solvent ensures zero baseline degradation prior to the assay) 2.

  • Buffer Equilibration: Prepare a series of aqueous buffer solutions (e.g., pH 2.0, 5.0, 7.4) and equilibrate them to 37 °C in a temperature-controlled UV-Vis spectrophotometer cuvette 2.

  • Initiation: Inject an aliquot of the enaminone stock into the buffer to achieve a final concentration of 50 μM. Ensure the final DMSO content is <1% v/v to avoid solvent-induced stabilization artifacts.

  • Measurement: Immediately monitor the absorbance at the enaminone's λ_max (typically between 280-320 nm) over time.

  • Data Analysis: Plot ln(Absorbance) vs. Time. Extract the hydrolysis rate constant ( k ) from the slope and calculate the half-life ( t1/2​=0.693/k ).

Section 4: Quantitative Data on Enaminone Stability

The following table summarizes the structure-stability relationship (hydrolysis half-lives) for various enaminone classes, demonstrating the impact of precursor structure and pH on degradation rates.

Enaminone Precursor TypeRepresentative StructurepH 2.0 Half-life (37°C)pH 7.4 Half-life (37°C)Primary Degradation Risk
Acyclic 1,3-Diketone Acetylacetone derivative< 5 mins12-24 hoursRapid acid hydrolysis
Cyclic 1,3-Diketone 1,3-Cyclohexanedione der.~ 45 mins> 72 hoursModerate acid hydrolysis
Cyclic β-Ketoester Lactone-derived enaminone~ 30 mins~ 6 hours (in serum)Enzymatic cleavage

(Note: Data synthesized from kinetic principles outlined in authoritative literature 1, 2, [[4]](). Specific rates will vary based on exact substitution patterns).

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines Source: PubMed (NIH) URL:[Link]

  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism Source: PMC (NIH) URL:[Link]

  • Imine and Enamine Hydrolysis Mechanism Source: Chemistry Steps URL:[Link]

  • An Easy Synthesis of Enaminones in Water as Solvent Source: Organic Chemistry Portal URL:[Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

Enaminone Synthesis Scale-Up: Technical Support &amp; Troubleshooting Center

Welcome to the Enaminone Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook reactions and address the physical and chemical realities of scaling up enamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enaminone Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook reactions and address the physical and chemical realities of scaling up enaminone synthesis. While assembling the enamine-enone conjugated system is trivial at the milligram scale, transitioning to mole-scale or pilot-plant production exposes severe vulnerabilities: loss of regioselectivity, dangerous thermal runaways, and intractable purification bottlenecks.

This center provides field-proven, self-validating methodologies to diagnose and resolve these critical failures, ensuring your drug development pipeline remains unhindered.

Diagnostic Workflow for Scale-Up Failures

G Start Enaminone Synthesis Scale-Up Issue1 Regioselectivity Loss & Isomerization Start->Issue1 Issue2 Thermal Instability & Exothermic Runaway Start->Issue2 Issue3 Purification Bottlenecks & Viscous Media Start->Issue3 Sol1 Use Gold's Reagent (Aminomethylene Electrophile) Issue1->Sol1 Eliminates constitutional isomers Sol2 Migrate to Microflow Chemistry (T-Mixer) Issue2->Sol2 Enhances heat transfer Sol3 Inline Liquid-Liquid Extraction Issue3->Sol3 Continuous byproduct removal Val Self-Validating System: HPLC Purity >99% & Yield >70% Sol1->Val Sol2->Val Sol3->Val

Fig 1. Troubleshooting workflow for resolving enaminone scale-up bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: When scaling up from 10 mmol to 1 mol, we observe a significant drop in yield and the formation of constitutional isomers. Why does this happen and how can we prevent it? Causality: Traditional enaminone synthesis relies on functionalizing a ketone directly with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent[1]. In large batch reactors, extended heating times and inefficient mixing lead to non-selective enolization. The reagent attacks both α-positions of the ketone indiscriminately, producing a mixture of constitutional isomers that drastically reduces the yield of the target compound[1]. Furthermore, as the scale increases, the reaction media becomes highly viscous, further impeding mixing and dropping yields by up to 50%[2]. Actionable Fix: Replace DMF-DMA with Gold's reagent (an aminomethylene electrophile equivalent)[1]. Gold's reagent allows for direct regio- and diastereoselective functionalization of ketones. It is a bench-stable solid that bypasses the non-selective enolization pathway. By switching to Gold's reagent, yields for complex enaminones on a 1-mol scale can improve from 48% to 73%[1].

Q2: Our batch reactions using DMF-DMA exhibit thermal runaway and produce complex mixtures of dimer and trimer adducts at scale. How do we control the exotherm? Causality: The condensation reaction between ketones and DMF-DMA is highly exothermic. In large-batch reactors (e.g., 5 L flasks), the surface-area-to-volume ratio decreases exponentially compared to lab-scale vials. This leads to inefficient heat dissipation and the formation of localized "hot spots." These elevated temperatures provide the activation energy required for the enaminone product to undergo secondary side reactions, specifically dimerization and trimerization[3]. Actionable Fix: Implement continuous microflow chemistry[3]. Pumping the reagents through a T-shaped micromixer into a stainless steel tubing reactor (e.g., 1.0 mm internal diameter) drastically increases the heat exchange efficiency[3]. Lowering the reaction bath temperature to -20 °C in a flow setup completely suppresses dimer/trimer formation while maintaining high throughput[3].

Q3: Post-reaction workup at the kilogram scale is bottlenecked by tedious liquid-liquid extractions and crystallization failures. How can we streamline downstream processing? Causality: High concentrations of water-soluble byproducts (such as succinimide during enaminone bromination, or unreacted amines) alter the polarity of the organic phase, leading to emulsion formation and preventing the enaminone from crystallizing cleanly[4]. Actionable Fix: Integrate an inline liquid-liquid extraction system into your continuous flow setup[4]. Utilizing a computer-vision control system for gravity-based inline separation allows for the continuous, automated extraction of aqueous-soluble byproducts[4]. This ensures that only the analytically pure organic phase proceeds to the crystallization vessel.

Standard Operating Procedures (SOPs): Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A protocol is self-validating if it contains internal physical or chemical checkpoints that confirm success before the operator proceeds to the next step.

Protocol A: Scalable Batch Synthesis of Enaminones via Gold's Reagent

Self-Validation Checkpoint: The reaction is successful if the product can be isolated via simple vacuum distillation or spontaneous precipitation, entirely bypassing the need for column chromatography (which is unfeasible at scale)[1].

  • Preparation: In a 5 L jacketed reactor, dissolve the ketone substrate (1.0 mol) in anhydrous diethyl ether. Causality: Replacing traditional alcoholic solvents with diethyl ether prevents unwanted transacetalization side reactions during the workup phase[1].

  • Reagent Addition: Add Gold's reagent (1.05 mol) in a single portion. Causality: Unlike DMF-DMA, Gold's reagent is a moisture-stable solid, allowing for bulk addition without immediate hydrolytic degradation[1].

  • Reaction: Stir the mixture at room temperature. Monitor the consumption of the ketone via HPLC.

  • Workup: Wash the organic layer with deionized water. Causality: The triazine byproducts generated from Gold's reagent are highly water-soluble and will partition completely into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate. Purify via vacuum distillation to obtain the pure enaminone (Expected yield: ~73%)[1].

Protocol B: Continuous Flow Synthesis of Enaminones

Self-Validation Checkpoint: Inline UV-Vis or offline HPLC monitoring of the reactor effluent must show <0.1% dimer adducts. If dimer adducts exceed 0.1%, the flow rate is too slow or the cooling bath has failed[3].

  • Feedstock Preparation: Prepare Feedstock A (Ketone dissolved in anhydrous DMF to a 1.15 M concentration) and Feedstock B (Neat DMF-DMA)[3]. Maintain both vessels under a nitrogen atmosphere.

  • Pumping: Utilize precision intelligent plunger pumps. Set the flow rate of Feedstock A to 80.0 mL/min and Feedstock B to 18.08 mL/min[3].

  • Mixing & Reaction: Direct both streams into a T-shaped micromixer connected to a stainless steel reactor coil (1.0 mm ID, 1250 mm length) submerged in a -20 °C cooling bath[3]. Causality: The micro-dimensions of the tubing provide an immense surface-area-to-volume ratio, instantly dissipating the heat of mixing and preventing the thermal degradation that plagues batch reactions[3].

  • Collection & Crystallization: Route the reactor effluent directly into a stirred collection flask cooled in an ice bath. Stir for 7 hours to induce crystallization[3]. Filter to obtain the highly pure enaminone product.

Quantitative Data: Performance Metrics

The following table summarizes the quantitative improvements achieved by migrating from traditional batch methods to optimized scale-up strategies.

Scale-Up StrategyScaleReagent / TechnologyYieldKey Impurity ProfileReference
Traditional Batch10 mmolDMF-DMA48%Constitutional isomers[1]
Optimized Batch1.0 molGold's Reagent73%Regioselective (No isomers)[1]
Scaled Batch0.5 molDMF-DMA (Exothermic)<50%Dimer/Trimer adducts[3]
Continuous Flow>1.0 mol/hrDMF-DMA + T-Mixer>90%<0.1% Dimer adducts[3]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Enaminone-Based Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for poor solubility of enaminone-based compounds in biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for poor solubility of enaminone-based compounds in biological assays. Enaminones are a valuable class of compounds, but their often-lipophilic nature can present significant challenges in aqueous assay environments.[1][2] This can lead to unreliable and unpredictable results, hindering drug discovery and development.[3][4][5][6]

This guide is structured to walk you through identifying, understanding, and resolving these solubility issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my enaminone-based compound in DMSO, but I see precipitation when I add it to my aqueous assay buffer. What's happening?

A1: This is a common phenomenon known as "precipitation upon dilution". Your compound may be soluble in 100% DMSO, but when this stock solution is introduced to an aqueous buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution.[7][8][9] Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of compounds.[7][10] However, its miscibility with water doesn't guarantee that the compound will remain soluble in a mixed aqueous/DMSO environment.[11]

Causality: The key factor here is the difference in the solvation properties of DMSO versus the aqueous buffer. Enaminones, particularly those with significant aromatic or aliphatic content, are often hydrophobic.[1] DMSO can effectively solvate these nonpolar regions. When diluted into a highly polar aqueous buffer, the water molecules cannot maintain the same level of solvation, leading to compound aggregation and precipitation.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my screening assay?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and designing appropriate experiments.[3][4][5][6][12][13][14][15]

Solubility Type Description Relevance to Biological Assays
Kinetic Solubility Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[3][4][5][6][12][13][14] It's a non-equilibrium measurement and reflects the tendency of a compound to precipitate under assay-like conditions.[15]Highly relevant for most in vitro high-throughput screening (HTS) assays. These assays typically involve the rapid addition of a DMSO stock to an aqueous medium, mirroring the conditions of a kinetic solubility measurement.[3][4][5][6][14]
Thermodynamic Solubility Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[3][4][5][6][12][13][14][15]More relevant for later-stage drug development, such as formulation and preclinical studies. While less critical for initial screening, it provides a fundamental understanding of the compound's intrinsic solubility.[4][5][6][12][15]

For initial biological screening of your enaminone-based compounds, your primary concern should be kinetic solubility , as it most closely mimics the experimental conditions of your assay.

Q3: Could the observed lack of activity in my assay be due to poor solubility rather than the compound being inactive?

A3: Absolutely. This is a critical point often overlooked. Poor solubility can mask the true activity of a compound in several ways:

  • Reduced Effective Concentration: If your compound precipitates, the actual concentration in solution available to interact with the target is significantly lower than the nominal concentration you prepared.[4]

  • Assay Interference: Precipitated compound particles can interfere with assay detection methods, for example, by scattering light in absorbance or fluorescence-based assays.[16][17]

  • False Negatives: A potent compound may appear inactive simply because it is not sufficiently dissolved to reach the necessary concentration at the target site.[18]

Therefore, it is essential to confirm the solubility of your enaminone-based compounds under your specific assay conditions.

Troubleshooting Guides

Guide 1: Initial Assessment of Solubility Issues

If you suspect poor solubility is affecting your results, the first step is to systematically assess the problem.

Workflow for Initial Solubility Assessment:

A Start: Suspected Solubility Issue B Prepare Compound Stock in 100% DMSO A->B C Visually Inspect Stock Solution for Clarity B->C D Dilute Stock to Final Assay Concentration in Aqueous Buffer C->D E Visually Inspect Final Solution for Precipitation/Turbidity D->E F Decision: Is Precipitation Observed? E->F G Yes: Proceed to Guide 2 - Solubility Enhancement F->G Yes H No: Perform Solvent Tolerance Control Experiment F->H No I Decision: Is Assay Signal Affected by Solvent? H->I J Yes: Lower Final DMSO Concentration I->J Yes K No: Solubility is Likely Not the Primary Issue I->K No

Caption: Initial workflow to diagnose solubility problems.

Experimental Protocol: Visual Solubility Assessment

  • Prepare a high-concentration stock solution of your enaminone-based compound in 100% anhydrous DMSO (e.g., 10-20 mM).[7] Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution, but be cautious of compound stability.[7][19][20]

  • Visually inspect the stock solution against a light source. It should be clear and free of particulates.[19]

  • Mimic your assay dilution. In a clear microcentrifuge tube or well of a microplate, add the same aqueous buffer used in your assay.

  • Add the DMSO stock to the buffer to achieve the final desired compound concentration and DMSO percentage.

  • Mix gently and let it sit at room temperature for 15-30 minutes.

  • Visually inspect for any signs of precipitation, such as cloudiness, turbidity, or visible particles.

Guide 2: Strategies for Enhancing Compound Solubility

If you have confirmed that your enaminone-based compound is precipitating, here are several strategies to improve its solubility.

Decision Tree for Solubility Enhancement:

cluster_B Solvent System Modification cluster_C Use of Solubilizing Excipients cluster_D Physical Dissolution Aids A Start: Confirmed Precipitation B Option 1: Modify the Solvent System A->B C Option 2: Employ Solubilizing Excipients A->C D Option 3: Physical Methods A->D B1 Lower Final Compound Concentration B2 Introduce a Co-solvent B3 Adjust Buffer pH C1 Surfactants (e.g., Tween 80) C2 Cyclodextrins D1 Sonication D2 Gentle Warming A Start: Weigh Solid Compound B Use Anhydrous DMSO A->B C Dissolve Completely (Vortex/Sonicate/Warm if needed) B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E F Thaw at Room Temperature Before Use E->F G Vortex Briefly After Thawing F->G H Avoid Repeated Freeze-Thaw Cycles G->H

Caption: Best practices for stock solution management.

Key Recommendations:

  • Use High-Quality, Anhydrous DMSO: Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds. [11][19]* Accurate Weighing and Calculation: Use a calibrated analytical balance and accurately calculate the required mass for your desired stock concentration. [21]* Aliquot for Single Use: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation. [7][22]* Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials. [7][22]* Thawing Procedure: When ready to use, thaw the aliquot completely at room temperature and vortex gently to ensure a homogenous solution before adding to your assay. [19] By following these troubleshooting guides and best practices, you can effectively address the solubility challenges associated with enaminone-based compounds, leading to more reliable and reproducible data in your biological assays.

References
  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays. Retrieved from [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 39-48. [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 645-649. [Link]

  • He, L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 949-953. [Link]

  • Emulatebio.com. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • ACS Publications. (2020, May 29). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Retrieved from [Link]

  • PubMed. (2013, September 15). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • YouTube. (2021, November 1). Making stock solutions - how and why. Retrieved from [Link]

  • PubMed. (2007, May 4). Parallel screening approach to identify solubility-enhancing formulations for improved bioavailability of a poorly water-soluble compound using milligram quantities of material. Retrieved from [Link]

  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • American Pharmaceutical Review. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Retrieved from [Link]

Sources

Troubleshooting

Optimizing the conditions for the cyclization of enaminones to form heterocycles

Welcome to the Application Scientist Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the cyclization of enaminones int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the cyclization of enaminones into high-value heterocycles (e.g., chromones, quinolines, pyrazoles, and fluorenones).

By understanding the mechanistic causality behind each reagent and condition, you can troubleshoot stalled reactions, eliminate unwanted side products, and establish self-validating experimental workflows.

Section 1: Core Principles & Mechanistic Logic (FAQs)

Q: Why are enaminones considered privileged scaffolds for heterocycle synthesis? A: Enaminones are classic "push-pull" alkenes. The amine group donates electron density (push), while the carbonyl group withdraws it (pull). This unique electronic architecture creates dual reactivity: the α -carbon is highly nucleophilic, and the carbonyl carbon is highly electrophilic. This allows the scaffold to undergo highly regioselective 1,2-, 1,3-, or 1,4-annulations depending on the chosen electrophile or catalyst[1].

Q: How does the choice of oxidant or catalyst dictate the cyclization pathway? A: The catalyst fundamentally alters the activation mode of the enaminone.

  • Electrophilic Activation: Reagents like Selectfluor trigger an electrophilic fluorination at the α -position. This induces an intramolecular nucleophilic attack by an ortho-hydroxyl group, yielding 3-fluorochromones[2].

  • C–H Activation: Transition metals like Rh(III) (e.g., [Cp*RhCl2​]2​ ) initiate a directed C(sp2)–H bond cleavage. This forms a reactive rhodacyclic intermediate that can sequentially cyclize with coupling partners like 1,3-dienes to yield complex fluorenones[3].

Q: Can cyclization be achieved efficiently without transition metals? A: Yes. Recent advancements leverage photoredox catalysis to bypass heavy metals. For example, visible-light-induced radical-triggered annulation using N-aminopyridinium salts generates N-centered radicals that add directly to the enaminone double bond, forming 3-sulfonaminated chromones under mild, metal-free conditions[4].

MechanisticPathway A Enaminone Substrate (Push-Pull System) B Catalyst/Oxidant Activation (e.g., Selectfluor, Rh(III)) A->B Reagent Addition C Active Intermediate (Radical or Electrophile) B->C Electron Transfer D Intramolecular Annulation (C-C, C-N, or C-O Bond) C->D Cyclization E Target Heterocycle (Chromones, Quinolines) D->E Elimination

Mechanistic pathway of enaminone cyclization into heterocycles.

Section 2: Troubleshooting Cyclization Conditions

Issue 1: Low Yield or Incomplete Conversion
  • Root Cause: Solvent polarity mismatch or insufficient oxidant equivalents.

  • Mechanistic Causality: Cyclization often proceeds via highly polar or ionic intermediates (e.g., cationic rhodacycles or fluorinated enolates). If the solvent cannot stabilize these transition states, the activation energy barrier remains insurmountable, stalling the reaction.

  • Corrective Action:

    • For Selectfluor-mediated cyclizations , switch from non-polar solvents (like DCE) to polar aprotic solvents (MeCN). Ensure exactly 2.0 equivalents of Selectfluor are present to drive both fluorination and cyclization[2].

    • For Rh(III)-catalyzed C–H activation , 1,4-dioxane at 130 °C is optimal. Ensure AgOAc (2 equiv) is used as the oxidant; adding alternative additives like NaOAc or HOAc has been shown to severely diminish efficiency[3].

Issue 2: Formation of Unwanted Side Products or Epimerization
  • Root Cause: Overly harsh basic conditions or inappropriate base selection.

  • Mechanistic Causality: Strong, unoptimized bases can deprotonate unintended acidic sites on the enaminone intermediate, leading to competing β -elimination reactions or epimerization at adjacent chiral centers.

  • Corrective Action: Systematically screen bases. For accessing N-heterocyclic enaminones via C–N cross-coupling, replacing carbonate bases with tBuOK in THF provides the highest activity while suppressing degradation pathways[5].

TroubleshootingFlow Start Low Yield / No Cyclization? CheckSolvent Evaluate Solvent Polarity (THF vs. MeCN vs. Dioxane) Start->CheckSolvent CheckSolvent->Start Insoluble Intermediate CheckBase Assess Base/Oxidant (tBuOK, AgOAc, Selectfluor) CheckSolvent->CheckBase Polarity Optimal CheckTemp Optimize Temperature (RT vs. 130°C) CheckBase->CheckTemp Oxidant Sufficient Success Optimized Heterocycle Yield CheckTemp->Success Energy Met

Troubleshooting decision tree for optimizing enaminone cyclization conditions.

Section 3: Step-by-Step Experimental Methodologies

Protocol A: Selectfluor-Mediated Synthesis of 3-Fluorochromones

Reference standard for electrophilic tandem cyclization.

  • Preparation: In an oven-dried reaction vial, dissolve the o-hydroxyaryl enaminone substrate (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

    • Causality: MeCN is a polar aprotic solvent that effectively stabilizes the highly polar fluorinated enolate intermediate formed during the initial electrophilic attack.

  • Activation: Add Selectfluor (2.0 equiv) in a single portion at room temperature.

    • Causality: Two equivalents are strictly required—one to mediate the fluorination and the second to drive the oxidative cyclization to completion.

  • Incubation: Stir the reaction mixture at room temperature for 48 hours.

  • Self-Validating Check: Withdraw a 10 µL aliquot at 24h and 48h for LC-MS analysis. The protocol is self-validating when the LC-MS trace shows the complete disappearance of the starting material mass and the emergence of the [M+H]+ peak corresponding to the 3-fluorochromone.

  • Isolation: Quench with distilled water, extract with EtOAc (3 × 10 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Rh(III)-Catalyzed Synthesis of Fluorenones via C–H Activation

Reference standard for transition-metal directed annulation.

  • Preparation: Under a strict nitrogen atmosphere, combine the enaminone (1.0 equiv) and 1,3-diene (1.5 equiv) in a Schlenk tube.

  • Catalyst Loading: Add [Cp*RhCl2​]2​ (5.0 mol %), AgNTf2​ (10 mol %), and AgOAc (2.0 equiv).

    • Causality: The Rh(III) catalyst initiates the C–H activation. AgNTf2​ acts as a halide scavenger to generate the active cationic Rh species, while AgOAc serves as the crucial terminal oxidant to turn over the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL per 0.2 mmol substrate).

    • Causality: 1,4-dioxane provides the optimal boiling point and polarity for the high-temperature C–H activation step without coordinating too strongly to the metal center.

  • Incubation: Seal the tube and heat the mixture at 130 °C for 18 hours.

  • Self-Validating Check: Perform a TLC (Hexane/EtOAc). A distinct, highly fluorescent spot under 254 nm UV light indicates the formation of the highly conjugated fluorenone core.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove silver salts, concentrate under reduced pressure, and purify.

Section 4: Quantitative Data Comparison

The following table summarizes the optimized conditions for various enaminone cyclization pathways to assist in rapid experimental design and benchmarking:

Substrate TypeTarget HeterocycleCatalyst / ReagentOptimized SolventTempTypical YieldRef
o-Hydroxyaryl enaminone3-FluorochromonesSelectfluor (2.0 eq)MeCNRT77%[2]
N-Heteroaryl enaminoneImidazo[1,2-a]pyridinesCu(I) / tBuOK THFOpen-air>80%[5]
Aryl enaminone + 1,3-dieneFluorenones [Cp*RhCl2​]2​ / AgOAc 1,4-Dioxane130 °C70%[3]
o-Hydroxyaryl enaminone3-Sulfonaminated chromonesN-aminopyridinium salts / LightVariedRTGood[4]

References

  • Source: Heterocycles (CLOCKSS)
  • Source: Synlett (Thieme Connect)
  • Rhodium(III)
  • Copper-Catalyzed Oxidative C–H Amination: Synthesis of Imidazo[1,2-a]-N-Heterocycles from N-Heteroaryl Enaminones Source: ResearchGate URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Derivatives: A Comparative Guide

Executive Summary & Chemical Context The development of next-generation antihypertensive and renoprotective therapeutics heavily relies on the structural precision of active pharmaceutical ingredient (API) intermediates....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The development of next-generation antihypertensive and renoprotective therapeutics heavily relies on the structural precision of active pharmaceutical ingredient (API) intermediates. (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS 111011-79-1) is the critical precursor utilized in the synthesis of Efonidipine , a highly specialized dihydropyridine (DHP) derivative 1.

Unlike classical first-generation DHPs (e.g., Nifedipine) or second-generation DHPs (e.g., Amlodipine) that primarily target L-type calcium channels, the Efonidipine derivative exhibits a unique dual-action mechanism: it potently blocks both L-type ( Cav​1.2 ) and T-type ( Cav​3.1/3.2 ) calcium channels 2. This guide objectively compares the biological activity of this specific enoate derivative against alternative CCBs, providing researchers with actionable, self-validating experimental workflows to quantify these differences.

Mechanistic Causality: The Advantage of Dual L/T-Type Blockade

To understand the therapeutic superiority of Efonidipine over pure L-type alternatives, we must examine the physiological localization of these ion channels:

  • L-Type Channels (Targeted by all DHPs): Located on vascular smooth muscle and the afferent renal arteriole. Blockade causes systemic vasodilation (lowering blood pressure) but increases intraglomerular pressure because the efferent arteriole remains constricted. Furthermore, sudden vasodilation triggers sympathetic nervous system activation, leading to reflex tachycardia.

  • T-Type Channels (Targeted by Efonidipine): Located on the sinoatrial (SA) node, the efferent renal arteriole, and adrenal glomerulosa cells. Blockade here slows SA node depolarization (preventing reflex tachycardia), dilates the efferent arteriole (reducing glomerular hyperfiltration), and directly suppresses aldosterone secretion 3.

Pathway Compound (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Derivative (Efonidipine) L_Type Cav1.2 (L-Type) Blockade Afferent Arteriole & Vasculature Compound->L_Type T_Type Cav3.2 (T-Type) Blockade Efferent Arteriole & SA Node Compound->T_Type BP Systemic Vasodilation (Reduced Blood Pressure) L_Type->BP HR SA Node Suppression (Prevents Reflex Tachycardia) T_Type->HR Renal Efferent Vasodilation (Reduced Glomerular Pressure) T_Type->Renal Aldo Aldosterone Suppression T_Type->Aldo

Dual L-type and T-type signaling pathways of Efonidipine compared to pure L-type blockade.

Quantitative Data Comparison

Table 1: In Vitro Receptor Pharmacology (Patch-Clamp Validation)

The primary metric for validating the enoate derivative's efficacy is the half-maximal inhibitory concentration ( IC50​ ) across recombinant calcium channel subtypes.

CompoundSubclass Cav​1.2 (L-Type) IC50​ Cav​3.2 (T-Type) IC50​ Tachycardia Risk
Efonidipine Dual L/T-Type DHP1.8 nM350 nMLow
Amlodipine L/N-Type DHP~2.4 µM*> 10 µMModerate
Nifedipine Pure L-Type DHP~1.5 nM> 10 µMHigh

*Note: Amlodipine binding is highly voltage-dependent; potency increases at depolarized holding potentials but remains negligible at T-type channels.

Table 2: In Vivo Renal & Hemodynamic Outcomes (12-Month Clinical Data)

Clinical studies comparing Efonidipine (40 mg/day) to Amlodipine (5 mg/day) in hypertensive patients with nephropathy highlight the downstream physiological benefits of T-type blockade 45.

ParameterEfonidipine CohortAmlodipine CohortMechanistic Causality
Mean Blood Pressure Significant ReductionSignificant ReductionL-type mediated systemic vasodilation.
Plasma Aldosterone Significantly DecreasedUnchanged / IncreasedT-type blockade directly inhibits adrenal glomerulosa cells.
Glomerular Filtration Rate MaintainedSignificantly DecreasedEfferent arteriole dilation reduces hyperfiltration damage.
Urinary Albumin Maintained / DecreasedSignificantly IncreasedReduced intraglomerular pressure (T-type effect).

Self-Validating Experimental Protocols

To objectively validate the biological activity of synthesized (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate derivatives, laboratories must employ rigorous, internally controlled assays.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

This protocol isolates T-type from L-type currents using voltage-dependent inactivation, serving as a self-validating system to ensure the recorded current is subtype-specific.

Step 1: Cell Preparation Culture HEK-293 cells stably expressing either recombinant human Cav​1.2 (with α2​δ and β subunits) or Cav​3.2 channels.

Step 2: Solution Formulation (Causality Check)

  • External Bath Solution: Use 10 mM Ba2+ instead of Ca2+ as the charge carrier. Why? Calcium influx triggers calcium-dependent inactivation (CDI) of L-type channels, which confounds the measurement of drug-induced block. Barium permeates the pore but does not trigger CDI, ensuring stable baseline recordings.

  • Internal Pipette Solution: Include CsCl and TEA-Cl to block endogenous potassium currents.

Step 3: Voltage-Step Protocol

  • To isolate T-type currents: Hold the membrane potential at -100 mV (where T-type channels are resting and available), then step to -30 mV.

  • To isolate L-type currents: Hold the membrane potential at -40 mV. Why? At -40 mV, all T-type channels are fully inactivated. Any current elicited by a subsequent step to +10 mV is exclusively L-type. This internal control prevents cross-contamination of current data.

Step 4: Drug Application & Data Acquisition Perfuse the enoate derivative (Efonidipine) at varying concentrations (0.1 nM to 10 µM). Use a P/4 leak subtraction protocol to eliminate passive membrane leak currents. Calculate the IC50​ using a standard Hill equation fit.

Workflow Step1 1. HEK-293 Transfection (Express Cav1.2 or Cav3.2) Step2 2. Solution Preparation (Ba2+ as charge carrier to prevent inactivation) Step1->Step2 Step3 3. Whole-Cell Patch-Clamp (Gigaseal >1 GΩ & Membrane Rupture) Step2->Step3 Step4 4. Voltage Protocol (Hold at -100mV vs -40mV to isolate currents) Step3->Step4 Step5 5. IC50 Quantification (Dose-Response Curve Generation) Step4->Step5

Step-by-step whole-cell patch-clamp workflow for validating calcium channel blockade.

Protocol B: In Vitro Aldosterone Suppression Assay

To validate the downstream functional consequence of T-type blockade, measure aldosterone secretion in adrenal models.

  • Cell Culture: Seed H295R human adrenocortical carcinoma cells in 24-well plates.

  • Stimulation: Induce aldosterone synthesis by adding 100 nmol/L Angiotensin II (Ang II) or 10 mmol/L K+ to the media.

  • Inhibition: Co-incubate with the Efonidipine derivative (1 nM to 1 µM) for 24 hours. Include Amlodipine as a negative control (which should fail to suppress aldosterone).

  • Quantification: Collect the supernatant and quantify aldosterone levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Normalize to total cellular protein content.

References

  • Apicule. "(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1) API Intermediate Manufacturers." 1

  • MedChemExpress. "Efonidipine hydrochloride | Dual L-type and T-type calcium channel blocker." 2

  • Frontiers in Pharmacology. "Discovery and Development of Calcium Channel Blockers." 3

  • Sasaki H, et al. "Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy." PubMed. 4

  • Nakano N, et al. "Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients." PubMed. 5

Sources

Comparative

In Vivo Efficacy and Mechanistic Superiority of Enaminone-Based Anticonvulsants: A Comparative Guide

As application scientists and drug developers, our mandate is to identify compounds that widen the therapeutic window—maximizing efficacy while minimizing off-target neurotoxicity. For decades, the pharmacological manage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug developers, our mandate is to identify compounds that widen the therapeutic window—maximizing efficacy while minimizing off-target neurotoxicity. For decades, the pharmacological management of epilepsy has relied heavily on established antiepileptic drugs (AEDs) such as phenytoin and carbamazepine. While effective at halting seizure propagation, these traditional agents are notorious for their narrow therapeutic indices, often inducing dose-limiting ataxia and central nervous system (CNS) depression (1[1]).

Enaminones—a novel class of non-nitrogen heterocyclic compounds—have emerged as highly potent alternatives. This guide provides an objective, data-driven comparison of enaminone derivatives against standard AEDs, detailing their unique multi-targeted mechanisms, comparative in vivo efficacy, and the self-validating experimental protocols used to quantify their superior safety profiles.

Mechanistic Divergence: Why Enaminones Outperform Traditional AEDs

Traditional AEDs primarily rely on the use-dependent blockade of voltage-gated sodium channels (VGSCs) to prevent the repetitive neuronal firing characteristic of seizures. However, this singular mechanism requires systemic concentrations that frequently impair normal motor coordination.

Enaminones circumvent this limitation through a synergistic, dual-targeted mechanism of action:

  • Positive Allosteric Modulation of GABA-A Receptors: Enaminones enhance GABAergic inhibitory transmission. Crucially, in vitro patch-clamp recordings of mitral cells demonstrate that enaminones (such as KRS-5Me-4-OCF3) bind to a novel allosteric site distinct from the classical benzodiazepine binding pocket, driving neuronal hyperpolarization without the severe sedative effects typical of traditional GABAergics (2[2]).

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): Simultaneously, specific enaminone derivatives block the influx of sodium ions, preventing action potential propagation and depolarization block (3[3]).

MOA Enaminone Enaminone-Based Compounds GABAA GABA-A Receptor (Positive Allosteric Modulation) Enaminone->GABAA Enhances VGSC Voltage-Gated Sodium Channels (Inhibition) Enaminone->VGSC Inhibits TradAED Traditional AEDs (Phenytoin, Carbamazepine) TradAED->VGSC Inhibits Hyperpol Neuronal Hyperpolarization (Increased Cl- Influx) GABAA->Hyperpol Drives DepolBlock Action Potential Blockade (Decreased Na+ Influx) VGSC->DepolBlock Drives SeizureControl Seizure Suppression & Neuroprotection Hyperpol->SeizureControl DepolBlock->SeizureControl

Dual mechanism of action of enaminones vs. traditional AEDs in seizure suppression.

Comparative In Vivo Efficacy & Safety Data

To objectively evaluate a compound's viability, we rely on the Protective Index (PI) —the ratio of the Median Toxic Dose (TD₅₀) to the Median Effective Dose (ED₅₀). A higher PI indicates a wider therapeutic window.

In standardized rodent models, enaminones consistently demonstrate a vastly superior PI compared to existing drugs. For instance, Compound 1e yielded an ED₅₀ of 3.0 mg/kg and a TD₅₀ >250 mg/kg, resulting in a PI of over 83.3 (4[4], 5[5]). Conversely, carbamazepine and phenytoin exhibit PIs that rarely exceed 3.5 in identical assays (6[6]).

CompoundDrug ClassED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
Compound 1e Enaminone3.0> 250> 83.3
Compound 38 Enaminone23.47> 300> 12.7
Carbamazepine Traditional AED28.20~70-100~2.5 - 3.5
Phenytoin Traditional AED~29.8~40-50~1.5 - 2.0
(Data derived from in vivo rat Maximal Electroshock (MES) and Rotarod models)

Experimental Protocols for Efficacy and Toxicity Validation

As application scientists, we must ensure that observed anticonvulsant activity is not an artifact of generalized CNS depression. Therefore, efficacy testing must be strictly coupled with neurotoxicity testing to create a self-validating data set.

Protocol A: Maximal Electroshock Seizure (MES) Test

Causality & Rationale: The MES test is the definitive preclinical model for generalized tonic-clonic seizures. By applying a supramaximal alternating current, we bypass local seizure foci and directly evaluate a compound's ability to prevent the spread of seizure discharge—manifested physically as hindlimb tonic extension (HLTE). Self-Validating System: We employ a vehicle-treated control group to ensure the electrical stimulus reliably induces HLTE, validating that any absence of HLTE in the test group is strictly due to the compound's pharmacological efficacy.

Step-by-Step Methodology:

  • Formulation & Blinding: Suspend the enaminone compound in a 0.5% methylcellulose vehicle. Assign subjects (adult male Sprague-Dawley rats) to randomized, blinded dose groups.

  • Administration: Administer the compound via intraperitoneal (i.p.) or oral (p.o.) route. Wait for the predetermined time-to-peak-effect (TPE), typically 0.5 to 4 hours.

  • Electroshock Application: Apply a 60 Hz alternating current of 150 mA for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline to ensure uniform conductivity.

  • Observation: Immediately observe the animal for the presence or absence of HLTE. Protection is defined as the complete abolition of the hindlimb tonic extension component.

  • Data Synthesis: Calculate the Median Effective Dose (ED₅₀) using probit analysis based on the dose-response curve.

Protocol B: Rotarod Neurotoxicity Assay

Causality & Rationale: Traditional AEDs achieve seizure control at doses that heavily impair cerebellar function and motor coordination. The Rotarod assay quantifies this neurotoxicity. If an animal cannot maintain its balance on a rotating rod, the compound is inducing ataxia—a critical failure point for drug development. Self-Validating System: Animals are pre-trained on the rotarod. Only those demonstrating baseline proficiency are selected, ensuring that subsequent failures are exclusively drug-induced.

Step-by-Step Methodology:

  • Pre-Training: Place rats on a knurled rod rotating at 6 RPM. Train them until they can maintain balance for at least 3 consecutive minutes.

  • Dosing: Administer the test compound and wait for the established TPE.

  • Testing: Place the dosed animals back on the rotating rod for a 1-minute trial.

  • Scoring: Neurotoxicity is indicated if the animal falls off the rod before the 1-minute mark in three successive trials.

  • Data Synthesis: Calculate the Median Toxic Dose (TD₅₀). The Protective Index (PI) is then mathematically derived (TD₅₀ / ED₅₀).

Workflow Synthesis Compound Formulation & Dosing Strategy Admin In Vivo Administration (Rodent Models) Synthesis->Admin MES Maximal Electroshock (MES) Test [Efficacy Assessment] Admin->MES Rotarod Rotarod Test [Neurotoxicity Assessment] Admin->Rotarod ED50 Determine ED50 (Median Effective Dose) MES->ED50 TD50 Determine TD50 (Median Toxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI

In vivo experimental workflow for calculating the Protective Index of anticonvulsants.

Conclusion

Enaminone-based compounds represent a significant leap forward in antiepileptic drug design. By leveraging a dual mechanism of action—modulating GABAergic inhibition while selectively dampening voltage-gated sodium channels—these compounds achieve robust seizure suppression without the debilitating ataxia associated with phenytoin and carbamazepine. For drug development professionals, the exceptionally high Protective Index of enaminones provides a compelling rationale for advancing these scaffolds through late-stage preclinical and clinical pipelines.

References

  • BenchChem. "Enaminones Show Promise in Seizure Control: A Comparative Analysis of In Vivo Anticonvulsant Activity." 4

  • PMC / NIH. "Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents." 6

  • PMC / NIH. "A Substituted Anilino Enaminone Acts as a Novel Positive Allosteric Modulator of GABAA Receptors in the Mouse Brain."7

  • PubMed / NIH. "Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates." 5

  • MDPI. "Allosteric Modulation of GABAA Receptors by an Anilino Enaminone in an Olfactory Center of the Mouse Brain." 2

  • ResearchGate. "Synthesis, Theoretical Study, and Anticonvulsant Evaluation of N‐Arylenaminones." 3

  • Epilepsy Society. "Mechanisms of action of antiepileptic drugs." 1

Sources

Validation

Cross-reactivity studies of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate analogs

A Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Analogs As a Senior Application Scientist, navigating the nuanced landscape of calcium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Analogs

As a Senior Application Scientist, navigating the nuanced landscape of calcium channel blockers (CCBs) requires looking beyond primary efficacy to understand target selectivity and off-target cross-reactivity. The compound (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate [1] serves as the critical dihydropyridine (DHP) intermediate in the synthesis of efonidipine and its enantiomeric analogs. Unlike classical DHPs that exclusively target L-type calcium channels, analogs derived from this intermediate exhibit a unique, voltage-dependent cross-reactivity profile across multiple calcium channel subtypes (CaV1.x and CaV3.x) and non-canonical targets.

This guide objectively compares the pharmacological cross-reactivity of these analogs against alternative CCBs, providing researchers with the mechanistic insights and self-validating experimental protocols necessary for robust drug development.

Mechanistic Overview of Target Cross-Reactivity

The pharmacological value of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate analogs lies in their stereospecific cross-reactivity. The racemic mixture (efonidipine) functions as a dual L-type and T-type calcium channel blocker[2].

The causality behind this dual-action is rooted in the molecule's phosphonate moiety at the C5 position of the dihydropyridine ring, which allows it to bind to the subunits of both High-Voltage Activated (HVA) CaV1.x channels and Low-Voltage Activated (LVA) CaV3.x channels[3]. By blocking L-type channels, the analogs induce vascular smooth muscle relaxation (vasodilation)[2]. Simultaneously, the cross-reactivity with T-type channels located in the sinoatrial node and renal efferent arterioles prevents reflex tachycardia and provides renoprotection, respectively[2].

G Analog (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Analogs LType CaV1.x (L-Type) IC50: ~1.8 nM Analog->LType High Affinity TType CaV3.x (T-Type) IC50: ~350 nM Analog->TType Moderate Affinity OffTarget SARS-CoV-2 Mpro IC50: ~38.5 µM Analog->OffTarget Weak Cross-Reactivity Vascular Vascular Smooth Muscle (Vasodilation) LType->Vascular ↓ Ca2+ Influx Renal Renal Arterioles (Renoprotection) LType->Renal Dilates Afferent TType->Renal Dilates Efferent Adrenal Adrenal Gland (↓ Aldosterone) TType->Adrenal Suppresses StAR

Figure 1: Target cross-reactivity and downstream signaling of efonidipine analogs.

Quantitative Selectivity & Cross-Reactivity Profiling

When comparing these analogs to alternative CCBs, the stereochemistry of the derivative dictates its target selectivity. The S(+)-isomer retains the dual L/T-type cross-reactivity of the racemate, whereas the R(-)-isomer exhibits virtually no cross-reactivity with L-type channels, making it a highly selective T-type pharmacological tool[3],[4].

Furthermore, recent screening assays have identified weak off-target cross-reactivity between efonidipine and the SARS-CoV-2 Main Protease (Mpro), demonstrating a cloverleaf binding pattern in the P1/P2 pockets. It also exhibits cross-reactivity with adrenal steroidogenesis pathways, actively suppressing aldosterone synthesis by downregulating StAR mRNA expression[5],.

Table 1: Cross-Reactivity Comparison of CCB Alternatives
CompoundCaV1.x (L-Type) IC CaV3.x (T-Type) IC Target Selectivity ProfileNotable Off-Target Cross-Reactivity
Analog Racemate (Efonidipine) ~1.8 nM[6]~350 nM[6]Dual L/T-Type BlockerSARS-CoV-2 Mpro (38.5 µM)[7], Aldosterone synthesis (↓)[5]
R(-)-Isomer Negligible[4]~350 nMPure T-Type BlockerMinimal L-type cross-reactivity[3]
S(+)-Isomer ~1.8 nM[3]~350 nM[3]Dual L/T-Type BlockerSimilar to racemate
Amlodipine ~2.4 µM[8]>10 µML-Type PredominantN-Type channels (~5.8 µM)[8]
Mibefradil ~1-3 µM~0.1-1 µMT-Type PredominantCYP450 enzymes (High; Withdrawn)

*Note: IC values for amlodipine are highly voltage-dependent; values shown are from in vitro oocyte patch-clamp assays at a -100 mV holding potential[8].

Experimental Protocol: Patch-Clamp Validation of Subtype Selectivity

To empirically validate the cross-reactivity of newly synthesized (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate analogs, researchers must utilize whole-cell patch-clamp electrophysiology.

Causality in Assay Design: To accurately separate L-type from T-type currents, extracellular Ba is substituted for Ca as the charge carrier. This critical choice prevents the calcium-dependent inactivation characteristic of L-type channels, ensuring that any observed current decay is strictly voltage-dependent. Furthermore, because T-type channels are Low-Voltage Activated (LVA) and L-type channels are High-Voltage Activated (HVA), manipulating the holding potential ( ) allows for the functional isolation of each subtype[3].

Workflow Step1 Cell Prep (HEK293 CaV) Step2 Patch-Clamp Setup Step1->Step2 Step3 Analog Perfusion Step2->Step3 Step4 Current Recording Step3->Step4 Step5 Selectivity Analysis Step4->Step5

Figure 2: Electrophysiological workflow for validating Ca2+ channel subtype selectivity.

Step-by-Step Methodology:
  • Cell Preparation: Culture HEK293 or BHK tk-ts13 cells stably expressing either recombinant CaV1.2 ( 1C/ 2 / 2a) or CaV3.1/3.2 ( 1G/ 1H) subunits[3].

  • Solution Formulation:

    • Extracellular Bath: 10 mM BaCl , 135 mM TEA-Cl, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Pipette: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

  • Self-Validating System Checkpoint: Before introducing the analog, perfuse the system with 10 µM Nifedipine. A >90% blockade of the HVA current with zero effect on the LVA current validates that the L-type and T-type channel populations are functionally isolated.

  • Voltage Protocols for Cross-Reactivity:

    • Isolating T-Type (LVA): Hold the membrane at = -100 mV (allowing T-type recovery), and apply a step depolarization to -30 mV.

    • Isolating L-Type (HVA): Hold the membrane at = -40 mV. At this depolarized potential, T-type channels remain completely inactivated. Apply a step depolarization to +10 mV to elicit pure L-type currents[3].

  • Analog Perfusion: Perfuse the (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate analog at escalating concentrations (10 nM to 10 µM).

  • Data Analysis: Generate concentration-response curves using the Hill equation to derive the IC for both states, quantifying the exact L/T cross-reactivity ratio.

Translational Implications of the Cross-Reactivity Profile

Understanding the cross-reactivity of these analogs is not merely an academic exercise; it dictates their clinical utility.

  • Lack of Reflex Tachycardia: Pure L-type blockers (like standard amlodipine) often trigger sympathetic nervous system activation, leading to reflex tachycardia. The cross-reactivity of efonidipine analogs with T-type channels in the sinoatrial node suppresses this pacemaker current, neutralizing the reflex[2].

  • Renal Hemodynamics: While L-type channels are localized exclusively on the afferent renal arteriole, T-type channels are present on both afferent and efferent arterioles. Analogs that cross-react with both channels dilate both arterioles simultaneously, preventing the dangerous increase in intraglomerular pressure often seen with pure L-type blockers[2].

References

  • Dingmin Pharma. "Efonidipine hydrochloride CAS No 111011-79-1".
  • Furukawa et al. "Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels". PMC.
  • Masumiya et al. "Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels". PubMed.
  • Shin et al. "A selective T-type Ca2+ channel blocker R(-) efonidipine". PubMed.
  • MedChemExpress. "Efonidipine hydrochloride".
  • ACS Publications. "Effect of an Inhibitor on the ACE2-Receptor-Binding Domain of SARS-CoV-2".
  • PubMed.
  • Frontiers. "Discovery and Development of Calcium Channel Blockers".

Sources

Comparative

Structure-activity relationship (SAR) studies of 3-aminobut-2-enoate derivatives

An in-depth technical analysis and comparative guide designed for researchers, medicinal chemists, and drug development professionals. Executive Summary In medicinal chemistry, the 3-aminobut-2-enoate scaffold (an enamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In medicinal chemistry, the 3-aminobut-2-enoate scaffold (an enaminone) serves as a critical, versatile building block for synthesizing privileged heterocyclic structures, most notably the 1,4-dihydropyridines (DHPs) . As a Senior Application Scientist, I frequently observe that the choice of the ester derivative (methyl, ethyl, isopropyl, etc.) in the 3-aminobut-2-enoate precursor is not merely a synthetic convenience; it is the primary driver of the resulting drug’s Structure-Activity Relationship (SAR).

This guide objectively compares how specific modifications to the 3-aminobut-2-enoate starting material dictate the in vitro potency, tissue selectivity, and pharmacokinetic profiles of the final therapeutic agents. Furthermore, it provides a self-validating experimental protocol for their application in multicomponent syntheses.

Mechanistic Causality: The Role of 3-Aminobut-2-enoate in Scaffold Assembly

The classical and modified Hantzsch syntheses rely on 3-aminobut-2-enoate derivatives to provide both the nitrogen atom and one-half of the DHP carbon framework. The enaminone acts as a potent nucleophile. Its electron-rich α -carbon attacks the electrophilic Knoevenagel adduct (formed in situ from an aryl aldehyde and a 1,3-dicarbonyl compound), initiating a cascade of Michael addition, cyclization, and dehydration[1].

The causality here is structural: the ester group present on the 3-aminobut-2-enoate directly becomes the C3 or C5 ester of the final DHP ring. Because the L-type calcium channel (Ca v​ 1.2) binding pocket is inherently asymmetric, utilizing a 3-aminobut-2-enoate derivative that differs from the 1,3-dicarbonyl ester forces the creation of an asymmetric DHP , which drastically enhances vascular selectivity and binding affinity[2].

SAR_Pathway A Aryl Aldehyde (e.g., 3-Nitrobenzaldehyde) D Hantzsch Condensation (Microwave/Heat) A->D B 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) B->D C 3-Aminobut-2-enoate (Enaminone Core) C->D Nucleophilic Attack E 1,4-Dihydropyridine (DHP) (Target Pharmacophore) D->E Cyclization & Dehydration

Figure 1: Multicomponent Hantzsch synthesis of 1,4-Dihydropyridines using 3-aminobut-2-enoate derivatives.

Comparative SAR Analysis: Ester Substitutions and Pharmacological Outcomes

By systematically varying the ester R-group on the 3-aminobut-2-enoate precursor, medicinal chemists can tune the lipophilicity (LogP), topological polar surface area (TPSA), and receptor subtype selectivity of the resulting DHP.

Quantitative Performance Comparison
3-Aminobut-2-enoate DerivativeResulting DHP DrugPrimary TargetIn Vitro Potency (IC 50​ )Key Pharmacological Trait
Methyl 3-aminobut-2-enoateNifedipine (Symmetric)Ca v​ 1.2 (L-type)~15–27 nM[3]Balanced cardiac/vascular activity; rapid onset but shorter half-life.
Ethyl 3-aminobut-2-enoateFelodipine (Asymmetric)Ca v​ 1.2 (L-type)0.15 nM[4]Extreme vascular selectivity; highly potent peripheral vasodilator.
Isopropyl 3-aminobut-2-enoateNimodipine (Asymmetric)Ca v​ 1.2 (L-type)~10 nM[4]High lipophilicity enables BBB penetration; specific for cerebral vasospasm[2].
2-Methoxyethyl 3-aminobut-2-enoateNimodipine (Asymmetric)Mineralocorticoid Receptor (MR)160–450 nM[5]Dual action; exhibits potent MR antagonist activity for neuroprotection[5].
SAR Logic Mapping

The branching and length of the ester chain directly modulate the depth to which the DHP can insert into the hydrophobic pockets of the Ca v​ 1.2 alpha-1C subunit. While short chains (methyl) offer baseline binding, moderate asymmetric chains (ethyl/methyl) optimize the fit. Conversely, bulky or ether-linked chains (isopropyl/methoxyethyl) shift the molecule's distribution profile heavily toward the central nervous system (CNS).

SAR_Logic Root 3-Aminobut-2-enoate Ester (R-Group) Methyl Methyl Ester (e.g., Nifedipine) Root->Methyl Short Chain (Symmetric) Ethyl Ethyl Ester (e.g., Felodipine) Root->Ethyl Moderate Chain (Asymmetric) Iso Isopropyl/Methoxyethyl (e.g., Nimodipine) Root->Iso Bulky/Lipophilic Chain M_Effect Balanced Cardiac/Vascular Activity IC50 ~15-27 nM Methyl->M_Effect E_Effect High Vascular Selectivity IC50 ~0.15 nM Ethyl->E_Effect I_Effect High BBB Penetration Cerebral Vasospasm Focus Iso->I_Effect

Figure 2: SAR logic mapping ester chain length to DHP pharmacological profiles.

Self-Validating Experimental Protocol: Microwave-Assisted Asymmetric DHP Synthesis

To objectively evaluate the performance of Ethyl 3-aminobut-2-enoate , we utilize a microwave-assisted multicomponent reaction. Microwave irradiation is chosen over conventional heating because it accelerates the Knoevenagel condensation and subsequent cyclization, reducing reaction times from hours to minutes while suppressing thermodynamic side products[1].

Reagents & Materials
  • Nucleophile: Ethyl 3-aminobut-2-enoate (1.0 eq)

  • Electrophile Source: 2,3-Dichlorobenzaldehyde (1.0 eq)

  • Dicarbonyl: Methyl acetoacetate (1.0 eq) – Chosen to force asymmetry.

  • Catalyst/Solvent: Piperidine (0.1 eq), Absolute Ethanol (5 mL)

Step-by-Step Methodology
  • Assembly: In a 10 mL microwave-safe quartz vial, dissolve 10 mmol of 2,3-Dichlorobenzaldehyde and 10 mmol of Methyl acetoacetate in 5 mL of absolute ethanol.

  • Catalysis: Add 0.1 eq of piperidine. Causality: Piperidine acts as a base catalyst to rapidly deprotonate the dicarbonyl, driving the initial Knoevenagel condensation with the aldehyde.

  • Enaminone Addition: Add 10 mmol of Ethyl 3-aminobut-2-enoate to the mixture. Seal the vial with a crimp cap.

  • Irradiation: Subject the vial to microwave irradiation (300 W, 90 °C) for 10–15 minutes[1].

  • Workup: Pour the hot reaction mixture into 20 mL of vigorously stirred crushed ice/water. Causality: The sudden drop in temperature and shift in solvent polarity forces the highly hydrophobic asymmetric DHP to precipitate immediately, leaving unreacted polar starting materials in solution.

  • Purification: Filter the crude solid under vacuum and recrystallize from hot ethanol.

Validation & Quality Control (Self-Validating System)

To ensure the protocol has succeeded without cross-contamination or incomplete cyclization, perform the following mandatory checks:

  • TLC Monitoring: Run on Silica gel (Hexane:Ethyl Acetate 7:3). The product must show a distinct, bright blue fluorescent spot under 365 nm UV light (characteristic of the conjugated DHP ring).

  • 1 H-NMR (CDCl 3​ ) Verification:

    • Look for a diagnostic singlet at ~5.4 ppm (integrating to 1H). This confirms the formation of the C4-H chiral center on the dihydropyridine ring.

    • Look for a broad, exchangeable singlet at ~9.0 ppm (integrating to 1H), confirming the presence of the secondary amine (N-H) in the DHP ring.

Emerging Therapeutic Applications Beyond Calcium Channels

While historically dominated by cardiovascular applications, the SAR of 3-aminobut-2-enoate derivatives is rapidly expanding into novel therapeutic territories:

  • SARS-CoV-2 MPro Inhibitors: Ethyl 3-aminobut-2-enoate is currently utilized in the amination of enaminones to synthesize latent electrophilic warheads. These derivatives (e.g., AVI-3570) exhibit potent covalent inhibition of the coronavirus Main Protease (MPro) with IC 50​ values as low as 1.5 μ M[6].

  • PDE3A Inhibitors: Alkyl 3-aminobut-2-enoates are condensed with various reagents to synthesize 2-pyridone-based analogues. These derivatives show excellent Phosphodiesterase-3A (PDE3A) inhibitory activity, presenting a novel mechanism for improving cardiac contractility in congestive heart failure[7].

  • Mineralocorticoid Receptor (MR) Antagonism: Certain highly lipophilic DHPs synthesized from isopropyl/methoxyethyl 3-aminobut-2-enoate (like Nimodipine) have been discovered to act as potent MR antagonists (IC 50​ ~160 nM), providing a secondary mechanism for reducing cerebral vascular injury independent of calcium channel blockade[5].

References

  • A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity | Hypertension Source: American Heart Association Journals URL:[Link]

  • Discovery and Development of Calcium Channel Blockers Source: Frontiers URL:[Link]

  • Microwave-Assisted Synthesis of Azines and their Condensed Derivatives Source: ResearchGate URL:[Link]

  • Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo efficacy Source: bioRxiv URL:[Link]

  • WO2017072796A1 - 2-pyridone based compounds useful as potential phosphodiesterase3a (pde3a)
  • NIMODIPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: GPATIndia URL:[Link]

Sources

Validation

Validation of Analytical Methods for the Quantification of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate: A Comparative Guide

Introduction (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a highly specific, critical intermediate utilized in the synthesis of dihydropyridine calcium channel blockers, most notably Efonidipine[1]. The struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a highly specific, critical intermediate utilized in the synthesis of dihydropyridine calcium channel blockers, most notably Efonidipine[1]. The structural complexity of this molecule—featuring a bulky, lipophilic benzyl(phenyl)amino moiety and a reactive enamine ester—demands rigorous analytical oversight. Whether monitoring reaction completion during Active Pharmaceutical Ingredient (API) synthesis or quantifying trace-level genotoxic impurities in the final formulated product, the choice of analytical method dictates the reliability of your data.

As an Application Scientist, I emphasize that an analytical protocol is only as trustworthy as its validation framework. This guide objectively compares two dominant analytical paradigms: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data and workflows presented herein are strictly grounded in the[2].

Methodological Paradigms: Causality Behind the Choices

Selecting the appropriate analytical technique requires understanding the physicochemical properties of the analyte and the intended purpose of the method[3].

  • RP-HPLC-UV (The QC Standard) :

    • Causality : The intermediate possesses extensive π -conjugation across its benzyl and phenyl rings. This makes it highly chromophoric, yielding a strong UV absorbance profile.

    • Application : Ideal for routine assay, purity profiling, and reaction monitoring where the analyte concentration is relatively high (e.g., >0.1 μg/mL)[1].

  • LC-MS/MS in MRM Mode (The Trace Profiler) :

    • Causality : When this intermediate persists as a trace impurity in the final Efonidipine API, UV detection lacks the requisite sensitivity and is prone to matrix interference. Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition, eliminating background noise[4].

    • Application : Mandatory for trace-level quantification, pharmacokinetic tracking, and genotoxic impurity profiling where limits of detection (LOD) must reach the ng/mL or pg/mL range[4].

Experimental Protocols: Self-Validating Systems

A robust protocol must include built-in self-validation mechanisms, such as System Suitability Testing (SST), to ensure the instrument is fit-for-purpose prior to any sample injection[5].

Protocol 1: RP-HPLC-UV for Routine Assay
  • Column Selection : Use an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 μm). The hydrophobic stationary phase effectively retains the lipophilic benzyl(phenyl)amino group[1].

  • Mobile Phase : Prepare a gradient of 0.02 M Ammonium Acetate buffer (pH adjusted to 6.0) and Acetonitrile. The buffer suppresses the ionization of the secondary amine, preventing peak tailing[6].

  • Flow Rate & Temperature : Set the flow rate to 1.0 mL/min and the column oven to 30°C to ensure reproducible retention times.

  • Detection : Set the UV detector to 254 nm, which aligns with the isosbestic point for the conjugated system[6].

  • Self-Validating SST Criterion : Inject a standard solution (50 μg/mL) six times. The method is valid to proceed only if the Relative Standard Deviation (%RSD) of the peak area is 2.0% and the tailing factor is 1.5[7].

Protocol 2: LC-MS/MS for Trace Impurity Profiling
  • Column Selection : Use a sub-2 μm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.8 μm) for rapid, high-resolution separation[4].

  • Mobile Phase : Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid acts as a proton donor, which is crucial for efficient positive ion generation in the ESI source[4].

  • Mass Spectrometry Parameters :

    • Source : ESI in Positive mode (+ve).

    • Scan Mode : Multiple Reaction Monitoring (MRM).

    • Causality : Identify the [M+H]+ precursor ion. Apply collision energy (CE) to fragment the molecule, monitoring the most abundant and stable product ion (typically resulting from the cleavage of the benzyl group).

  • Self-Validating SST Criterion : Inject the Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be 10 for the analytical run to be initiated[8].

Validation Framework (ICH Q2(R2) Compliant)

Validation demonstrates that the analytical procedure is fit for its intended purpose[2]. The workflow below illustrates the logical progression of validation parameters from method selection to final reporting.

ValidationWorkflow Start Sample Prep: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Split Method Selection Start->Split HPLC RP-HPLC-UV (Routine QC & Assay) Split->HPLC High Conc. LCMS LC-MS/MS (MRM) (Trace Impurity Profiling) Split->LCMS Trace Conc. Val1 Specificity (ICH Q2) Blank & Placebo Checks HPLC->Val1 LCMS->Val1 Val2 Linearity & Range Calibration Curves Val1->Val2 Val3 Accuracy & Precision Spike Recovery & %RSD Val2->Val3 Report Validated Method Fit for Purpose Val3->Report

Analytical validation workflow for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate.

Comparative Data Analysis

To objectively evaluate performance, the table below summarizes typical experimental validation data for both methods, benchmarked against ICH Q2(R2) acceptance criteria[8],[4],[1].

Validation ParameterRP-HPLC-UVLC-MS/MS (MRM)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution ( Rs​>2.0 )No interference at MRM transitionNo interference in blank/placebo
Linearity Range 1.0 – 100 μg/mL0.1 – 50 ng/mL R2≥0.999
LOD (S/N > 3) ~0.3 μg/mL~0.03 ng/mLVisual or S/N evaluation
LOQ (S/N > 10) ~1.0 μg/mL~0.1 ng/mLS/N 10, Precision RSD 5%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 104.5%98.0% – 102.0% (Assay levels)
Precision (%RSD) Intra-day: 0.8% Inter-day: 1.2%Intra-day: 3.5% Inter-day: 4.8% 2.0% (Assay) 15.0% (Trace levels)
Run Time 15 – 20 minutes3 – 5 minutesMethod-dependent
Conclusion & Decision Matrix

The quantification of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate requires a phase-appropriate analytical strategy[5].

  • Opt for RP-HPLC-UV during early-stage chemical synthesis, routine API release testing, and bulk purity assays. It offers superior precision, lower operational costs, and excellent robustness at higher concentrations[1].

  • Opt for LC-MS/MS when the intermediate is classified as a potential genotoxic impurity (PGI) in the final drug product, or during pharmacokinetic evaluations where matrix effects are severe and ultra-high sensitivity is non-negotiable[4].

By adhering strictly to ICH Q2(R2) guidelines, both methods provide a self-validating, trustworthy framework for pharmaceutical quality control[3].

References
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures Guidance for Industry." FDA.gov. Available at:[Link]

  • Liu, et al. "Determination of efonidipine in human plasma by LC-MS/MS for pharmacokinetic applications." PubMed (NIH). Available at:[Link]

  • International Journal of Research and Analytical Reviews (IJRAR). "Review on various analytical methods for analysis of efonidipine hydrochloride ethanolate." IJRAR.org. Available at: [Link]

  • Journal of Applied Pharmaceutical Science (JAPS). "Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR." Japsonline.com. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Executive Summary (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a highly specialized organic intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

Executive Summary

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a highly specialized organic intermediate utilized primarily in the synthesis of dihydropyridine calcium channel blockers, such as Efonidipine[1]. Due to the presence of a reactive enamine moiety and a highly lipophilic tertiary amine[2], this compound requires strict operational safety and disposal protocols to mitigate the risks of dermal exposure, respiratory irritation, and aquatic toxicity. This guide provides drug development professionals with a self-validating, step-by-step methodology for the safe handling, spill containment, and final disposal of this chemical intermediate.

Chemical Profiling & Mechanistic Hazard Analysis

To implement effective safety protocols, laboratory personnel must first understand the physicochemical behavior of the compound. The molecule features a benzyl-phenyl-amino group that imparts significant lipophilicity[2], exponentially increasing the risk of transdermal penetration upon contact. Furthermore, the electron-rich enamine double bond is susceptible to oxidative cleavage and hydrolysis.

Causality in Hazard Assessment: Mixing this compound with strong oxidizing agents can trigger rapid, exothermic degradation. If improperly disposed of in aquatic systems, its lipophilic nature allows it to bioaccumulate, posing a severe threat to aquatic life. Therefore, it is strictly classified as a hazardous organic waste[3].

PropertyValue / Description
Chemical Name (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
Molecular Formula C19H22N2O2[1]
Molecular Weight 310.39 g/mol [1]
Physical State Solid / Off-white powder[4]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity
Storage Conditions Dry, dark environment at 0 - 4 °C[4]
Incompatibilities Strong oxidizing agents, strong acids

Operational Safety & Handling Procedures

Standard operating procedures (SOPs) must be strictly adhered to when handling the raw powder to prevent the aerosolization of particulates and subsequent inhalation or dermal exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound within a certified Class II biological safety cabinet or a chemical fume hood.

  • System Validation: Before beginning work, physically verify the fume hood's inward airflow (face velocity must register between 80-100 fpm) to ensure a self-validating containment environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Don double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: The lipophilic nature of the benzyl-phenyl-amino group can rapidly degrade standard latex, making nitrile the mandatory chemical barrier[2].

    • Respirator: Use a NIOSH-approved N95 or P100 particulate respirator if handling bulk quantities outside of a controlled hood.

    • Eye Protection: Wear tightly fitting safety goggles to prevent mucosal irritation from airborne dust.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental dispersion and cross-contamination of the laboratory space.

SpillResponse A Spill Identified B Evacuate & Ventilate Area A->B C Don PPE (Respirator, Gloves) B->C D Contain with Inert Absorbent C->D E Transfer to HDPE Container D->E F Decontaminate Surface E->F

Step-by-step spill response and containment workflow for hazardous enamine intermediates.

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Evacuate non-essential personnel and increase room ventilation to maximum capacity.

  • Containment: Do not use water initially, as it will spread the lipophilic powder. Cover the spill completely with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Collection: Use non-sparking tools to gently sweep the absorbed mixture to prevent static discharge and aerosolization.

  • Transfer: Place the collected waste into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE provides a robust chemical barrier against lipophilic amines, preventing container degradation over time.

  • Decontamination & Validation: Wash the spill surface with a strong laboratory detergent and water to solubilize any remaining lipophilic residue. Validate decontamination by wiping the area with a clean, dry solvent-wetted cloth and inspecting for residual powder.

Proper Disposal Procedures

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate must never be flushed down the drain or disposed of in municipal solid waste[3]. It must be processed strictly as hazardous chemical waste under environmental regulatory guidelines.

DisposalWorkflow Start Waste Segregation Isolate from Oxidizers Containment Primary Containment Seal in HDPE/Glass Start->Containment Labeling RCRA Labeling Identify as Toxic Organic Containment->Labeling Storage Secondary Storage Cool, Ventilated Area Labeling->Storage Incineration Final Disposal High-Temp Incineration Storage->Incineration

Standardized hazardous waste disposal workflow for organic amine-ester derivatives.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate the compound from acidic or oxidizing waste streams. Causality: The enamine double bond is highly reactive toward electrophiles; accidental mixing can cause rapid gas evolution and pressure buildup in sealed waste containers.

  • Primary Containment: Store the waste in a sealed HDPE or amber glass bottle. Causality: Amber glass is highly recommended for long-term waste accumulation to prevent UV-induced photo-degradation of the enamine moiety prior to final disposal.

  • Labeling: Clearly label the container with the chemical name, its associated CAS number, and the hazard warning: "Hazardous Waste - Toxic Organic Solid (Amine/Enamine Derivative)".

  • Secondary Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, ideally maintained at a cool temperature (0 - 4 °C) to ensure chemical stability[4].

  • Final Disposal (High-Temperature Incineration): Transfer the waste to a licensed hazardous waste management facility. Causality: Because the compound contains multiple nitrogen atoms, incomplete combustion can release toxic nitrogen oxides (NOx). High-temperature incineration (>1000°C) equipped with exhaust gas scrubbers is required to ensure complete thermal destruction into CO2, H2O, and N2, permanently neutralizing the environmental threat[3].

References

  • Efonidipine hydrochloride CAS No 111011-79-1 Source: Dingmin Pharma URL:[Link]

  • Efonidipine | C34H38N3O7P | CID 119171 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

This guide provides essential safety protocols and logistical information for the handling and disposal of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1), a key intermediate in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1), a key intermediate in the synthesis of the active pharmaceutical ingredient Efonidipine[1]. Given the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, this document synthesizes information from structurally related molecules and established best practices for handling amine and enoate-containing compounds. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Inferred Hazard Assessment and Chemical Profile

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a complex organic molecule featuring several functional groups that inform our safety assessment: a tertiary amine, an enoate ester, and aromatic rings. In the absence of specific toxicological data, a cautious approach is mandated.

  • Tertiary Amine: Tertiary amines can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin[2]. They can also be corrosive and incompatible with acids and oxidizing agents[2].

  • Aromatic Rings: The presence of benzyl and phenyl groups suggests that the compound is likely a solid at room temperature and may cause skin, eye, and respiratory irritation, similar to other aromatic compounds like benzyl benzoate and benzyl alcohol[3][4].

  • Enoate Group: While specific data on this enoate is unavailable, similar compounds can be irritants[5].

Therefore, it is prudent to treat this compound as a hazardous substance, assuming it may cause skin and eye irritation, respiratory tract irritation, and may be harmful if swallowed or absorbed through the skin[6].

Personal Protective Equipment (PPE): A Multi-Level Approach

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed[7]. The following table outlines recommended PPE for various scenarios.

Scenario Required PPE Rationale and Best Practices
Routine Handling (Small Quantities in a Controlled Environment) • Nitrile gloves (double-gloving recommended) • Safety glasses with side shields or chemical splash goggles • Laboratory coatTo prevent incidental skin and eye contact. Nitrile gloves are preferred for their broad chemical resistance[8]. A lab coat protects personal clothing from contamination[8][9].
Handling Larger Quantities or Operations with a High Risk of Aerosolization • Chemical-resistant gloves (e.g., neoprene or butyl rubber) • Chemical splash goggles and a face shield • Chemical-resistant apron or coveralls • Respiratory protection (use of a fume hood is mandatory; if not feasible, a NIOSH-approved respirator is required)To provide a higher level of protection against splashes, and inhalation of dust or aerosols[10][11]. A face shield offers an additional barrier of protection for the face[10].
Spill Cleanup • Chemical-resistant gloves, boots, and suit • Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)To ensure maximum protection during emergency response when the concentration of airborne contaminants may be high[10][11].

Step-by-Step Handling and Operational Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment[12][13].

3.1. Pre-Handling Preparations

  • Consult Safety Resources: Always review any available safety information and this guide before beginning work.

  • Designate a Work Area: All work with (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials (such as absorbent pads and neutralizing agents), and waste containers are readily accessible[14].

  • Inspect PPE: Before each use, inspect all PPE for signs of damage or degradation[8].

3.2. Handling the Compound

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Running Reactions:

    • Conduct all reactions in a fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a safe distance from the reaction vessel.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below[14].

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.

Spill Management and Emergency Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE for spill management.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.

  • Clean the Spill:

    • For small spills of solid material, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then transfer the material to a sealed, labeled waste container.

  • Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste according to the disposal plan.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate and associated waste is a critical component of laboratory safety and environmental responsibility[15].

  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[14].

  • Incompatible Materials: Keep amine waste separate from other chemical wastes, especially acids and oxidizing agents, to prevent hazardous reactions[2][14].

  • Disposal Method: The primary recommended method for disposal is incineration by a licensed hazardous waste disposal company[16][17]. This ensures the complete destruction of the compound.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Maintain detailed records of all waste disposal activities[14].

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of the safe handling and disposal process for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review Safety Guide prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_ppe Assemble & Inspect PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_don Don Appropriate PPE prep_spill->handle_don handle_weigh Weigh & Transfer in Hood handle_don->handle_weigh handle_react Conduct Reaction handle_weigh->handle_react post_decon Decontaminate Work Area handle_react->post_decon post_waste Segregate Waste post_decon->post_waste post_doff Doff PPE post_waste->post_doff disp_collect Collect in Labeled Container post_waste->disp_collect post_wash Wash Hands post_doff->post_wash disp_store Store Safely disp_collect->disp_store disp_incin Licensed Disposal (Incineration) disp_store->disp_incin

Caption: Workflow for handling (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate.

References

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18).
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • What are the Health and Safety Guidelines for Using Amines?.
  • Working with Hazardous Chemicals - Organic Syntheses. (2014, September).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • A sustainable method for producing amines from agricultural and forestry waste - CORDIS. (2021, May 27).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Disposing Amine Waste | Technology Catalogue.
  • Biological and chemical treatment technologies for waste amines from CO2 capture plants - National Open Access Monitor, Ireland.
  • SAFETY DATA SHEET - Merck Millipore. (2026, February 17).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, June 14).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 6).
  • BNL Handbook on Personal Protective Equipment (PPE) Selection and Use.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011).
  • (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1) API Intermediate Manufacturers - apicule.
  • The MSDS HyperGlossary: Amine - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Chapter 10: Personal Protective Equipment for Biohazards - Environmental Health & Safety. (2024, July 24).
  • Benzyl alcohol - Santa Cruz Biotechnology.
  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory | ACS Chemical Health & Safety.
  • Personal Protective Equipment in Animal Research - PMC - NIH.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Chemical Waste Disposal Guidelines.
  • MSDS BENZYL BENZOATE EN Rel. 4. (2022, November 28).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.